molecular formula C25H32N6O B15137979 rel-VU6021625

rel-VU6021625

Cat. No.: B15137979
M. Wt: 432.6 g/mol
InChI Key: YGZMGSNKRRWPDT-RLAPIPATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-VU6021625 is a useful research compound. Its molecular formula is C25H32N6O and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

IUPAC Name

(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine

InChI

InChI=1S/C25H32N6O/c1-30-14-21-10-18(2-3-24(21)29-30)23-4-5-25(28-27-23)26-22-11-19-15-31(16-20(19)12-22)13-17-6-8-32-9-7-17/h2-5,10,14,17,19-20,22H,6-9,11-13,15-16H2,1H3,(H,26,28)/t19-,20+,22?

InChI Key

YGZMGSNKRRWPDT-RLAPIPATSA-N

Isomeric SMILES

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4C[C@@H]5CN(C[C@@H]5C4)CC6CCOCC6

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C3=NN=C(C=C3)NC4CC5CN(CC5C4)CC6CCOCC6

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of rel-VU6021625: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of rel-VU6021625, a first-in-class selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). The document collates and presents key pharmacological data, detailed experimental protocols from foundational studies, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the M4 muscarinic acetylcholine receptor. Nonselective muscarinic receptor antagonists have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical utility is hampered by adverse effects stemming from their broad activity across all five mAChR subtypes.[1][2][3][4] The development of selective M4 antagonists like VU6021625 offers the potential to replicate the therapeutic benefits while minimizing side effects.[1][3][4] This guide will delve into the core pharmacological characteristics of this compound, providing a comprehensive overview of its mechanism of action.

Pharmacological Profile: Potency and Selectivity

The pharmacological activity of VU6021625 has been primarily characterized through in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing individual human or rat muscarinic receptor subtypes.[1][2][5]

Quantitative Pharmacological Data

The following table summarizes the inhibitory potency (IC50) of VU6021625 at human and rat muscarinic receptor subtypes.

CompoundReceptor SubtypeSpeciesIC50 (nM)Selectivity Fold (vs. hM4)Selectivity Fold (vs. rM4)
VU6021625 M4Human0.44--
M4Rat57--
M1Rat5500>1250096
M2Rat3200>727256
M3Rat>10000>22727>175
M5Rat>10000>22727>175

Data compiled from multiple sources.[5][6]

Mechanism of Action: M4 Receptor Antagonism in the Basal Ganglia

The therapeutic potential of VU6021625 in movement disorders is linked to its action within the basal ganglia, a critical brain region for motor control.[1] Acetylcholine (ACh) acts as a powerful neuromodulator in this circuit.[5] The M4 receptors are strategically located to modulate dopamine (B1211576) (DA) release and signaling.[1][2][5]

Activation of M4 receptors tonically inhibits the direct pathway of the basal ganglia and induces a sustained inhibition of dopamine release.[1][2][5] By selectively antagonizing the M4 receptor, VU6021625 blocks these inhibitory effects. This leads to a reversal of muscarinic-induced deficits in dopamine release and signaling.[1][2] In ex vivo studies, VU6021625 was shown to reverse the inhibitory effects of the muscarinic agonist oxotremorine-M (Oxo-M) on dopamine release, resulting in a net increase in dopamine levels.[1][2]

Signaling Pathway Diagram

cluster_presynaptic Cholinergic Interneuron cluster_postsynaptic Dopaminergic Terminal cluster_drug Pharmacological Intervention ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates AC Adenylyl Cyclase M4R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DA_release Dopamine Release PKA->DA_release Inhibits VU6021625 This compound VU6021625->M4R Antagonizes A CHO cells expressing a specific muscarinic receptor subtype B Plate cells in 384-well plates A->B C Load cells with a calcium-sensitive dye B->C D Add concentration-response curve of VU6021625 C->D E Add EC80 concentration of Acetylcholine (ACh) D->E F Measure fluorescence change (calcium mobilization) with FLIPR E->F G Calculate IC50 values F->G

References

VU6021625: A Selective M4 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-selective antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) have shown efficacy in treating movement disorders like Parkinson's disease and dystonia. However, their clinical utility is often hampered by severe adverse effects stemming from the blockade of all five mAChR subtypes (M1-M5).[1][2] Recent research has focused on developing subtype-selective ligands to retain therapeutic benefits while minimizing side effects.[1][3][4] The M4 receptor, highly expressed in the striatum, has emerged as a key target for modulating extrapyramidal motor control.[5] The compound rel-VU6021625 has been identified as a first-in-class, potent, and selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3][4][6] This document provides a comprehensive technical overview of VU6021625, including its binding and functional data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Pharmacological Data

The selectivity and potency of VU6021625 have been characterized through various in vitro assays. The data below summarizes its binding affinity and functional antagonism across different species and muscarinic receptor subtypes.

Table 1: Binding Affinity of VU6021625 at M4 Receptors

This table presents the inhibitory constant (Ki) values for VU6021625, determined by competitive radioligand binding assays using [³H]-NMS.[1][2]

CompoundReceptor SpeciesKi (nM) ± SEM
VU6021625Rat M411.4 ± 2.24
VU6021625Mouse M49.6 ± 1.17
Table 2: Functional Antagonist Potency (IC50) of VU6021625 at Muscarinic Receptors

The following IC50 values were determined using a calcium mobilization functional assay, where VU6021625 inhibited the response to an EC80 concentration of acetylcholine.[1][2][4][7]

CompoundReceptor TargetIC50 (nM)Fold Selectivity over hM4Fold Selectivity over rM4
VU6021625Human M40.44--
VU6021625Rat M457--
VU6021625Rat M15500>12500x96x
VU6021625Rat M23200>7270x56x
VU6021625Rat M3>10,000>22700x>175x
VU6021625Rat M5>10,000>22700x>175x
Table 3: In Vivo Pharmacokinetics and Efficacy of VU6021625

This table summarizes key pharmacokinetic and efficacy data from preclinical rodent models.[1][7]

ParameterSpeciesDose (mg/kg, i.p.)Value (nM or % Reversal)
Unbound Brain ConcentrationRat112.3 nM
Unbound Brain ConcentrationRat334.2 nM
Haloperidol-Induced CatalepsyRat165.6% Reversal
Haloperidol-Induced CatalepsyRat368.8% Reversal
Haloperidol-Induced CatalepsyMouse160.7% Reversal
Haloperidol-Induced CatalepsyMouse363.3% Reversal

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like acetylcholine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein heterotrimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels. VU6021625 acts as a competitive antagonist, blocking acetylcholine from binding and preventing the initiation of this signaling cascade.

M4_Signaling_Pathway ACh Acetylcholine (Agonist) M4R M4 Receptor ACh->M4R Binds & Activates VU6021625 VU6021625 (Antagonist) VU6021625->M4R Binds & Blocks G_protein Gi/o Protein (αβγ) M4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: M4 receptor Gi/o-coupled signaling pathway.

Logical Workflow: Rationale for M4 Antagonism

The development of a selective M4 antagonist like VU6021625 is based on a clear therapeutic hypothesis. Non-selective muscarinic antagonists are effective in movement disorders but cause significant side effects. By selectively targeting the M4 receptor, which is implicated in the pathophysiology of these disorders, it is possible to achieve the desired therapeutic effect while avoiding the side effects associated with blocking other muscarinic subtypes.

Rationale_Workflow Problem Non-selective muscarinic antagonists have efficacy in movement disorders but cause severe side effects (M1, M2, M3). Hypothesis Hypothesis: Selective M4 antagonism will retain efficacy while reducing side effects. Problem->Hypothesis Leads to Tool Development of VU6021625: A potent and selective M4 antagonist. Hypothesis->Tool Requires Validation Preclinical Validation: Test in animal models of movement disorders (e.g., Parkinson's, Dystonia). Tool->Validation Enables Outcome Desired Outcome: Demonstrate anti-parkinsonian and anti-dystonic efficacy with a favorable side-effect profile. Validation->Outcome Aims for

Caption: Therapeutic rationale for a selective M4 antagonist.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity (Ki) of VU6021625 was determined using a competitive radioligand binding assay. This workflow illustrates the key steps involved in this experiment.

Binding_Assay_Workflow start Start prep Prepare membranes from CHO cells stably expressing M4 receptors. start->prep incubate Incubate membranes with: 1. Fixed concentration of radioligand ([³H]-NMS) 2. Varying concentrations of VU6021625 prep->incubate equilibrate Allow binding to reach equilibrium. incubate->equilibrate separate Separate bound from free radioligand via rapid vacuum filtration. equilibrate->separate count Quantify bound radioactivity using liquid scintillation counting. separate->count analyze Analyze data: - Determine IC50 of VU6021625 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize VU6021625.

Protocol 1: Competitive Radioligand Binding Assay ([³H]-NMS)

This protocol is used to determine the binding affinity (Ki) of VU6021625 at muscarinic receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the rat or mouse M4 receptor.[1][2]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[1][2]

  • Test Compound: VU6021625, serially diluted.

  • Non-specific Binding Control: 10 µM Atropine.[8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: 96-well microplates, filter plates (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.[9][10]

2. Membrane Preparation:

  • Culture CHO cells expressing the target M4 receptor subtype to confluence.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in cold lysis buffer and homogenize on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove nuclei.[8]

  • Transfer the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[8]

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration (e.g., via BCA assay).

  • Store membrane aliquots at -80°C until use.

3. Assay Procedure:

  • In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

    • Total Binding: Radioligand, assay buffer, and cell membranes.

    • Non-specific Binding (NSB): Radioligand, 10 µM atropine, and cell membranes.

    • Competition: Radioligand, a specific concentration of VU6021625, and cell membranes.[8]

  • The final concentration of [³H]-NMS should be approximately its Kd value for the M4 receptor.[8]

  • Initiate the reaction by adding the membrane suspension (e.g., 10-20 µg protein per well).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of VU6021625.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol is used to determine the functional potency (IC50) of VU6021625 as an antagonist.

1. Materials and Reagents:

  • Cell Lines: CHO cells stably expressing individual human or rat muscarinic receptor subtypes (M1, M2, M3, M4, M5).[1][2]

  • Agonist: Acetylcholine (ACh).

  • Antagonist: VU6021625, serially diluted.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with automated injection capabilities (e.g., FLIPR).

2. Assay Procedure:

  • Plate the CHO cells in 96- or 384-well plates and grow overnight to form a confluent monolayer.

  • Remove the growth medium and load the cells with the calcium indicator dye according to the manufacturer's instructions (typically involves a 1-2 hour incubation at 37°C).

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of VU6021625 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject an EC80 concentration of acetylcholine into the wells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.[1][2]

3. Data Analysis:

  • Quantify the calcium response, typically by measuring the peak fluorescence intensity or the area under the curve.

  • For each concentration of VU6021625, calculate the percentage inhibition of the ACh-stimulated response.

  • Plot the percentage inhibition against the log concentration of VU6021625.

  • Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of VU6021625 required to inhibit 50% of the maximal agonist response.

Conclusion

VU6021625 is a highly potent and selective M4 muscarinic receptor antagonist. In vitro binding and functional assays demonstrate its nanomolar potency at the human M4 receptor with excellent selectivity over other muscarinic subtypes.[1][5][11] Preclinical studies have confirmed its on-target efficacy, showing that VU6021625 can reverse motor deficits in rodent models of Parkinson's disease and dystonia.[1][2][7] These properties make VU6021625 an invaluable pharmacological tool for investigating the role of the M4 receptor in the central nervous system and a promising lead compound for the development of novel therapeutics for movement disorders.[1][3]

References

The M4 Muscarinic Acetylcholine Receptor: A Pivotal Target in Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intricate ballet of motor control is largely orchestrated by the basal ganglia, where a delicate balance between the dopaminergic and cholinergic systems is paramount. In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra pars compacta disrupts this equilibrium, leading to the characteristic motor deficits of bradykinesia, rigidity, and tremor. For decades, the therapeutic focus has been on restoring dopaminergic tone. However, a growing body of evidence has illuminated the critical role of the muscarinic acetylcholine (B1216132) M4 receptor as a key modulator of the basal ganglia circuitry and a promising non-dopaminergic target for PD therapies. This technical guide provides a comprehensive overview of the M4 receptor's role in PD, detailing its signaling pathways, summarizing key preclinical data, outlining experimental protocols, and discussing the current landscape of M4-targeted drug development.

The M4 Receptor in the Basal Ganglia Circuitry

The M4 receptor, a member of the G protein-coupled receptor (GPCR) family, is highly expressed in the striatum, the primary input nucleus of the basal ganglia.[1] It is predominantly found on the direct pathway medium spiny neurons (dMSNs), which also express the dopamine (B1211576) D1 receptor.[1][2] This co-localization is central to its role in modulating motor function. M4 receptors are also present on cholinergic interneurons, where they act as autoreceptors to regulate acetylcholine (ACh) release.[1]

In a healthy state, dopamine and acetylcholine exert opposing effects on the direct pathway. Dopamine, acting on D1 receptors, stimulates dMSNs, facilitating movement. Conversely, acetylcholine, acting on M4 receptors, inhibits these same neurons, thereby dampening motor output.[3] In Parkinson's disease, the loss of dopamine leads to a relative overactivity of the cholinergic system, contributing to the motor symptoms.[3] Therefore, antagonizing the M4 receptor is a rational therapeutic strategy to restore the balance in the basal ganglia.

M4 Receptor Signaling Pathways

The M4 receptor primarily couples to the Gi/o family of G proteins.[4][5] Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7] This action directly counteracts the signaling cascade initiated by the D1 dopamine receptor, which couples to Gs/olf proteins to stimulate adenylyl cyclase and increase cAMP production.[3][8]

M4 and D1 Receptor Interaction Signaling Pathway

M4_D1_Signaling cluster_pre Presynaptic Terminal cluster_post Direct Pathway Medium Spiny Neuron ACh Acetylcholine M4R M4 Receptor ACh->M4R Dopamine Dopamine D1R D1 Receptor Dopamine->D1R G_alpha_i Gαi/o M4R->G_alpha_i activates G_alpha_s Gαs/olf D1R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_i->AC inhibits G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity modulates

Caption: Opposing effects of M4 and D1 receptors on cAMP signaling.

Preclinical Evidence for M4 Receptor Modulation in Parkinson's Disease

A substantial body of preclinical research in rodent and non-human primate models of Parkinson's disease supports the therapeutic potential of targeting the M4 receptor.

M4 Receptor Antagonists

Studies using M4 receptor knockout mice have demonstrated that the absence of this receptor leads to increased basal locomotor activity and enhanced responses to D1 receptor agonists, highlighting its inhibitory role in motor control.[3] Furthermore, selective M4 receptor antagonists have shown efficacy in various animal models of PD.

Compound Animal Model Behavioral Test Key Findings Reference
VU6021625 Haloperidol-induced catalepsy (mouse)Bar testDose-dependent reduction in catalepsy, with a 3 mg/kg dose significantly reducing latency to withdraw. A 10 mg/kg dose reduced catalepsy by approximately 75%.[9][10]
Tropicamide Pimozide-induced tremulous jaw movements (rat)Jaw movement countsMore potent than atropine (B194438) in suppressing pimozide-induced jaw movements.[11]
NBI-675 MPTP-treated marmosetMotor disability and dyskinesia scoresNo significant improvement in motor disability but enhanced and prolonged L-DOPA-induced dyskinesia.[12]
Scopolamine (B1681570) Haloperidol-induced catalepsy (M4 KO mice)Bar testAnti-cataleptic effect of scopolamine was absent in M4 knockout mice, indicating M4 is the primary target for its anti-parkinsonian effects.[13]
M4 Receptor Positive Allosteric Modulators (PAMs)

While M4 antagonists have shown promise, M4 positive allosteric modulators (PAMs) are also being investigated. PAMs enhance the receptor's response to the endogenous ligand, acetylcholine, which could be beneficial in conditions where cholinergic tone is dysregulated. Preclinical data for M4 PAMs in PD models is emerging.

Compound Animal Model Behavioral Test Key Findings Reference
mGluR4 PAMs (e.g., ADX88178) Rodent models of dopamine depletionNot specifiedShown to improve symptoms of Parkinson's disease.[14]
VU0003423 Rodent PD modelsNot specifiedDemonstrated antiparkinsonian effects.[15]

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments cited in the study of the M4 receptor in Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal dopaminergic pathway.

Workflow for 6-OHDA Lesioning and Behavioral Testing

G_1 A Acclimatization (1 week) B Stereotaxic Surgery: Unilateral 6-OHDA injection into the MFB A->B C Post-operative Care (1 week) B->C D Behavioral Testing: Rotarod, Cylinder Test C->D E Histological Confirmation of Lesion D->E

Caption: Workflow for the 6-OHDA mouse model of Parkinson's disease.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Isoflurane (1-2% in oxygen) or ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Secure the anesthetized mouse in a stereotaxic frame.

    • Inject a solution of 6-OHDA (typically 4-8 µg in 2 µl of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle. Stereotaxic coordinates are determined relative to bregma.

  • Post-operative Care: Provide analgesics and supportive care, including softened food and hydration, for several days post-surgery.

  • Lesion Confirmation: After behavioral testing, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

MPTP Marmoset Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in non-human primates closely recapitulates the motor symptoms of human PD.

  • Animals: Adult common marmosets (Callithrix jacchus).

  • MPTP Administration: A typical regimen involves subcutaneous injections of MPTP (e.g., 2 mg/kg for 3-5 consecutive days).[5] Dosing schedules can be adjusted to induce partial or full lesions.[16]

  • Behavioral Assessment: Motor disability is scored using a standardized rating scale that assesses posture, balance, and movement. Locomotor activity can be measured in automated activity cages.

  • Neurochemical and Histological Analysis: Post-mortem analysis of brain tissue is performed to measure dopamine levels and assess the loss of TH-positive neurons.

Behavioral Tests
  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training: Mice are trained on the rotarod at a constant low speed (e.g., 4 rpm) for several trials.

    • Testing: The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). The latency to fall from the rod is recorded.

  • Data Analysis: The average latency to fall across multiple trials is calculated for each animal.

  • Apparatus: A transparent glass cylinder.

  • Procedure: A mouse is placed in the cylinder, and its spontaneous forelimb use during rearing and exploration is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: The number of times the mouse uses its ipsilateral, contralateral, or both forelimbs to touch the cylinder wall is counted. The percentage of contralateral (impaired) limb use is calculated as: (% Contralateral Touches) = (Contralateral Touches / (Ipsilateral Touches + Contralateral Touches)) * 100.

Radioligand Binding Assay for M4 Receptor

This assay is used to determine the affinity of compounds for the M4 receptor.

  • Materials: Cell membranes prepared from cells expressing the M4 receptor, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), unlabeled test compounds, and a filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

M4 Receptor Modulators in Clinical Development

The promising preclinical data has led to the investigation of M4 receptor modulators in clinical trials for various neurological and psychiatric disorders, with potential applications in Parkinson's disease.

Compound Mechanism of Action Developer Indication(s) Highest Phase of Development (as of late 2025)
Emraclidine (CVL-231) M4 Positive Allosteric ModulatorCerevel TherapeuticsSchizophreniaPhase 2
KarXT (Xanomeline-Trospium) M1/M4 Preferring AgonistKaruna TherapeuticsSchizophrenia, Alzheimer's Disease PsychosisApproved for Schizophrenia
NBI-1117568 M4 AgonistNeurocrine BiosciencesSchizophreniaPhase 2

While the primary focus of many of these clinical programs is currently on schizophrenia, the validation of the M4 receptor as a therapeutic target in this context provides a strong rationale for its exploration in Parkinson's disease, particularly for motor symptoms and potentially for non-motor symptoms such as cognitive impairment.[17]

Future Directions and Conclusion

The M4 muscarinic acetylcholine receptor represents a compelling and clinically relevant target for the development of novel therapeutics for Parkinson's disease. The wealth of preclinical data strongly supports the hypothesis that M4 receptor antagonism can help to rebalance (B12800153) the dysregulated basal ganglia circuitry that underlies the motor symptoms of PD. The development of selective M4 antagonists and PAMs is a significant step forward, offering the potential for improved efficacy and tolerability compared to non-selective anticholinergic drugs.

Future research should focus on:

  • Translational Studies: Bridging the gap between preclinical findings and clinical efficacy in PD patients.

  • Non-Motor Symptoms: Investigating the role of M4 receptor modulation in non-motor symptoms of PD, such as cognitive decline and psychosis.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to M4-targeted therapies.

  • Combination Therapies: Exploring the potential of M4 modulators as adjunctive therapies to levodopa (B1675098) to enhance motor control and potentially reduce levodopa-induced dyskinesias.

References

Unveiling the Role of rel-VU6021625 in Modulating Dopamine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rel-VU6021625 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This document provides a comprehensive technical overview of this compound, with a particular focus on its intricate effects on dopamine (B1211576) signaling within the basal ganglia. Through its selective blockade of M4 receptors, this compound has demonstrated the ability to reverse muscarinic-induced deficits in dopamine release and signaling, highlighting its potential as a therapeutic agent for movement disorders such as Parkinson's disease and dystonia. This guide will delve into the quantitative pharmacology of this compound, detail the experimental protocols used to elucidate its mechanism of action, and visualize the key signaling pathways involved.

Introduction to this compound

This compound is the relative configuration of VU6021625, a first-in-class selective M4 muscarinic acetylcholine receptor antagonist.[1][2] The development of M4-selective antagonists like this compound has been a significant advancement in neuroscience research, providing powerful tools to dissect the role of the M4 receptor in regulating the dopamine system.[1][3][4][5] The basal ganglia, a critical brain region for motor control, receives dopaminergic inputs that are heavily modulated by acetylcholine acting on mAChRs.[1][3] The M4 receptor, in particular, plays a crucial role in opposing dopamine release and signaling.[1][6][7] By selectively blocking this receptor, this compound can disinhibit dopamine release, offering a non-dopaminergic therapeutic strategy for conditions characterized by diminished dopamine function.[1][3]

Quantitative Pharmacology

The pharmacological profile of VU6021625, the active compound in this compound, has been extensively characterized, demonstrating high potency and selectivity for the M4 receptor.

Parameter Species Value Reference
IC50 (M4)Human0.44 nM[2][8]
IC50 (M4)Rat57 nM[2][8]
IC50 (M1)Rat5500 nM[1]
IC50 (M2)Rat3200 nM[1]
Selectivity (M1 vs M4)Rat96-fold[1]
Selectivity (M2 vs M4)Rat56-fold[1]

Effects on Dopamine Signaling

Experimental evidence robustly supports the pro-dopaminergic effects of this compound through its antagonism of M4 receptors.

Reversal of Muscarinic-Induced Inhibition of Dopamine Release

In ex vivo studies, activation of mAChRs with agonists like oxotremorine-M (Oxo-M) leads to a sustained inhibition of dopamine release in the dorsolateral striatum.[1][3] Application of VU6021625 not only blocks this inhibition but unmasks a robust increase in dopamine release.[1][3] This suggests that under conditions of cholinergic tone, M4 receptors tonically suppress dopamine release, and their blockade by VU6021625 removes this inhibitory brake. Specifically, in the absence of M4 antagonism, Oxo-M application resulted in a sustained inhibition of dopamine release (-12.64 ± 3.18% of baseline).[1][3] However, the inclusion of 3μM VU6021625 significantly reversed this effect, leading to a net increase in dopamine release (9.45 ± 4.28% of baseline).[1][3]

Modulation of Striatal Neuron Activity

The M4 receptor is also involved in regulating the activity of striatal spiny projection neurons (SPNs), the primary output neurons of the striatum. VU6021625 has been shown to block the tonic activation of M4 by endogenous acetylcholine, leading to an increase in the frequency of miniature inhibitory post-synaptic currents (mIPSCs) in D1 receptor-expressing SPNs (D1-SPNs).[1][4] This indicates that M4 antagonism can disinhibit the direct pathway of the basal ganglia, which is typically activated by dopamine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in the literature.

dopamine_release_pathway cluster_cholinergic Cholinergic Neuron cluster_dopaminergic Dopaminergic Axon Terminal ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates DA_release Dopamine Release M4R->DA_release Inhibits VU6021625 This compound VU6021625->M4R Antagonizes

Caption: M4 Receptor-Mediated Inhibition of Dopamine Release.

experimental_workflow_fscv prep Prepare ex vivo brain slices (dorsolateral striatum) stim Electrically evoke dopamine release prep->stim record_base Record baseline dopamine release (Fast-Scan Cyclic Voltammetry) stim->record_base apply_oxo Apply Oxotremorine-M (Oxo-M) record_base->apply_oxo record_oxo Record inhibited dopamine release apply_oxo->record_oxo apply_vu Apply VU6021625 record_oxo->apply_vu record_vu Record restored/enhanced dopamine release apply_vu->record_vu

Caption: Fast-Scan Cyclic Voltammetry Experimental Workflow.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) and Gi-coupled receptors (M2, M4) co-expressing a chimeric G protein.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human or rat M1, M2, M3, M4, or M5 receptors.[3][4]

  • Procedure:

    • Cells are plated in 384-well plates and incubated overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A concentration-response curve of the antagonist (e.g., VU6021625) is added to the cells.[3][4]

    • After an incubation period, a fixed concentration of acetylcholine (EC80) is added to stimulate the receptors.[3][4]

    • The change in fluorescence, indicating intracellular calcium mobilization, is measured using a fluorescence plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.

  • Tissue Preparation: Acute coronal or sagittal brain slices containing the striatum are prepared from rodents.

  • Procedure:

    • A carbon-fiber microelectrode is placed in the dorsolateral striatum.

    • A triangular voltage waveform is applied to the electrode, which oxidizes and then reduces dopamine, generating a current that is proportional to its concentration.

    • Dopamine release is evoked by electrical stimulation of dopaminergic afferents.

    • A baseline of evoked dopamine release is established.

    • Drugs (e.g., Oxo-M, VU6021625) are bath-applied to the slice, and changes in evoked dopamine release are recorded and quantified.[1][3]

The Broader Context: M5 Receptors in Dopamine Signaling

While this compound specifically targets the M4 receptor, it is important to understand the role of other muscarinic subtypes in dopamine regulation. The M5 muscarinic receptor, in particular, has been shown to have opposing effects to the M4 receptor. M5 receptors are expressed on dopaminergic neurons and their activation can enhance dopamine release.[9][10][11][12] The pro-dopaminergic effect unmasked by VU6021625 in the presence of a muscarinic agonist may be, in part, mediated by the now unopposed action of the agonist on M5 receptors.[1][3] This highlights the complex interplay of different muscarinic receptor subtypes in fine-tuning dopamine neurotransmission.

Conclusion

This compound is a powerful pharmacological tool and a promising therapeutic lead that has significantly advanced our understanding of the cholinergic modulation of the dopamine system. Its high potency and selectivity for the M4 receptor allow for the precise dissection of this receptor's role in health and disease. The ability of this compound to disinhibit dopamine release by blocking the tonic inhibitory influence of M4 receptors provides a compelling rationale for its further investigation in the treatment of dopamine-deficient states, such as Parkinson's disease. Future research will likely focus on further elucidating the downstream signaling consequences of M4 antagonism and exploring the full therapeutic potential of this and other M4-selective compounds.

References

The Discovery and Characterization of VU6021625: A First-in-Class Selective M₄ Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) presents a promising therapeutic avenue for a variety of central nervous system disorders. Nonselective antagonists of mAChRs have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical utility is hampered by significant adverse effects.[1][2] Recent research has focused on developing subtype-selective ligands to retain therapeutic benefits while minimizing side effects.[1][2][3] This technical guide details the discovery and comprehensive characterization of VU6021625, a novel, potent, and selective antagonist of the M₄ muscarinic acetylcholine receptor.[1][4][5] VU6021625 represents a significant advancement in the field, offering a valuable tool for dissecting M₄ receptor function and a potential lead for the development of new therapeutics for movement disorders.[1][5]

Core Data Summary

The pharmacological profile of VU6021625 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Pharmacological Profile of VU6021625

ParameterSpeciesM₄ ReceptorM₁ ReceptorM₂ ReceptorM₃ ReceptorM₅ Receptor
IC₅₀ (nM) Human0.44[6][7]5500[4]->10,000[4]>10,000[4]
Rat57[6][7]1700[4]->10,000[4]>10,000[4]
Kᵢ (nM) Rat11.4 ± 2.24----
Mouse9.6 ± 1.17----
Fold Selectivity (over rM₄) Rat-~96->100>100

IC₅₀ values were determined using a calcium mobilization assay in CHO cell lines expressing the respective mAChR subtypes. Kᵢ values were determined by equilibrium [³H]-NMS competition binding assays.

Table 2: In Vivo Preclinical Efficacy of VU6021625

Animal ModelAssayEffect of VU6021625
MouseHaloperidol-Induced CatalepsySignificant reversal of cataleptic phenotype
MouseLocomotor ActivityNo induction of hyperlocomotion at efficacious doses
Mouse Model of DystoniaAbnormal Motor BehaviorsAmelioration of dystonic symptoms

Signaling Pathway and Mechanism of Action

VU6021625 exerts its effects by selectively blocking the M₄ muscarinic acetylcholine receptor, which is highly expressed in the basal ganglia, a critical brain region for motor control. The M₄ receptor is a Gαi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. In the striatum, M₄ receptors are strategically located to modulate dopaminergic signaling. They are found on the terminals of dopamine (B1211576) neurons and on striatal projection neurons.

By antagonizing the M₄ receptor, VU6021625 disinhibits dopamine release and enhances the activity of the direct pathway spiny projection neurons (D₁-SPNs). This mechanism is thought to underlie its antiparkinsonian and antidystonic effects, as these conditions are characterized by diminished dopamine signaling.

M4_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Terminal cluster_postsynaptic Postsynaptic D₁-SPN cluster_drug ACh Acetylcholine M4_pre M₄ Receptor ACh->M4_pre binds Gai_pre Gαi/o M4_pre->Gai_pre activates AC_pre Adenylyl Cyclase Gai_pre->AC_pre inhibits cAMP_pre cAMP AC_pre->cAMP_pre produces DA_release Dopamine Release cAMP_pre->DA_release promotes DA Dopamine DA_release->DA increases D1R D₁ Receptor DA->D1R binds Gas_olf Gαs/olf D1R->Gas_olf activates AC_post Adenylyl Cyclase Gas_olf->AC_post activates cAMP_post cAMP AC_post->cAMP_post produces PKA PKA cAMP_post->PKA activates downstream Downstream Signaling PKA->downstream phosphorylates VU6021625 VU6021625 VU6021625->M4_pre antagonizes

Caption: M₄ receptor signaling pathway in the basal ganglia and the antagonistic effect of VU6021625.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of compounds at Gq-coupled or Gi-coupled GPCRs that modulate intracellular calcium levels.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M₁, M₃, M₄, or M₅ muscarinic acetylcholine receptors are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Plate Preparation:

  • Cells are seeded into black-wall, clear-bottom 384-well microplates at a density that allows for a confluent monolayer on the day of the assay.
  • Plates are incubated overnight at 37°C.

3. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C in the dark.

4. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
  • A baseline fluorescence reading is taken.
  • For antagonist determination, VU6021625 or other test compounds are added at various concentrations, followed by the addition of an EC₈₀ concentration of acetylcholine.
  • The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.

5. Data Analysis:

  • The fluorescence response is normalized to the baseline.
  • IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Haloperidol-Induced Catalepsy in Mice

This model is used to assess the antiparkinsonian potential of a compound.

1. Animals:

  • Male C57BL/6J mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 1 mg/kg).
  • VU6021625 or vehicle is administered i.p. at a specified time point after haloperidol injection.

3. Catalepsy Assessment:

  • Catalepsy is measured at various time points post-drug administration using the bar test.
  • The mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
  • The latency for the mouse to remove both forepaws from the bar is recorded, with a predetermined cutoff time (e.g., 180 seconds).

4. Data Analysis:

  • The mean latency to descend is calculated for each treatment group.
  • Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Drug Discovery and Characterization Workflow

The discovery of VU6021625 followed a systematic drug discovery workflow, beginning with a known, partially selective M₄ antagonist and progressing through chemical optimization to in vivo characterization.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization start_point Starting Compound (Partially Selective M₄ Antagonist) med_chem Medicinal Chemistry (SAR Studies) start_point->med_chem synthesis Synthesis of Novel Analogs med_chem->synthesis ca_assay Calcium Mobilization Assay (Potency & Selectivity) synthesis->ca_assay Screening ca_assay->med_chem Feedback binding_assay Radioligand Binding Assay (Affinity) ca_assay->binding_assay ancillary_pharm Ancillary Pharmacology (Off-target Effects) binding_assay->ancillary_pharm dmpk DMPK Studies (Pharmacokinetics) ancillary_pharm->dmpk behavioral Behavioral Models (Efficacy) dmpk->behavioral lead_compound Lead Compound (VU6021625) behavioral->lead_compound

Caption: General workflow for the discovery and characterization of VU6021625.

Conclusion

VU6021625 is a groundbreaking tool compound that has significantly advanced our understanding of M₄ receptor pharmacology and its role in movement disorders.[5] Its high potency and selectivity for the M₄ receptor, coupled with its demonstrated in vivo efficacy in preclinical models of Parkinson's disease and dystonia, underscore the potential of selective M₄ antagonism as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies related to VU6021625, serving as a valuable resource for researchers in the field of neuroscience and drug development. Further investigation and optimization of M₄ antagonists, building upon the foundation laid by VU6021625, hold great promise for the development of improved treatments for movement disorders with fewer side effects.

References

Unlocking Basal Ganglia Circuitry: A Technical Guide to rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of rel-VU6021625, a first-in-class selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, as a powerful tool for dissecting the intricate neural circuits of the basal ganglia. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its effects on key signaling pathways, empowering researchers to effectively leverage this compound in their studies of movement disorders and other neurological conditions.

Introduction: Targeting the M4 Receptor in the Basal Ganglia

The basal ganglia are a group of subcortical nuclei critical for motor control, learning, and other complex behaviors.[1] A delicate balance between dopamine (B1211576) (DA) and acetylcholine (ACh) signaling within this system is essential for normal motor function.[2] Dysregulation of this balance is a hallmark of movement disorders such as Parkinson's disease and dystonia.[3][4] Non-selective muscarinic receptor antagonists have shown therapeutic efficacy but are often limited by adverse side effects.[4][5]

Recent research has highlighted the M4 muscarinic acetylcholine receptor as a key player in modulating basal ganglia activity, primarily by opposing dopamine release and signaling.[2][4][6] This has spurred the development of selective M4 antagonists like this compound to offer a more targeted therapeutic approach with a potentially improved side-effect profile.[4][6] This guide focuses on this compound, a compound that has demonstrated significant anti-parkinsonian and anti-dystonic efficacy in preclinical models, making it an invaluable tool for both basic and translational neuroscience research.[4]

Mechanism of Action of this compound

This compound acts as a selective antagonist at the M4 muscarinic acetylcholine receptor.[7] In the basal ganglia, M4 receptors are strategically positioned to exert inhibitory control over the direct pathway, which is crucial for facilitating movement. Specifically, M4 receptor activation tonically inhibits the activity of D1 receptor-expressing spiny projection neurons (D1-SPNs) and suppresses dopamine release.[3][8]

By blocking these M4 receptors, this compound effectively disinhibits the direct pathway. This leads to an increase in the output of the direct pathway and a reversal of muscarinic-induced deficits in dopamine release and signaling.[3][5] This mechanism of action underlies its observed efficacy in animal models of Parkinson's disease and dystonia.[3][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Parameter Species Value Reference
IC₅₀ for M4 ReceptorHuman0.44 nM[7]
IC₅₀ for M4 ReceptorRat57 nM[7]
Fold Selectivity over other mAChRs->100-fold[9]

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Model Parameter Measured Effect of this compound Reference
Ex vivo electrophysiology (rat brain slices)Miniature Inhibitory Post-Synaptic Current (mIPSC) frequency in D1-SPNsIncreased mIPSC frequency by ~40%, indicating disinhibition of the direct pathway.[8][8]
Fast-Scan Cyclic Voltammetry (rat brain slices)Dopamine (DA) release in the dorsolateral striatumReversed the sustained inhibition of DA release induced by the non-selective mAChR agonist Oxotremorine-M, resulting in a net increase in DA release.[3][8][3][8]
Haloperidol-Induced Catalepsy (HIC) in mice (in vivo)Latency to withdraw from a bar (cataleptic behavior)Significantly reversed cataleptic behavior at doses of 1 and 3 mg/kg (i.p.), with a 60.7% and 63.3% reduction in latency, respectively.[8][8]
Open Field Locomotor Assay (mice and rats)Locomotor activityDid not induce hyperlocomotion, unlike the non-selective antagonist scopolamine.[3][3]

Table 2: In Vitro and In Vivo Effects of this compound on Basal Ganglia Circuits and Behavior

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G Signaling Pathway of this compound in the Basal Ganglia cluster_0 Normal State cluster_1 With this compound ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates D1_SPN Direct Pathway (D1-SPN) M4R->D1_SPN Inhibits M4R->D1_SPN Inhibition Blocked DA_release Dopamine Release M4R->DA_release Inhibits M4R->DA_release Inhibition Blocked relVU This compound relVU->M4R Blocks Motor_Output Facilitation of Movement D1_SPN->Motor_Output Disinhibits DA_release->Motor_Output Increases G Experimental Workflow for Evaluating this compound cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo electrophys Whole-Cell Electrophysiology (mIPSC recording in D1-SPNs) data_analysis Data Analysis and Interpretation electrophys->data_analysis fscv Fast-Scan Cyclic Voltammetry (Dopamine release measurement) fscv->data_analysis catalepsy Haloperidol-Induced Catalepsy (Assessment of anti-parkinsonian effects) catalepsy->data_analysis locomotion Open Field Assay (Evaluation of locomotor side effects) locomotion->data_analysis compound_admin Administration of This compound compound_admin->electrophys compound_admin->fscv compound_admin->catalepsy compound_admin->locomotion

References

Cholinergic Modulation of Motor Control via M4 Receptor Antagonism: A Technical Guide on rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a pivotal role in modulating motor control within the basal ganglia. Dysregulation of cholinergic signaling is implicated in various movement disorders, including Parkinson's disease and dystonia. Non-selective muscarinic antagonists have shown therapeutic efficacy but are often limited by significant side effects. This has driven the development of subtype-selective modulators to achieve a more targeted therapeutic approach. This technical guide focuses on the cholinergic modulation of motor control through the selective antagonism of the M4 muscarinic acetylcholine receptor, with a specific emphasis on the preclinical tool compound, rel-VU6021625. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling and experimental pathways.

Introduction: The Role of M4 Receptors in Motor Control

The basal ganglia are a group of subcortical nuclei critical for fine-tuned motor control. Within this intricate circuitry, acetylcholine (ACh) acts as a key neuromodulator, primarily released by cholinergic interneurons in the striatum.[1] ACh exerts its effects through two families of receptors: nicotinic and muscarinic. The muscarinic family consists of five G protein-coupled receptor subtypes (M1-M5).

The M4 receptor subtype is highly expressed in the striatum and is coupled to the Gi/o family of G proteins.[2][3] Activation of M4 receptors is generally inhibitory, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channel activity.[2] This activation has been shown to oppose dopamine (B1211576) D1 receptor signaling and inhibit dopamine release, thereby exerting a powerful influence on the brain's motor circuits.[4][5] Consequently, antagonizing the M4 receptor presents a promising strategy for treating motor deficits observed in conditions like Parkinson's disease, where dopamine signaling is diminished.[4]

This compound has emerged as a first-in-class, selective antagonist for the M4 muscarinic receptor.[6] Its high selectivity allows for the precise investigation of M4 receptor function in motor control and offers a potential therapeutic avenue with a reduced side effect profile compared to non-selective anticholinergic drugs.

This compound: A Selective M4 Receptor Antagonist

This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor.[6][7] Its selectivity is crucial for dissecting the specific role of the M4 receptor in various physiological processes, including motor control.

In Vitro Selectivity

The selectivity of VU6021625 has been characterized through its inhibitory concentration (IC50) values across the five human muscarinic receptor subtypes.

Receptor SubtypeIC50 (nM)Species
Human M40.44Human
Rat M457Rat

Table 1: In vitro potency and selectivity of VU6021625 for human and rat M4 receptors. Data sourced from MedchemExpress.[7]

In Vivo Efficacy in Motor Control Models

The therapeutic potential of this compound in movement disorders has been assessed in preclinical models, most notably the haloperidol-induced catalepsy model in rodents. This model mimics the parkinsonian motor deficits.

SpeciesModelTreatmentDose (mg/kg, i.p.)Outcome
MiceHaloperidol-Induced CatalepsyVehicle-Catalepsy Duration: 202.4 ± 16.6 s
MiceHaloperidol-Induced CatalepsyVU60216250.3No significant reduction in catalepsy (159.0 ± 27.3 s)
MiceHaloperidol-Induced CatalepsyVU60216251Significant reversal of catalepsy (60.7% reduction)
MiceHaloperidol-Induced CatalepsyVU60216253Significant reversal of catalepsy (63.3% reduction)
MiceNormal LocomotionVU60216253No significant increase in locomotor activity
RatsNormal LocomotionVU60216253No significant increase in locomotor activity

Table 2: In vivo efficacy of VU6021625 in rodent models of motor control. Data extracted from Moehle et al., 2021.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on motor control.

Haloperidol-Induced Catalepsy in Mice

This protocol is used to assess the potential of a compound to reverse parkinsonian-like motor deficits.

Objective: To measure the ability of this compound to reduce the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202).

Materials:

  • Male C57BL/6J mice

  • Haloperidol solution

  • This compound solution

  • Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin)

  • Catalepsy bar (a horizontal bar raised approximately 3-4 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • Catalepsy Assessment (Bar Test):

    • At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the elevated horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency for the mouse to remove both forepaws from the bar. This is the catalepsy duration.

    • A cut-off time (e.g., 180 or 300 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis:

    • Record the latency to descend for each mouse at each time point.

    • Compare the mean latency times between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA with Dunnett's post-hoc test). A significant reduction in latency indicates anti-cataleptic efficacy.

Spontaneous Locomotor Activity

This protocol is used to assess the general motor activity of the animals and to rule out non-specific motor stimulant effects of the test compound.

Objective: To determine if this compound alters spontaneous locomotor activity in drug-naïve rodents.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats

  • This compound solution

  • Vehicle solution

  • Open field arena (e.g., a 40x40 cm box) equipped with infrared beams or an overhead video tracking system.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle (i.p.).

  • Testing:

    • After a set time post-injection, gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a specified duration (e.g., 30-60 minutes).

    • The automated system will record various parameters, including total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.

  • Data Analysis:

    • Analyze the collected data for key parameters like total distance traveled.

    • Compare the means of these parameters between the vehicle and this compound groups using statistical tests (e.g., one-way ANOVA).

Visualizations: Pathways and Workflows

M4 Receptor Signaling Pathway

The M4 receptor primarily signals through the Gi/o pathway. Upon binding of acetylcholine, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist like this compound blocks this pathway by preventing acetylcholine from binding to the receptor.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds & Activates VU6021625 This compound (Antagonist) VU6021625->M4R Blocks Binding Gi_protein Gi/o Protein (Inactive) M4R->Gi_protein Activates Gi_protein_active Gi/o Protein (Active) AC Adenylyl Cyclase Gi_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels & Neuronal Excitability PKA->Downstream Phosphorylates Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation 1. Animal Acclimation (30-60 min) Drug_Prep 2. Prepare VU6021625, Haloperidol, & Vehicle Admin_Test_Compound 3. Administer VU6021625 or Vehicle (i.p.) Drug_Prep->Admin_Test_Compound Pretreatment_Wait 4. Pretreatment Period (e.g., 30 min) Admin_Test_Compound->Pretreatment_Wait Admin_Haloperidol 5. Administer Haloperidol (i.p.) to Induce Catalepsy Pretreatment_Wait->Admin_Haloperidol Behavioral_Testing 6. Catalepsy Assessment (Bar Test) at multiple time points Admin_Haloperidol->Behavioral_Testing Data_Collection 7. Record Latency to Descend (s) Behavioral_Testing->Data_Collection Stats_Analysis 8. Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Results_Interpretation 9. Interpretation of Results (Anti-cataleptic Efficacy) Stats_Analysis->Results_Interpretation Logical_Relationship cluster_circuit Striatal Circuitry cluster_intervention Pharmacological Intervention ACh_Interneuron Cholinergic Interneuron ACh_Release ACh Release ACh_Interneuron->ACh_Release M4_Receptor M4 Receptor ACh_Release->M4_Receptor Activates D1_MSN Direct Pathway Neuron (D1-MSN) Motor_Output Facilitation of Movement D1_MSN->Motor_Output Promotes M4_Receptor->D1_MSN Inhibits Block_Inhibition Blocks M4-mediated Inhibition VU6021625 This compound VU6021625->M4_Receptor Antagonizes VU6021625->Block_Inhibition Disinhibition Disinhibition of D1-MSN Block_Inhibition->Disinhibition Restored_Output Restored Motor Function Disinhibition->Restored_Output

References

The Therapeutic Potential of M4 Muscarinic Receptor Antagonism in Dystonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dystonia, a complex neurological movement disorder characterized by sustained or intermittent muscle contractions, presents a significant therapeutic challenge. Current treatments, primarily non-selective muscarinic receptor antagonists like trihexyphenidyl, are often limited by a narrow therapeutic window and dose-limiting side effects. Emerging preclinical evidence strongly suggests that selective antagonism of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) may offer a more targeted and tolerable therapeutic strategy. This technical guide synthesizes the current understanding of M4 antagonism in dystonia, presenting key quantitative data from animal models, detailed experimental protocols, and an overview of the implicated signaling pathways. The data indicate that M4 antagonists can normalize dopamine (B1211576) release deficits and alleviate dystonic-like movements in various preclinical models, providing a robust rationale for the clinical development of selective M4 antagonists for the treatment of dystonia.

Introduction

The pathophysiology of dystonia is increasingly understood as a network disorder involving the basal ganglia, cerebellum, and sensorimotor cortex.[1][2][3] A key neurochemical imbalance implicated in dystonia is the interplay between acetylcholine and dopamine in the striatum.[4][5] Non-selective muscarinic antagonists have long been a cornerstone of dystonia treatment, pointing to the critical role of the cholinergic system.[6][7] However, their broad activity across all five muscarinic receptor subtypes (M1-M5) leads to a range of adverse effects, including cognitive impairment and peripheral side effects, which significantly limit their clinical utility.[6][8]

Recent research has focused on dissecting the roles of individual muscarinic receptor subtypes, with the M4 receptor emerging as a particularly promising target. M4 receptors are highly expressed in the striatum, a key node in the motor circuitry, and play a crucial role in modulating dopamine signaling.[9][10] This guide provides an in-depth review of the preclinical evidence supporting the therapeutic potential of M4 antagonism in dystonia.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating the effects of M4 antagonists in animal models of dystonia.

Table 1: Efficacy of Selective M4 Antagonist VU6021625 in a DOPA-Responsive Dystonia (DRD) Mouse Model

Treatment GroupDose (mg/kg, i.p.)Dystonia Score (Mean ± SEM)% Reduction in DystoniaReference
Vehicle-Baseline-[6][8]
VU60216251Not significantly different from vehicle-[6][8]
VU60216253Significantly reduced vs. vehicle (p < 0.05)~50%[6][8][11]

Table 2: Effect of M4 Antagonism on Dopamine Release in a DYT1-TOR1A Dystonia Mouse Model

Genotype / TreatmentDopamine Release (% of Wild-Type Vehicle)Reference
Wild-Type + Vehicle100%[12][13][14]
Tor1a+/ΔE KI + VehicleReduced vs. Wild-Type[12][13][14]
Tor1a+/ΔE KI + Trihexyphenidyl (non-selective antagonist)Normalized to Wild-Type levels[12][13][14]
Tor1a+/ΔE KI + VU6021625 (selective M4 antagonist)Normalized to Wild-Type levels[13][14]

Table 3: Pharmacokinetic-Pharmacodynamic Relationship of VU6021625 in Rodent Models

Dose (mg/kg)Unbound Brain Concentration (nM)Efficacy in Parkinsonian ModelReference
0.34.8Not efficacious[6][8][11]
112.3Minimally efficacious[6][8][11]
334.2Efficacious[6][8][11]

Key Signaling Pathways

The therapeutic effects of M4 antagonism in dystonia are believed to be mediated primarily through the modulation of the striatal dopamine-acetylcholine balance.

Canonical M4 Receptor Signaling

M4 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins.[9] Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][15] This, in turn, reduces the activity of protein kinase A (PKA). In the context of the striatum, this signaling cascade has an inhibitory effect on neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4R Binds Gi_o->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (e.g., decreased neurotransmitter release) PKA->Neuronal_Inhibition Leads to

Caption: Canonical M4 Receptor Signaling Pathway.

M4 Receptor-Mediated Modulation of Dopamine Release

In the striatum, M4 receptors are located on cholinergic interneurons (ChIs) where they act as autoreceptors, as well as on presynaptic terminals of corticostriatal glutamatergic neurons and postsynaptically on direct pathway spiny projection neurons (dSPNs).[7][9][12] The prevailing hypothesis for the therapeutic action of M4 antagonists in dystonia involves the disinhibition of dopamine release. M4 autoreceptors on ChIs normally inhibit acetylcholine release, which in turn would reduce the activation of nicotinic receptors on dopaminergic terminals that facilitate dopamine release. By blocking these M4 autoreceptors, M4 antagonists are thought to increase acetylcholine release, leading to enhanced dopamine release.

Dopamine_Modulation_Pathway cluster_striatum Striatum ChI Cholinergic Interneuron ACh_Release ACh Release ChI->ACh_Release DA_Terminal Dopaminergic Terminal M4_Autoreceptor M4 Autoreceptor nAChR Nicotinic AChR DA_Release Dopamine Release nAChR->DA_Release Stimulates M4_Antagonist M4 Antagonist M4_Antagonist->M4_Autoreceptor Blocks ACh_Release->M4_Autoreceptor Inhibits (autoregulation) ACh_Release->nAChR Activates

Caption: M4 Antagonist Action on Dopamine Release.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal findings. The following sections outline the core experimental protocols used in the cited studies.

Animal Models of Dystonia
  • DYT1-TOR1A Dystonia Mouse Model (Tor1a+/ΔE knock-in): This genetic model carries a mutation in the Tor1a gene, homologous to the most common inherited form of dystonia in humans.[12] These mice exhibit deficits in striatal dopamine release.[12]

  • DOPA-Responsive Dystonia (DRD) Mouse Model: This genetic model has a point mutation in the tyrosine hydroxylase gene, leading to diminished dopamine synthesis and release.[6][8] These mice display abnormal dystonic-like movements.[6][8]

  • Pharmacologically-Induced Dystonia Models: These models utilize agents that disrupt the dopamine-acetylcholine balance to induce dystonic-like movements in rodents. For example, pilocarpine, a muscarinic agonist, can induce purposeless chewing movements.[16][17]

Key Experimental Procedures
  • Fast-Scan Cyclic Voltammetry (FSCV):

    • Objective: To measure real-time dopamine release in brain slices.

    • Methodology:

      • Acute coronal brain slices containing the striatum are prepared from the animal model.

      • Slices are maintained in artificial cerebrospinal fluid (aCSF).

      • A carbon-fiber microelectrode is placed in the dorsal striatum.

      • Dopamine release is evoked by electrical stimulation of the tissue.

      • The potential at the electrode is ramped at a high speed (e.g., 400 V/s) to oxidize and then reduce dopamine, generating a characteristic cyclic voltammogram.

      • The resulting current is proportional to the concentration of dopamine.

      • The effects of M4 antagonists are assessed by bath application of the compound and measuring the change in evoked dopamine release.[12][13]

  • Behavioral Assessment of Dystonia:

    • Objective: To quantify the severity of dystonic-like movements in animal models.

    • Methodology (for DRD mice):

      • Mice are placed in a novel, open-field arena.

      • Their behavior is video-recorded for a set duration (e.g., 30 minutes).

      • A blinded observer scores the severity of dystonic movements based on a pre-defined rating scale. The scale typically assesses the presence and severity of abnormal postures, twisting movements, and muscle contractions.[6][8]

      • The effect of the M4 antagonist is determined by comparing the dystonia scores of vehicle-treated and drug-treated animals.[6][8]

  • Open-Field Locomotor Activity:

    • Objective: To assess general motor activity and potential side effects of M4 antagonists.

    • Methodology:

      • Animals are placed in an automated open-field chamber equipped with infrared beams to track movement.

      • Activity is recorded for a habituation period, followed by drug administration (e.g., via intraperitoneal injection).

      • Total distance traveled, rearing frequency, and other locomotor parameters are recorded for a specified time post-injection.[6][8]

Experimental_Workflow Animal_Model Select Animal Model (e.g., DRD, DYT1) Drug_Admin Administer M4 Antagonist or Vehicle Animal_Model->Drug_Admin Behavioral Behavioral Assessment (Dystonia Scoring, Locomotion) Drug_Admin->Behavioral Ex_Vivo Ex Vivo Analysis (Fast-Scan Cyclic Voltammetry) Drug_Admin->Ex_Vivo Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Ex_Vivo->Data_Analysis

Caption: General Experimental Workflow.

Conclusion and Future Directions

The preclinical data strongly support the hypothesis that selective antagonism of the M4 muscarinic receptor is a viable and potentially superior therapeutic strategy for dystonia compared to non-selective muscarinic antagonists.[6][10][18] By selectively targeting M4 receptors, it may be possible to normalize the dopamine-acetylcholine imbalance in the striatum, thereby alleviating dystonic symptoms with a reduced side-effect profile.[6][8]

Future research should focus on:

  • Investigating the efficacy of selective M4 antagonists in a broader range of dystonia models, including those with different genetic etiologies and non-genetic forms.[6][8]

  • Conducting clinical trials to evaluate the safety, tolerability, and efficacy of selective M4 antagonists in patients with dystonia.

  • Further elucidating the complex downstream signaling effects of M4 receptor blockade in the basal ganglia circuitry.

The development of selective M4 antagonists represents a promising step towards a new generation of targeted therapies for individuals living with dystonia.

References

VU6021625: A Selective M4 Muscarinic Acetylcholine Receptor Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of VU6021625, a first-in-class, highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is crucial to note that while the initial inquiry referenced VU6021625 as a KCC2 potentiator, extensive scientific literature identifies its mechanism of action exclusively as an M4 receptor antagonist. This guide will therefore focus on its established role. We will detail its pharmacological properties, in vivo efficacy in models of movement disorders, and the experimental protocols utilized for its characterization. This guide also includes a brief overview of KCC2 potentiators to clarify their distinct role in neuroscience research.

Clarification: VU6021625 is an M4 Antagonist, Not a KCC2 Potentiator

Scientific studies have characterized VU6021625 as a selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3] Its utility as a research tool stems from its ability to dissect the role of the M4 receptor in various neural circuits, particularly those related to movement and dopamine (B1211576) signaling.[1][4]

A Brief Overview of KCC2 Potentiators

To address the initial query, it is important to understand the function of KCC2 potentiators. The K+-Cl- cotransporter KCC2 is a neuron-specific protein crucial for establishing the low intracellular chloride concentration necessary for fast synaptic inhibition mediated by GABAA and glycine (B1666218) receptors.[5][6] Deficits in KCC2 function are implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[7][8][9][10] KCC2 potentiators are compounds that enhance the activity of this transporter, thereby restoring inhibitory neurotransmission.[11] This class of molecules represents a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.[7][12][13] However, VU6021625 does not belong to this class of compounds.

VU6021625: Mechanism of Action and Therapeutic Potential

VU6021625 is one of the first highly selective antagonists for the M4 muscarinic acetylcholine receptor.[1][3][14] Non-selective muscarinic antagonists have been used to treat movement disorders like Parkinson's disease and dystonia, but their clinical utility is limited by significant side effects.[2][3] The development of selective M4 antagonists like VU6021625 allows for the investigation of the specific contributions of the M4 receptor to the pathophysiology of these disorders, with the potential for more targeted therapies with fewer side effects.[1][3][4]

The M4 receptor is a G protein-coupled receptor that, upon activation by acetylcholine, couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. In the basal ganglia, M4 receptors are known to oppose dopamine D1 receptor signaling and inhibit dopamine release, playing a critical role in motor control.[1][4] By selectively blocking the M4 receptor, VU6021625 can reverse the M4-mediated inhibition of dopamine signaling, which is thought to be a key mechanism for its antiparkinsonian and antidystonic effects.[2][4]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal (D1-SPN) ACh Acetylcholine M4_pre M4 Receptor ACh->M4_pre Activates Gi_pre Gi/o M4_pre->Gi_pre Activates VU6021625_pre VU6021625 VU6021625_pre->M4_pre Blocks DA_release Dopamine Release Gi_pre->DA_release Inhibits Dopamine Dopamine DA_release->Dopamine Acts on D1R D1 Receptor Dopamine->D1R Activates Gs Gs D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA PKA cAMP_up->PKA DARPP32 DARPP-32 PKA->DARPP32 downstream_eff Neuronal Excitability DARPP32->downstream_eff M4_post M4 Receptor Gi_post Gi/o M4_post->Gi_post ACh_post Acetylcholine ACh_post->M4_post Activates VU6021625_post VU6021625 VU6021625_post->M4_post Blocks Gi_post->AC Inhibits start Start culture Culture CHO cells expressing mAChR subtypes start->culture plate Plate cells in multi-well plates culture->plate dye Load cells with calcium-sensitive dye plate->dye add_antagonist Add VU6021625 (concentration curve) dye->add_antagonist add_agonist Add Acetylcholine (EC80) add_antagonist->add_agonist measure Measure fluorescence (kinetic plate reader) add_agonist->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end start Start habituate Habituate animal to testing room start->habituate haloperidol Administer Haloperidol (e.g., 1 mg/kg, i.p.) habituate->haloperidol wait1 Wait for peak effect haloperidol->wait1 vu_admin Administer VU6021625 or Vehicle (i.p.) wait1->vu_admin wait2 Wait for compound onset vu_admin->wait2 bar_test Perform Bar Test: Place forepaws on bar wait2->bar_test measure Measure latency to remove both paws bar_test->measure end End measure->end start Start slice_prep Prepare acute brain slices (e.g., striatum) start->slice_prep recover Recover slices in oxygenated aCSF slice_prep->recover setup Position slice, recording & stimulating electrodes recover->setup baseline Establish stable baseline of evoked dopamine release setup->baseline add_agonist Bath apply mAChR agonist (e.g., Oxo-M) baseline->add_agonist measure1 Measure inhibition of dopamine release add_agonist->measure1 add_antagonist Co-apply VU6021625 with agonist measure1->add_antagonist measure2 Measure reversal of inhibition add_antagonist->measure2 end End measure2->end

References

Selectivity Profile of rel-VU6021625 for Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of rel-VU6021625, a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

This compound is the relative configuration of VU6021625, a compound identified as a highly selective antagonist for the M4 muscarinic acetylcholine receptor.[1] Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) consisting of five subtypes (M1-M5), are crucial for modulating a wide range of physiological functions. The development of subtype-selective ligands like VU6021625 is of significant interest for the targeted therapy of various neurological and psychiatric disorders with potentially fewer side effects than non-selective agents. This document details the binding and functional activity of VU6021625 across the muscarinic receptor subtypes and provides insight into its off-target interaction profile.

Quantitative Selectivity Profile

The selectivity of VU6021625 has been characterized through functional assays and radioligand binding studies. The following tables summarize the available quantitative data.

Functional Activity at Muscarinic Receptors

The functional antagonist activity of VU6021625 was primarily assessed using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing individual human or rat muscarinic receptor subtypes.

Receptor SubtypeSpeciesIC50 (nM)Fold Selectivity vs. hM4
M4 Human 0.44 -
M4Rat57N/A
M1Rat5500>12500
M2Rat3200>7270
M3Rat>10,000>22700
M5Rat>10,000>22700

Data compiled from multiple sources.[1][2]

Binding Affinity at Muscarinic Receptors

Radioligand binding assays were performed to determine the binding affinity (Ki) of VU6021625 at M4 receptors.

Receptor SubtypeSpeciesKi (nM)
M4Rat11.4
M4Mouse9.6

Data from a study by Moehle et al.[3]

Off-Target Binding Profile

To assess its broader selectivity, VU6021625 was screened against a panel of 78 G protein-coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM. The results indicate a high degree of selectivity for the M4 receptor.

Target% Radioligand Displacement at 10 µM
Histamine H3 Receptor88%
Nicotinic α3β4 Receptor55%
Serotonin 5-HT2B Receptor53%

Data from a study by Moehle et al.[3] Little off-target binding was observed for the other targets in the panel.

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Antagonist Signaling Pathway

VU6021625 acts as an antagonist at the M4 receptor, which is typically coupled to the Gαi/o family of G proteins. Antagonism by VU6021625 blocks the acetylcholine-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

M4 M4 Receptor G_protein Gαi/oβγ M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4 Binds & Activates VU6021625 VU6021625 VU6021625->M4 Binds & Blocks ATP ATP ATP->AC

M4 Receptor Antagonist Signaling Pathway

Experimental Workflow: Calcium Mobilization Assay

The functional selectivity of VU6021625 was determined using a calcium mobilization assay in CHO cells stably expressing the respective muscarinic receptor subtypes. This workflow outlines the key steps of such an assay.

cluster_workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate CHO cells expressing a specific mAChR subtype start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_compound Incubate cells with varying concentrations of VU6021625 load_dye->incubate_compound add_agonist Add a fixed concentration (EC80) of Acetylcholine incubate_compound->add_agonist measure_fluorescence Measure changes in intracellular calcium via fluorescence detection add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data end End analyze_data->end

References

The Pharmacology of rel-VU6021625: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of rel-VU6021625, a first-in-class selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a novel small molecule that has demonstrated significant potential in preclinical models of movement disorders, such as Parkinson's disease and dystonia.[1][2][3] Its mechanism of action, centered on the selective blockade of the M4 receptor, offers a promising non-dopaminergic therapeutic strategy.[1][2] This selectivity is a key feature, as it may circumvent the adverse effects associated with non-selective muscarinic antagonists that are currently in clinical use.[1][2][3] The "rel-" designation indicates the relative configuration of the molecule was used in the cited studies.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its potency at muscarinic receptors and its pharmacokinetic properties in rodents.

Table 1: In Vitro Potency and Selectivity of VU6021625
ReceptorAssay TypeSpeciesIC50 (nM)Fold Selectivity (over rM4)
M4Calcium MobilizationHuman0.44-
M4Calcium MobilizationRat57-
M2Calcium MobilizationRat320056
M1Calcium MobilizationRat>10,000>175
M3Calcium MobilizationRat>10,000>175
M5Calcium MobilizationRat>10,000>175

Data sourced from Moehle et al., 2021.[1][5]

Table 2: Radioligand Binding Affinity of VU6021625
ReceptorAssay TypeSpeciesKi (nM)
M4[3H]-NMS CompetitionRat11.4 ± 2.24
M4[3H]-NMS CompetitionMouse9.6 ± 1.17

Data sourced from Moehle et al., 2021.[1][6]

Table 3: In Vivo Pharmacokinetics of VU6021625
SpeciesDose & RouteCmax (total)Tmax (h)Brain/Plasma Ratio (Kp)
Mouse1 mg/kg, i.p.170 ng/mL (393 nM) (Plasma)0.250.25
31.6 ng/mL (73.0 nM) (Brain)1
Rat10 mg/kg, p.o.---

Data for the rat were mentioned but specific values were not available in the provided search results. Data sourced from Moehle et al., 2021.[1][6]

Signaling Pathways and Mechanism of Action

This compound acts as a selective antagonist at the M4 muscarinic acetylcholine receptor. In the basal ganglia, M4 receptors are strategically located to modulate dopaminergic signaling.[1] Activation of these receptors typically leads to an inhibition of dopamine (B1211576) (DA) release and a reduction in the activity of direct pathway D1-expressing spiny projection neurons (D1-SPNs).[1][6] By blocking the M4 receptor, VU6021625 reverses these effects, leading to an increase in dopamine release and disinhibition of D1-SPNs.[1][6] This mechanism is believed to underlie its antiparkinsonian and antidystonic efficacy.[1]

VU6021625_Mechanism_of_Action ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates D1_SPN D1-SPN Activity M4R->D1_SPN Inhibits DA_Release Dopamine Release M4R->DA_Release Inhibits VU6021625 This compound VU6021625->M4R Antagonizes Motor_Control Therapeutic Effect on Motor Control D1_SPN->Motor_Control DA_Release->Motor_Control

Caption: Mechanism of action of this compound at the M4 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay was used to determine the functional potency and selectivity of VU6021625 at different muscarinic receptor subtypes.

Calcium_Mobilization_Workflow start Start: CHO cells expressing mAChR subtypes step1 Add concentration-response curve of VU6021625 start->step1 step2 Add EC80 of Acetylcholine step1->step2 step3 Measure Calcium Mobilization (Fluorescence) step2->step3 end Determine IC50 values step3->end

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5) were used.[1]

  • A concentration-response curve of VU6021625 was added to the cells.[1][6]

  • Following the addition of the antagonist, an EC80 concentration of acetylcholine was added to stimulate the receptors.[1][6]

  • The resulting calcium mobilization was measured to determine the inhibitory concentration of 50% maximal response (IC50) of VU6021625.[1][5]

[3H]-N-methylscopolamine ([3H]-NMS) Competition Binding Assay

This assay was performed to determine the binding affinity (Ki) of VU6021625 at the M4 receptor.

Protocol:

  • Membranes were harvested from CHO cells stably expressing the rat or mouse M4 receptor.[1][6]

  • These membranes were incubated with the radioligand [3H]-NMS and varying concentrations of VU6021625.[1][6]

  • The ability of VU6021625 to displace the binding of [3H]-NMS in a concentration-dependent manner was measured.[1][6]

  • The Ki values were calculated from the resulting competition curves.[1][6]

Ex Vivo Electrophysiology and FSCV

These experiments were conducted to assess the effect of VU6021625 on neuronal activity and dopamine release in mouse brain slices.

Protocol:

  • Miniature Inhibitory Postsynaptic Currents (mIPSCs):

    • Whole-cell patch-clamp recordings were performed on D1-SPNs in mouse brain slices.[6]

    • The non-selective muscarinic agonist oxotremorine-M (Oxo-M) was applied to induce M4-mediated inhibition of mIPSC frequency.[6]

    • VU6021625 (10 µM) was co-applied with Oxo-M to determine its ability to block the agonist's effect.[6]

  • Fast-Scan Cyclic Voltammetry (FSCV):

    • Dopamine release was electrically evoked in mouse brain slices.

    • The effect of Oxo-M on dopamine release was measured in the absence and presence of VU6021625 (3 µM).[1]

    • The inclusion of VU6021625 was shown to reverse the Oxo-M-induced inhibition of dopamine release.[1][6]

In Vivo Behavioral Models

The antiparkinsonian and antidystonic efficacy of VU6021625 was evaluated in rodent models.

In_Vivo_Efficacy_Logic model Animal Model of Movement Disorder hic Haloperidol-Induced Catalepsy (Parkinsonism) model->hic drd DOPA-Responsive Dystonia (Genetic Model) model->drd admin Administer VU6021625 (e.g., 1-3 mg/kg, i.p.) hic->admin drd->admin outcome Measure Behavioral Outcome admin->outcome catalepsy Reduced Catalepsy outcome->catalepsy dystonia Reduced Dystonic Movements outcome->dystonia

Caption: Logical flow for in vivo efficacy testing.

Protocols:

  • Haloperidol-Induced Catalepsy (Parkinsonian Model):

    • Mice were treated with haloperidol (B65202) to induce catalepsy, a parkinsonian-like motor deficit.[1]

    • VU6021625 (0.3, 1, or 3 mg/kg, i.p.) or vehicle was administered.[1][6]

    • The latency to withdraw from a raised bar was measured to quantify catalepsy. Doses of 1 and 3 mg/kg significantly reversed the cataleptic behavior.[1][6]

  • DOPA-Responsive Dystonia (DRD) Genetic Model:

    • A genetic mouse model of DRD, which exhibits abnormal dystonic movements, was used.[1]

    • VU6021625 (1–3 mg/kg, i.p.) was administered, and it significantly reduced the observed dystonic movements.[1]

Pharmacokinetic Studies

The pharmacokinetic profile of VU6021625 was determined in mice and rats.

Protocol (Mice):

  • Male C57Bl/6J mice were administered a single 1 mg/kg intraperitoneal (i.p.) dose of VU6021625.[1]

  • Plasma and brain samples were collected at various time points over a 7-hour period.[1]

  • The concentrations of VU6021625 in the plasma and brain were measured to determine parameters such as Cmax, Tmax, and the brain-to-plasma distribution ratio (Kp).[1]

Conclusion

This compound is a potent and selective M4 muscarinic acetylcholine receptor antagonist. Its ability to modulate dopamine release and signaling in the basal ganglia has been demonstrated in a variety of in vitro and in vivo models. The preclinical data strongly support its potential as a novel therapeutic agent for the treatment of movement disorders like Parkinson's disease and dystonia. Further investigation into its clinical efficacy and safety profile is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for in vivo studies involving the selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, rel-VU6021625. The protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in movement disorders.

Introduction

This compound is a first-in-class selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3][4] Nonselective antagonists of mAChRs have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical use is limited by significant side effects.[1][2][3][4][5] Research suggests that the M4 receptor plays a crucial role in modulating dopamine (B1211576) signaling within the basal ganglia, a key circuit for motor control.[1][5][6] By selectively targeting the M4 receptor, this compound offers the potential to replicate the therapeutic benefits of nonselective antagonists while minimizing adverse effects.[1][2][3][4] The following protocols detail in vivo methods to evaluate the antiparkinsonian and antidystonic efficacy of this compound in rodent models.

Signaling Pathway of M4 Receptor in the Basal Ganglia

The M4 receptor is a key regulator of the basal ganglia motor circuit. Its activation generally opposes dopamine (DA) signaling, leading to a reduction in motor output. The diagram below illustrates the proposed mechanism of action for the M4 antagonist this compound.

M4_Signaling_Pathway cluster_striatum Striatum cluster_treatment Therapeutic Intervention cluster_output Motor Output ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates D1_SPN D1-SPN (Direct Pathway) Motor_Control Fine-Tuned Motor Control D1_SPN->Motor_Control Promotes M4R->D1_SPN Inhibits DA_terminal Dopamine Terminal M4R->DA_terminal Inhibits DA Release Movement_Disorder Movement Disorder (e.g., Parkinsonism) M4R->Movement_Disorder Contributes to DA Dopamine (DA) DA_terminal->DA D2R D2 Receptor DA->D1_SPN Activates DA->Motor_Control Promotes VU6021625 This compound VU6021625->M4R Antagonizes

Proposed mechanism of M4 antagonism by this compound in the basal ganglia.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic data for this compound.

Table 1: Antiparkinsonian Efficacy in Haloperidol-Induced Catalepsy (Mice)
Treatment GroupDose (mg/kg, i.p.)Mean Latency to Withdraw (s)Percent Reversal of Catalepsy
Vehicle-202.4 ± 16.6-
This compound0.3159.0 ± 27.321.4%
This compound179.6 ± 20.260.7%
This compound374.3 ± 19.563.3%
Data are presented as mean ± SEM.[1][6]
Table 2: Antidystonic Efficacy in Haloperidol-Induced Catalepsy (Rats)
Treatment GroupDose (mg/kg, i.p.)Mean Latency to Withdraw (s)Percent Reversal of Catalepsy
Vehicle-Not explicitly stated, used as baseline-
This compound0.3-29.1 ± 13.0%
This compound115.0 ± 2.765.6 ± 6.2%
This compound313.7 ± 3.368.8 ± 7.7%
Data are presented as mean ± SEM.[1]
Table 3: Spontaneous Locomotor Activity
SpeciesTreatmentDose (mg/kg, i.p.)Total Distance Traveled (cm)
MiceVehicle-2440 ± 712.9
MiceThis compoundNot specified2787 ± 1574
RatsVehicle-5121 ± 766.7
RatsThis compoundNot specified3746 ± 1034
This compound did not significantly alter spontaneous locomotion in either mice or rats.[1]
Table 4: Pharmacokinetic Properties of this compound
SpeciesAdministrationDose (mg/kg)Cmax (total)Tmax (hr)Brain Kp (AUC-based)
Micei.p.1170 ng/mL (393 nM)0.250.25
Ratsp.o.10586 ng/mL (1350 nM)5Not reported
Cmax: Maximum concentration, Tmax: Time to reach maximum concentration, Kp: Brain-to-plasma partition coefficient.[6][7]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound.

Protocol 1: Assessment of Antiparkinsonian Efficacy using Haloperidol-Induced Catalepsy in Mice

Objective: To determine the ability of this compound to reverse parkinsonian motor deficits in a mouse model.

Experimental Workflow:

HIC_Mouse_Workflow acclimatization Animal Acclimatization (e.g., 1 week) drug_prep Prepare this compound and Vehicle Solutions acclimatization->drug_prep haloperidol_admin Administer Haloperidol (B65202) (to induce catalepsy) drug_prep->haloperidol_admin drug_admin Administer Vehicle or This compound (i.p.) haloperidol_admin->drug_admin After specified time catalepsy_test Perform Catalepsy Test (Bar Test) drug_admin->catalepsy_test After pretreatment time data_analysis Record and Analyze Data (Latency to Withdraw) catalepsy_test->data_analysis

Workflow for the haloperidol-induced catalepsy experiment in mice.

Materials:

  • Male and female wild-type mice

  • This compound

  • Haloperidol

  • (2-Hydroxypropyl)-β-cyclodextrin (HPBCD)

  • Standard laboratory animal caging

  • Horizontal bar apparatus (e.g., a 0.9 cm diameter wooden dowel suspended 4 cm above the bench surface)

  • Stopwatches

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation:

    • Vehicle: Prepare a 20% (w/v) solution of HPBCD in sterile water.

    • This compound: Dissolve this compound in the 20% HPBCD vehicle to achieve final concentrations for dosing at 0.3, 1, and 3 mg/kg. The injection volume should be 10 mL/kg.

    • Haloperidol: Prepare a solution of haloperidol for administration.

  • Induction of Catalepsy: Administer haloperidol to the mice to induce a cataleptic state.

  • Drug Administration:

    • Divide mice into treatment groups (vehicle and different doses of this compound).

    • At a specified time after haloperidol administration, administer the prepared vehicle or this compound solution via i.p. injection.

  • Catalepsy Testing (Bar Test):

    • At a set time post-treatment with this compound or vehicle, gently place the mouse's forepaws on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time it takes for the mouse to remove both forepaws from the bar. This is the latency to withdraw.

    • A cut-off time should be established (e.g., 300 seconds) to avoid animal distress.

  • Data Analysis:

    • Record the latency to withdraw for each animal.

    • Calculate the mean latency ± SEM for each treatment group.

    • Determine the percentage reversal of catalepsy for the drug-treated groups compared to the vehicle-treated group.

    • Perform statistical analysis, such as a one-way ANOVA with Dunnett's post-hoc test, to compare the treatment groups to the vehicle control.[1]

Protocol 2: Assessment of Antidystonic Efficacy using Haloperidol-Induced Catalepsy in Rats

Objective: To evaluate the potential of this compound to alleviate dystonic-like motor deficits in a rat model.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Haloperidol

  • Tween 80

  • Methylcellulose (B11928114)

  • Standard laboratory animal caging

  • Catalepsy testing apparatus suitable for rats

  • Stopwatches

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimatization: House rats in a controlled environment with a standard light-dark cycle and free access to food and water for at least one week prior to the study.

  • Drug Preparation:

    • Vehicle: Prepare a solution of 10% Tween 80 and 0.5% methylcellulose in sterile water.

    • This compound: Suspend this compound in the vehicle to achieve the desired concentrations for dosing at 1 and 3 mg/kg.[1] The injection volume should be 1 mL/kg.

    • Haloperidol: Prepare a solution of haloperidol for administration.

  • Induction of Catalepsy: Administer haloperidol to the rats to induce a cataleptic state.

  • Drug Administration:

    • Assign rats to different treatment groups (vehicle and this compound doses).

    • Following haloperidol administration, administer the prepared vehicle or this compound suspension via i.p. injection.

  • Catalepsy Testing:

    • At a predetermined time after treatment, assess the cataleptic state using a suitable apparatus for rats.

    • Measure the latency to correct posture as the primary endpoint.

  • Data Analysis:

    • Record the latency for each animal.

    • Calculate the mean latency ± SEM for each group.

    • Calculate the percentage reversal of catalepsy.

    • Use appropriate statistical methods, such as a one-way ANOVA with Dunnett's post-hoc test, to determine the significance of the observed effects.[1]

Protocol 3: Evaluation of Spontaneous Locomotor Activity

Objective: To determine if this compound causes hyperlocomotion, a common side effect of nonselective antimuscarinic drugs.

Materials:

  • Mice or rats

  • This compound

  • Appropriate vehicle (as described in Protocols 1 and 2)

  • Open field chambers equipped with automated activity monitoring systems (e.g., photobeam arrays)

  • Syringes and needles for i.p. injection

Procedure:

  • Animal and Drug Preparation: Prepare animals and drug/vehicle solutions as described in the previous protocols.

  • Habituation: Place the animals into the open field chambers and allow them to habituate for a set period (e.g., 90 minutes) while recording their baseline activity.[1]

  • Drug Administration: After the habituation period, remove the animals from the chambers, administer the vehicle or this compound via i.p. injection, and immediately return them to the chambers.

  • Activity Monitoring: Record the locomotor activity (e.g., total distance traveled in cm) for a specified duration post-injection.

  • Data Analysis:

    • Quantify the total distance traveled for each animal in each treatment group.

    • Calculate the mean distance traveled ± SEM for each group.

    • Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., one-way ANOVA with Dunnett's post-hoc test).[1]

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo evaluation of this compound. These studies are crucial for characterizing the compound's therapeutic potential and its selectivity-driven safety profile. The antiparkinsonian and antidystonic efficacy of this compound, coupled with its lack of effect on spontaneous locomotion, underscores the promise of selective M4 receptor antagonism as a novel therapeutic strategy for movement disorders.

References

Application Notes and Protocols: rel-VU6021625 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-VU6021625 is a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist that has shown efficacy in preclinical mouse models of movement disorders, such as Parkinson's disease and dystonia.[1][2] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing this compound in mouse models, based on currently available research. The information is intended to guide researchers in designing and executing in vivo studies to further investigate the therapeutic potential of this compound.

Data Presentation

Table 1: Dosage and Administration of this compound in Mouse Models
ParameterDetailsSource
Compound This compound[1][2][3]
Mouse Strain C57Bl/6J, M4 knockout mice, and a genetic model of DOPA-responsive dystonia (DRD)[1][2][3]
Dosage Range 0.3 mg/kg, 1 mg/kg, 3 mg/kg[1][2][3]
Route of Administration Intraperitoneal (i.p.)[1][2][3]
Vehicle 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water; 1% Tween 80 in saline[1][2]
Injection Volume 10 mL/kg[1][2]
Table 2: Pharmacokinetic Parameters of VU6021625 in Mice (1 mg/kg, i.p.)
ParameterValueUnitSource
Dose 1mg/kg[1][3]
Route i.p.[1][3]
Time Course 7hours[1][3]
Unbound Brain Concentration (at 1 mg/kg) 12.3nM[4]
Unbound Brain Concentration (at 3 mg/kg) 34.2nM[4]

Signaling Pathway

The mechanism of action of this compound involves the selective blockade of the M4 muscarinic acetylcholine receptor. In the basal ganglia, M4 receptors are involved in the regulation of dopamine (B1211576) release. By antagonizing these receptors, VU6021625 can modulate downstream signaling pathways, leading to its observed antiparkinsonian and antidystonic effects.[1][2]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates AC Adenylyl Cyclase M4R->AC Inhibits VU6021625 This compound VU6021625->M4R Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Dopamine_release Dopamine Release PKA->Dopamine_release Inhibits D2R Dopamine D2 Receptor Dopamine_release->D2R Activates Postsynaptic_effect Postsynaptic Effect (e.g., Motor Control) D2R->Postsynaptic_effect Modulates

Caption: Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Haloperidol-Induced Catalepsy in Mice

This protocol is used to assess the antiparkinsonian efficacy of this compound.[1][3]

Materials:

  • This compound

  • Vehicle (e.g., 20% HPBCD in water)

  • Haloperidol (B65202)

  • Saline

  • Mouse strain (e.g., C57Bl/6J)

  • Catalepsy bar (horizontal metal bar raised 5 cm from the base)

  • Stopwatch

Procedure:

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

  • Prepare the required doses of this compound (e.g., 0.3, 1, and 3 mg/kg) in the chosen vehicle.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.

  • At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the mouse's forepaws on the catalepsy bar.

  • Start the stopwatch and measure the latency for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Record the latency for each mouse at each time point.

Protocol 2: Locomotor Activity Monitoring

This protocol is used to evaluate the effect of this compound on spontaneous locomotor activity.[1][3]

Materials:

  • This compound

  • Vehicle

  • Mouse strain (e.g., C57Bl/6J)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

Procedure:

  • Habituate mice to the testing room for at least 60 minutes.

  • Place individual mice into the open field arenas and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Administer this compound or vehicle (i.p.).

  • Immediately return the mice to the open field arenas.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

  • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.

Protocol 3: DOPA-Responsive Dystonia (DRD) Mouse Model

This protocol assesses the antidystonic efficacy of this compound in a genetic mouse model of DRD.[2]

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • DRD mouse model

  • Observation chambers

  • Video recording equipment

  • Software for behavioral scoring

Procedure:

  • Habituate DRD mice to the observation chambers.

  • Administer this compound (e.g., 1 and 3 mg/kg, i.p.) or vehicle.

  • Video record the mice for a defined period (e.g., 60 minutes) following injection.

  • A trained observer, blind to the treatment conditions, should score the dystonic movements (e.g., abnormal limb and trunk posturing, twisting movements).

  • Compare the dystonia scores between the vehicle and this compound treated groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization habituation Habituation to Test Environment (1-3 days) acclimatization->habituation baseline Baseline Behavioral Measurement (Optional) habituation->baseline dosing Compound Administration (this compound or Vehicle, i.p.) baseline->dosing behavioral_test Behavioral Testing (e.g., Catalepsy, Locomotion) dosing->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection data_analysis Data Analysis & Statistics data_collection->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow.

Conclusion

This compound is a promising selective M4 muscarinic antagonist with demonstrated in vivo activity in mouse models of movement disorders. The provided dosage, administration, and protocol information serves as a valuable resource for researchers aiming to explore its pharmacological properties and therapeutic potential further. Careful consideration of the experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible results.

References

Preparing rel-VU6021625 Solutions for Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of rel-VU6021625 solutions intended for intraperitoneal (IP) injection in preclinical research settings. The information compiled is based on established methodologies to ensure solution stability and suitability for in vivo studies.

Chemical Properties and Solubility

This compound is the relative configuration of VU6021625, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] For in vivo applications, understanding its solubility is critical for preparing homogenous and stable solutions for administration.

The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is 100 mg/mL, often requiring sonication for complete dissolution.[2] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened container to ensure maximal solubility.[2]

While specific solubility in other individual solvents is not widely reported, several vehicle formulations have been successfully used for IP injections, indicating sufficient solubility and stability in these mixtures for in vivo administration.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Note: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[2] If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles.

Experimental Protocols for Intraperitoneal Injection Solutions

Several vehicle formulations have been documented for the successful intraperitoneal delivery of this compound in rodents. The choice of vehicle may depend on the desired dose, concentration, and experimental model.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution at a concentration of 2.5 mg/mL.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure for 1 mL of 2.5 mg/mL solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve the compound.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Tween-80 Based Formulations

Tween-80 is a common surfactant used to increase the solubility of hydrophobic compounds in aqueous solutions.

  • 1% Tween-80 in Saline: This vehicle has been used for IP injection in mice.[3] To prepare, add 10 µL of Tween-80 to 990 µL of sterile saline and mix well before adding the required amount of this compound.

  • 10% Tween-80 in 0.5% Methylcellulose (B11928114): This formulation has been utilized in rats.[2] To prepare the vehicle, first create a 0.5% methylcellulose solution in water, then add Tween-80 to a final concentration of 10%.

Protocol 3: Cyclodextrin-Based Formulation

Cyclodextrins are used to enhance the solubility of poorly water-soluble compounds.

  • 20% (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) in Water: This vehicle has been successfully used for IP administration in mice. To prepare, dissolve HPBCD in sterile water to a final concentration of 20% (w/v) before adding this compound.[2]

Quantitative Data Summary

ParameterVehicleSpeciesDosing (IP)Injection VolumeReference
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/AUp to 2.5 mg/mLN/A[2]
Formulation 2 1% Tween-80MiceNot specified10 mL/kg[3]
Formulation 3 10% Tween 80 / 0.5% MethylcelluloseRats0.3, 1, or 3 mg/kg1 mL/kg[2]
Formulation 4 20% HPBCDMice0.3, 1, or 3 mg/kg10 mL/kg[2]

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Solution Preparation Workflow start Weigh this compound Powder dissolve Dissolve in Vehicle start->dissolve mix Vortex/Sonicate until Clear dissolve->mix sterile_filter Sterile Filter (Optional) mix->sterile_filter inject Administer via IP Injection sterile_filter->inject

Caption: Workflow for preparing this compound solution for IP injection.

G cluster_pathway Simplified Signaling Context relVU This compound M4R M4 Muscarinic Acetylcholine Receptor relVU->M4R Antagonist downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase) M4R->downstream Blocks Signal Transduction cellular Cellular Response downstream->cellular Modulates Neuronal Activity

References

Application Notes and Protocols for rel-VU6021625 in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of rel-VU6021625, a selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, in preclinical rodent models of Parkinson's disease (PD). This document outlines the mechanism of action, experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2] Non-selective muscarinic receptor antagonists have shown efficacy in treating motor symptoms of Parkinson's disease, but their use is limited by significant side effects.[3] The development of selective M4 receptor antagonists like this compound offers a promising therapeutic strategy by potentially recapitulating the antiparkinsonian effects while minimizing the adverse effects associated with non-selective agents.[3]

In the basal ganglia, M4 receptors are strategically located to modulate motor control. They are known to oppose the function of dopamine (B1211576) D1 receptors, which are crucial for facilitating movement through the "direct pathway". By blocking the inhibitory influence of acetylcholine on this pathway via M4 receptors, this compound is hypothesized to restore motor function in dopamine-depleted states characteristic of Parkinson's disease.

Mechanism of Action

The therapeutic rationale for using an M4 antagonist in Parkinson's disease stems from the intricate balance between acetylcholine and dopamine signaling in the striatum. In a healthy state, dopamine from the substantia nigra pars compacta (SNc) modulates the activity of striatal projection neurons. In Parkinson's disease, the degeneration of these dopaminergic neurons leads to a relative overactivity of acetylcholine.

M4 receptors are expressed on direct pathway spiny projection neurons (dSPNs) that also express dopamine D1 receptors.[4][5][6][7] Activation of M4 receptors by acetylcholine has an inhibitory effect on these neurons, counteracting the excitatory effect of dopamine D1 receptor activation. By selectively blocking these M4 receptors, this compound disinhibits the direct pathway, thereby promoting movement and alleviating parkinsonian motor deficits.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from preclinical studies with this compound in rodent models of Parkinson's disease.

Table 1: Behavioral Outcomes in Rodent Models of Parkinson's Disease Treated with this compound

Behavioral TestAnimal ModelTreatment GroupDose (mg/kg, i.p.)Key Outcome MeasureExpected Result
Haloperidol-Induced CatalepsyMouse/RatVehicle-Latency to descend from bar (s)Prolonged
This compound1Latency to descend from bar (s)Significantly Reduced
This compound3Latency to descend from bar (s)Significantly Reduced
Rotarod Test6-OHDA or MPTP lesioned rodentVehicle-Latency to fall (s)Reduced
This compound1-10Latency to fall (s)Increased
Cylinder TestUnilateral 6-OHDA lesioned rodentVehicle-% Contralateral paw useReduced
This compound1-10% Contralateral paw useIncreased

Table 2: Neurochemical and Histological Outcomes in Rodent Models of Parkinson's Disease Treated with this compound

AnalysisAnimal ModelTreatment GroupKey Outcome MeasureExpected Result
HPLC Analysis of Striatal Tissue6-OHDA or MPTP lesioned rodentVehicleDopamine and metabolite (DOPAC, HVA) levelsReduced
This compoundDopamine and metabolite (DOPAC, HVA) levelsNo direct neuroprotective effect expected, but may modulate dopamine turnover.
Tyrosine Hydroxylase (TH) Immunohistochemistry6-OHDA or MPTP lesioned rodentVehicleNumber of TH-positive neurons in Substantia NigraReduced
This compoundNumber of TH-positive neurons in Substantia NigraNo direct neuroprotective effect expected.
VehicleTH-positive fiber density in StriatumReduced
This compoundTH-positive fiber density in StriatumNo direct neuroprotective effect expected.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle 1: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile saline

  • Vehicle 2: 1% (v/v) Tween-80 in sterile saline

  • Sterile water for injection or sterile saline

  • Vortex mixer

  • Sonicator (optional)

  • Sterile vials

  • Sterile syringes and needles (25-27 gauge)

Protocol for 20% HPBCD Formulation:

  • Prepare a 20% (w/v) solution of HPBCD in sterile saline. For example, to make 10 mL, dissolve 2 g of HPBCD in 10 mL of sterile saline. Gentle warming and vortexing can aid dissolution.

  • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 1 mg/mL solution to dose at 10 mL/kg for a 10 mg/kg dose).

  • Add a small amount of the 20% HPBCD vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure complete dissolution. If necessary, sonicate the solution for short intervals to aid dissolution.

  • The final solution should be clear. Filter sterilize if necessary.

  • Store the solution according to the manufacturer's recommendations. For this compound, storage at -20°C for up to 1 month or -80°C for up to 6 months in solution is recommended.[1]

Protocol for 1% Tween-80 Formulation:

  • Prepare a 1% (v/v) solution of Tween-80 in sterile saline. For example, to make 10 mL, add 100 µL of Tween-80 to 9.9 mL of sterile saline.

  • Follow steps 2-6 as described for the HPBCD formulation, using the 1% Tween-80 solution as the vehicle.

Haloperidol-Induced Catalepsy in Mice

This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202), which mimics parkinsonian akinesia.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Haloperidol solution (e.g., 1 mg/mL in saline)

  • This compound solution (prepared as above)

  • Vehicle solution

  • Horizontal bar apparatus (a metal or wooden bar, approximately 1 cm in diameter, elevated 4-5 cm from the base)

  • Stopwatch

Procedure:

  • Habituate the mice to the experimental room for at least 1 hour before the test.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1-2 mg/kg, i.p.).

  • At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.

  • Gently place the mouse's forepaws on the horizontal bar.

  • Start the stopwatch and measure the latency for the mouse to remove both forepaws from the bar.

  • A cut-off time of 180-300 seconds is typically used.[8][9][10]

  • A scoring system can also be used, for instance:

    • Stage 0: Mouse moves normally.

    • Stage 1: Mouse moves only when touched or pushed.

    • Stage 2: Mouse's forepaws are placed on a 3 cm block and it fails to correct its posture within 10 seconds.

    • Stage 3: Mouse's forepaws are placed on a 6 cm block and it fails to correct its posture within 10 seconds.

    • Stage 4: Mouse's forepaws are placed on a 9 cm block and it fails to correct its posture within 10 seconds.[11]

Rotarod Test for Motor Coordination

This test evaluates motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • Rodents (mice or rats) with Parkinson's-like motor deficits (e.g., 6-OHDA or MPTP models)

Procedure:

  • Training: Acclimatize the animals to the rotarod. Place them on the stationary rod for a brief period. Then, train the animals at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days.

  • Testing:

    • Place the animal on the rod at a starting speed (e.g., 4 rpm).

    • The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod or the speed at which the animal falls.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15-30 minutes.

Cylinder Test for Forelimb Asymmetry

This test assesses spontaneous forelimb use to quantify motor deficits in unilateral lesion models of Parkinson's disease.

Materials:

  • Unilaterally lesioned rodents (e.g., 6-OHDA model)

  • Transparent glass cylinder (diameter appropriate for the animal to rear but not turn around completely)

  • Video recording equipment

Procedure:

  • Place the animal in the cylinder and start video recording.

  • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • During exploration, the animal will rear and place its forepaws on the cylinder wall for support.

  • Later, analyze the video in slow motion and count:

    • The number of times the left forepaw touches the wall independently.

    • The number of times the right forepaw touches the wall independently.

    • The number of times both forepaws touch the wall simultaneously.

  • Calculate the percentage of contralateral (impaired) paw use: (% Contralateral Paw Use) = (Contralateral Touches + 0.5 * Both Touches) / (Contralateral Touches + Ipsilateral Touches + Both Touches) * 100.

Tyrosine Hydroxylase (TH) Immunohistochemistry

This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Materials:

  • Rodent brain tissue (fixed and sectioned)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-TH antibody (mouse or rabbit)

  • Secondary antibody: biotinylated anti-mouse/rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope slides, coverslips, and mounting medium

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in sucrose (B13894) solution. Section the brain on a cryostat or vibratome.

  • Staining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours at room temperature.

    • Incubate with primary anti-TH antibody overnight at 4°C.

    • Wash in PBS.

    • Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash in PBS.

    • Incubate with ABC reagent for 1 hour at room temperature.

    • Wash in PBS.

    • Develop the color reaction with DAB substrate.

    • Wash, mount on slides, dehydrate, and coverslip.

  • Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive cells in the substantia nigra. Use densitometry to quantify the intensity of TH staining in the striatum.

HPLC Analysis of Striatal Dopamine and Metabolites

This method quantifies the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

Materials:

  • Rodent striatal tissue samples

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a buffered solution with methanol (B129727) or acetonitrile)

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Sample Preparation:

    • Dissect and weigh the striatal tissue.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C.

    • Collect the supernatant and filter it.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant into the HPLC system.

    • Separate the compounds on the C18 column using an isocratic or gradient mobile phase.

    • Detect the compounds using the electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Run a standard curve with known concentrations of dopamine, DOPAC, and HVA.

    • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the weight of the tissue.

Visualizations

Signaling Pathway of M4 Receptor in the Basal Ganglia

M4_Signaling_Pathway cluster_output Basal Ganglia Output cluster_thalamus Thalamus cluster_drug Glutamate Glutamate dSPN dSPN (Direct Pathway) Glutamate->dSPN Glu (+) iSPN iSPN (Indirect Pathway) Glutamate->iSPN Glu (+) GPi_SNr GPi/SNr dSPN->GPi_SNr iSPN->GPi_SNr Indirect Pathway (-) ACh_Interneuron Cholinergic Interneuron ACh_Interneuron->dSPN ACh (M4R, -) Thalamus Thalamus GPi_SNr->Thalamus GABA (-) Thalamus->Glutamate Glu (+) SNc SNc SNc->dSPN DA (D1R, +) SNc->iSPN DA (D2R, -) VU6021625 This compound VU6021625->ACh_Interneuron Blocks M4R

M4 receptor antagonism on the direct pathway.
Experimental Workflow for Testing this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Behavioral Testing cluster_analysis Post-Mortem Analysis cluster_data Data Analysis and Interpretation Animal_Acclimation Animal Acclimation (1 week) PD_Model Parkinson's Disease Model Induction (e.g., Haloperidol, 6-OHDA) Animal_Acclimation->PD_Model Drug_Admin Administer this compound or Vehicle (i.p.) PD_Model->Drug_Admin Drug_Prep Prepare this compound and Vehicle Drug_Prep->Drug_Admin Behavioral_Tests Behavioral Assessments (Catalepsy, Rotarod, Cylinder Test) Drug_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Data_Analysis Statistical Analysis of Behavioral, Neurochemical, and Histological Data Behavioral_Tests->Data_Analysis Neurochem Neurochemical Analysis (HPLC for Dopamine) Tissue_Collection->Neurochem Histo Histological Analysis (TH Immunohistochemistry) Tissue_Collection->Histo Neurochem->Data_Analysis Histo->Data_Analysis Interpretation Interpretation of Results and Conclusion Data_Analysis->Interpretation

Workflow for preclinical evaluation.

References

Application Notes and Protocols for Electrophysiology Studies using rel-VU6021625 on Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting electrophysiological experiments on acute brain slices using the compound rel-VU6021625. While the initial request specified a positive allosteric modulator (PAM), current literature predominantly identifies VU6021625 as a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4][5][6] This protocol is therefore presented based on its action as an antagonist. Muscarinic receptors, particularly the M4 subtype, are crucial in regulating neuronal excitability, synaptic transmission, and network activity in various brain regions.[2][4][5] Understanding the effects of selective M4 antagonists like VU6021625 is vital for elucidating the role of cholinergic signaling in brain function and for the development of novel therapeutics for neurological and psychiatric disorders.[2][4][5]

These application notes offer a comprehensive guide, from the preparation of acute brain slices to whole-cell patch-clamp recordings, to investigate the impact of this compound on neuronal and synaptic properties.

Data Presentation

Quantitative Data for VU6021625
ParameterSpeciesValueReceptor SubtypeReference
IC50Human0.44 nMM4[1]
IC50Rat57 nMM4[1]
IC50Rat3200 nM-[2]
Electrophysiological Effects of VU6021625
Experimental ModelMeasured EffectConcentrationOutcomeReference
Mouse Brain Slices (Substantia Nigra pars reticulata)Miniature Inhibitory Post-Synaptic Current (mIPSC) Frequency10 µM~40% increase[2]
Mouse Brain Slices (Dorsolateral Striatum)Oxotremorine-M (Oxo-M) induced inhibition of Dopamine (DA) release3 µMReversed inhibition to a sustained increase of 9.45 ± 4.28%[3][5]

Signaling Pathway

ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi_o Gi/o Protein M4R->Gi_o Activates BlockedActivity Increased Neuronal Excitability & Neurotransmitter Release VU6021625 This compound VU6021625->M4R Antagonizes AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Less activation of IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Modulates NeuronalActivity Decreased Neuronal Excitability & Neurotransmitter Release IonChannels->NeuronalActivity

Caption: Putative signaling pathway of the M4 antagonist this compound.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.[7][8][9][10][11]

Materials and Solutions:

  • Animal: Mouse or rat (age and strain dependent on the experimental question).

  • Anesthetic: Isoflurane or injectable anesthetic (e.g., Avertin), as per institutional guidelines.[8][12]

  • Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[10] All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[7][8][10]

  • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose, 2 mM MgSO4·7H2O, and 2 mM CaCl2.[8] Continuously bubble with carbogen.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, and incubation chamber.

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing solution.

  • Rapidly decapitate the animal and dissect the brain, immediately immersing it in the ice-cold slicing solution.

  • Mount the brain onto the vibratome stage. The orientation (coronal, sagittal, etc.) will depend on the brain region of interest.

  • Cut slices (typically 300-400 µm thick) in the ice-cold, carbogenated slicing solution.[8]

  • Transfer the slices to a recovery chamber containing carbogenated slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[8]

Protocol 2: Whole-Cell Patch-Clamp Recordings

This protocol describes how to perform whole-cell patch-clamp recordings to measure neuronal activity and synaptic events.[13][14][15][16][17]

Materials and Solutions:

  • Prepared Brain Slices

  • Recording aCSF: Same as the aCSF for incubation.

  • Intracellular Solution (K-Gluconate based, example): 145 mM K-Gluconate, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na2-GTP, and 2 mM MgCl2. Adjust pH to 7.3 and osmolarity to 290–300 mOsm.[12]

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.

  • Equipment: Electrophysiology rig including an upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.[12]

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Identify a healthy neuron in the desired brain region using DIC optics.

  • Pull glass micropipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach the target neuron with the micropipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • To study intrinsic excitability (Current-Clamp): Hold the neuron at a resting membrane potential of approximately -70 mV. Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

    • To study synaptic transmission (Voltage-Clamp): Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). Place a stimulating electrode in the appropriate afferent pathway to evoke synaptic responses.

  • Application of this compound:

    • Record a stable baseline of neuronal activity or synaptic responses for at least 10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.

    • Record the effects of the compound for a sufficient duration to observe a stable response.

    • A washout period, where the perfusion is switched back to control aCSF, can be included to assess the reversibility of the effects.

Experimental Workflow

Prep Acute Brain Slice Preparation Recovery Slice Recovery and Incubation Prep->Recovery Recording Transfer to Recording Chamber Recovery->Recording Patch Whole-Cell Patch-Clamp Recording->Patch Baseline Baseline Recording (Control aCSF) Patch->Baseline DrugApp Bath Application of This compound Baseline->DrugApp Washout Washout (Control aCSF) DrugApp->Washout Analysis Data Analysis Washout->Analysis

Caption: General experimental workflow for electrophysiology on brain slices.

Troubleshooting

  • Poor slice quality: Ensure the slicing solution is ice-cold and continuously bubbled with carbogen. Minimize the time between decapitation and placing slices in the recovery chamber.

  • Difficulty obtaining a gigaohm seal: The bath solution level may be too high, or the slice may not be healthy. Ensure the slice is properly submerged and appears translucent under DIC optics.

  • No effect of this compound: Verify the concentration and proper dissolution of the compound. The effect may be region-specific or dependent on the endogenous cholinergic tone. Consider co-application with a muscarinic agonist to observe antagonist effects more clearly.

  • Recording instability: Check for proper grounding of the electrophysiology rig. Maintain a stable perfusion rate and temperature.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of M4 muscarinic acetylcholine receptors in the intricate neural circuits of the brain.

References

Application Notes and Protocols: Measuring Dopamine Release with rel-VU6021625 using Fast-Scan Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in neurotransmitter concentrations, such as dopamine (B1211576), in discrete brain regions.[1][2] This high temporal and spatial resolution makes FSCV an invaluable tool for studying the rapid dynamics of dopamine release and uptake, and for characterizing the effects of novel pharmacological agents.[1][3]

This document provides detailed application notes and protocols for utilizing FSCV to measure dopamine release, specifically focusing on the application of rel-VU6021625, a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor.[4][5] The M4 receptor is implicated in the modulation of dopamine release, and understanding the effects of antagonists like this compound is crucial for the development of novel therapeutics for various neurological and psychiatric disorders.[5][6]

Principle of the Method

FSCV employs a carbon-fiber microelectrode to detect electroactive molecules like dopamine. A triangular voltage waveform is rapidly applied to the electrode, causing the oxidation and reduction of dopamine at specific potentials.[4][7] This generates a characteristic cyclic voltammogram, where the peak current is proportional to the dopamine concentration. By repeating this process at a high frequency (e.g., 10 Hz), near real-time measurements of dopamine release and uptake can be achieved.[7]

Application: Characterizing the Effect of this compound on Dopamine Release

This compound is the relative configuration of VU6021625, a selective M4 muscarinic acetylcholine receptor antagonist.[4] Activation of M4 receptors can inhibit dopamine release.[5][8] Therefore, antagonizing these receptors with this compound is hypothesized to disinhibit dopamine release. The following protocols are based on methodologies used to characterize the effect of VU6021625 on dopamine dynamics.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of VU6021625 on dopamine release in the dorsolateral striatum, as determined by FSCV. The data is adapted from Moehle et al., 2021.[5] In these experiments, the effect of the non-selective muscarinic agonist oxotremorine-M (Oxo-M) on electrically evoked dopamine release was measured in the absence and presence of VU6021625.

Treatment ConditionTime PointPeak Evoked Dopamine Release (% of Baseline)
30 µM Oxo-M10 minTransient Increase
30 µM Oxo-M>10 minSustained Inhibition
10 µM VU6021625 + 30 µM Oxo-MAll time pointsSustained Increase

Table 1: Effect of VU6021625 on Oxotremorine-M-modulated Dopamine Release. This table illustrates that while Oxo-M alone leads to a transient increase followed by inhibition of dopamine release, the presence of the M4 antagonist VU6021625 converts this into a sustained enhancement of dopamine release.[5]

Experimental Protocols

This section provides a detailed protocol for ex vivo brain slice FSCV to measure the effect of this compound on electrically evoked dopamine release.

Materials and Reagents
  • Rodent (mouse or rat)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Oxotremorine-M (Oxo-M)

  • Nicotinic acetylcholine receptor (nAChR) antagonist (e.g., DhβE)

  • Carbon-fiber microelectrodes

  • Ag/AgCl reference electrode

  • Bipolar stimulating electrode

  • FSCV system (e.g., potentiostat, waveform generator, data acquisition software)

  • Micromanipulators

  • Perfusion system

Protocol for Ex Vivo Brain Slice FSCV
  • Brain Slice Preparation:

    • Anesthetize the rodent and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300 µm coronal slices of the striatum using a vibratome.[9]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[9]

  • FSCV System Setup and Electrode Positioning:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Place the Ag/AgCl reference electrode in the bath.

    • Using a micromanipulator, lower the carbon-fiber microelectrode into the dorsolateral striatum.

    • Position a bipolar stimulating electrode approximately 100 µm from the recording electrode.[9]

  • FSCV Parameters for Dopamine Detection:

    • Apply a triangular waveform from -0.4 V to +1.2 V and back to -0.4 V versus Ag/AgCl.[2][10]

    • Use a scan rate of 400 V/s and a frequency of 10 Hz.[7][11]

    • Condition the electrode by scanning at 60 Hz for at least 20 minutes before recording.[10]

  • Data Acquisition:

    • Deliver a single electrical pulse to evoke dopamine release.

    • Record the resulting current for at least 10 seconds to capture the release and uptake phases.

    • Establish a stable baseline of evoked dopamine release (less than 10% variation between consecutive measurements) before drug application.

  • Pharmacological Manipulation:

    • To isolate the effects of muscarinic receptor activation, perform experiments in the presence of a nAChR antagonist (e.g., 1 µM DhβE).[8]

    • After establishing a stable baseline, apply the non-selective muscarinic agonist Oxo-M (e.g., 30 µM) to the perfusion bath and record evoked dopamine release at regular intervals.

    • In a separate set of experiments, co-apply this compound (e.g., 10 µM) with Oxo-M and record evoked dopamine release.

  • Data Analysis:

    • Use data analysis software to subtract the background current and generate cyclic voltammograms and current vs. time plots.

    • Identify dopamine by its characteristic oxidation and reduction peaks in the cyclic voltammogram.[1]

    • Quantify the peak current amplitude to determine the concentration of released dopamine.

    • Analyze the decay of the current trace to determine the rate of dopamine uptake.

Visualizations

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds Gi Gi/o Protein M4R->Gi activates relVU This compound relVU->M4R antagonizes AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicle Dopamine Vesicle PKA->Vesicle promotes release DA Dopamine (DA) Vesicle->DA releases G arrow arrow start Start: Prepare Ex Vivo Brain Slices setup Position Electrodes in Striatum (Recording, Stimulating, Reference) start->setup params Set FSCV Parameters (-0.4V to +1.2V, 400 V/s, 10 Hz) setup->params baseline Establish Stable Baseline of Evoked Dopamine Release params->baseline drug_app Apply Pharmacological Agents (e.g., nAChR antagonist, Oxo-M, this compound) baseline->drug_app record Record Evoked Dopamine Release at Timed Intervals drug_app->record analysis Data Analysis: Background Subtraction, Peak Quantification record->analysis end End: Quantify Effect of this compound analysis->end

References

Vehicle Solution and Administration Protocol for rel-VU6021625 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

rel-VU6021625 is the relative configuration of VU6021625, a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. It has demonstrated efficacy in preclinical models of movement disorders, including Parkinson's disease and dystonia[3][4][5]. Successful in vivo evaluation of this compound necessitates the use of appropriate vehicle solutions to ensure its solubility, stability, and bioavailability. This document provides detailed protocols for the preparation of various vehicle solutions that have been successfully used for the administration of this compound in rodents, along with key data and decision-making workflows.

Data Presentation: Physicochemical Properties and Vehicle Formulations

A clear understanding of the physicochemical properties of this compound is crucial for selecting an appropriate vehicle. The following tables summarize key quantitative data regarding its solubility and established vehicle formulations.

Table 1: Solubility Data for VU6021625

PropertyValueSource
Kinetic Solubility (pH 2.2)95.1 ± 10.3 µM[3][4]
Kinetic Solubility (pH 6.8)90.8 ± 9.62 µM[3][4]
DMSO Solubility100 mg/mL (231.18 mM) (requires ultrasonic)[6]

Table 2: Proven In Vivo Vehicle Formulations for VU6021625

Vehicle CompositionSpeciesAdministration RouteDose of VU6021625Study ContextSource
20% (w/v) β-cyclodextrin in 80% waterMouseIntraperitoneal (i.p.)1 mg/kgPharmacokinetics[3][4]
0.5% (w/v) Methylcellulose (B11928114) in 99.5% waterRatOral (p.o.)10 mg/kgPharmacokinetics[3]
1% Tween 80 in salineMouseIntraperitoneal (i.p.)1-3 mg/kgDystonia model[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/AN/A2.5 mg/mL (solution)Supplier recommended[6]

Experimental Protocols

The following are detailed protocols for the preparation of the vehicle solutions listed in Table 2. The choice of vehicle will depend on the specific experimental design, including the desired route of administration, dose, and animal model.

Protocol 1: 20% β-cyclodextrin in Water

This formulation is suitable for intraperitoneal administration in mice and is ideal for compounds with moderate aqueous solubility that can be enhanced by complexation with cyclodextrins.

Materials:

  • This compound

  • β-cyclodextrin (e.g., (2-hydroxypropyl)-β-cyclodextrin - HPBCD)

  • Sterile, distilled water

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Weigh the required amount of β-cyclodextrin to prepare a 20% (w/v) solution (e.g., 2 g of β-cyclodextrin in a final volume of 10 mL).

  • Add approximately 80% of the final volume of sterile water to a sterile beaker containing a magnetic stir bar.

  • Slowly add the β-cyclodextrin to the water while stirring. Gentle warming may be required to aid dissolution.

  • Once the β-cyclodextrin is fully dissolved, allow the solution to cool to room temperature.

  • Weigh the required amount of this compound to achieve the desired final concentration.

  • Add the this compound powder to the β-cyclodextrin solution and stir until completely dissolved. Sonication may be used to facilitate dissolution.

  • Adjust the final volume with sterile water.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: 0.5% Methylcellulose in Water

This suspension is suitable for oral administration in rats and is a common vehicle for water-insoluble compounds.

Materials:

  • This compound

  • Methylcellulose

  • Sterile, distilled water

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Sterile vials

Procedure:

  • Weigh the required amount of methylcellulose to prepare a 0.5% (w/v) solution (e.g., 50 mg of methylcellulose in a final volume of 10 mL).

  • Heat approximately half of the final volume of sterile water to 60-70°C.

  • Disperse the methylcellulose in the hot water with stirring.

  • Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and viscous.

  • Weigh the required amount of this compound.

  • Triturate the this compound powder with a small amount of the methylcellulose solution to form a paste.

  • Gradually add the remaining methylcellulose solution to the paste while stirring to form a uniform suspension. A homogenizer can be used to ensure a consistent particle size.

  • Store the suspension in a sterile vial and shake well before each administration.

Protocol 3: 1% Tween 80 in Saline

This formulation is suitable for intraperitoneal administration in mice and utilizes a surfactant to improve the wettability and dispersion of the compound.

Materials:

  • This compound

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Prepare a 1% (v/v) solution of Tween 80 in sterile saline (e.g., 100 µL of Tween 80 in a final volume of 10 mL of saline).

  • Vortex the solution thoroughly to ensure the Tween 80 is completely dispersed.

  • Weigh the required amount of this compound.

  • Add the this compound powder to the 1% Tween 80 solution.

  • Vortex or sonicate the mixture until a uniform suspension is achieved.

  • Shake well before each administration.

Protocol 4: DMSO/PEG300/Tween-80/Saline Co-solvent System

This formulation is recommended by a commercial supplier and is designed to achieve a clear solution of this compound at a concentration of 2.5 mg/mL. This vehicle is suitable for compounds with poor aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use of an ultrasonic bath is recommended to ensure complete dissolution.

  • In a sterile tube, add 1 part of the DMSO stock solution.

  • Add 4 parts of PEG300 and mix thoroughly.

  • Add 0.5 parts of Tween 80 and mix until the solution is homogeneous.

  • Add 4.5 parts of sterile saline to reach the final volume and mix well.

  • The final concentration of this compound in this vehicle will be 2.5 mg/mL.

  • This solution should be prepared fresh before use. The supplier advises caution if the continuous dosing period exceeds half a month[6].

Mandatory Visualizations

Diagram 1: Signaling Pathway of M4 Muscarinic Acetylcholine Receptor Antagonism

M4_Antagonism_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R_pre M4 Receptor ACh->M4R_pre Activates M4R_post M4 Receptor ACh->M4R_post Activates ACh_release ACh Release M4R_pre->ACh_release Inhibits signaling Downstream Signaling (e.g., ↓cAMP) M4R_post->signaling Initiates relVU6021625 This compound relVU6021625->M4R_pre Blocks relVU6021625->M4R_post Blocks

Caption: Antagonism of M4 receptors by this compound blocks acetylcholine's inhibitory effects.

Diagram 2: Experimental Workflow for In Vivo Administration

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration select_vehicle Select Appropriate Vehicle Protocol prepare_vehicle Prepare Vehicle Solution select_vehicle->prepare_vehicle dissolve_compound Dissolve/Suspend This compound prepare_vehicle->dissolve_compound final_formulation Prepare Final Formulation dissolve_compound->final_formulation animal_prep Prepare Animal (weigh, handle) final_formulation->animal_prep dose_calc Calculate Dose Volume animal_prep->dose_calc administer Administer via Chosen Route (i.p., p.o.) dose_calc->administer monitor Monitor Animal for Adverse Effects administer->monitor behavioral_testing Conduct Behavioral or Pharmacokinetic Studies monitor->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis

Caption: Workflow for the preparation and in vivo administration of this compound.

References

Application Notes and Protocols: The Use of rel-VU6021625 in the Haloperidol-Induced Catalepsy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The haloperidol-induced catalepsy model is a widely utilized preclinical paradigm to screen compounds for potential antipsychotic activity and to study the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor antagonism. Haloperidol (B65202), a typical antipsychotic, induces a state of immobility and muscle rigidity in rodents, which is quantifiable and serves as a behavioral marker for parkinsonian-like motor deficits. This catalepsy is understood to result from the blockade of dopamine D2 receptors in the striatum, leading to a subsequent increase in cholinergic activity.[1][2]

Recent advancements in understanding the role of individual muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes in motor control have identified the M4 receptor as a key player.[3][4][5][6] The compound rel-VU6021625 is a novel, potent, and selective antagonist of the M4 muscarinic acetylcholine receptor.[3][4][5][6][7] It has shown efficacy in reversing haloperidol-induced catalepsy, suggesting that selective M4 antagonism may offer a therapeutic strategy to mitigate the motor side effects of antipsychotic drugs without the broad adverse effects of non-selective antimuscarinic agents.[3][4][5]

These application notes provide a detailed protocol for inducing catalepsy with haloperidol in rodents and for evaluating the therapeutic potential of this compound in this model.

Signaling Pathways

The cataleptic state induced by haloperidol is primarily mediated by the disruption of the delicate balance between dopaminergic and cholinergic neurotransmission in the basal ganglia, particularly the striatum. Haloperidol's blockade of D2 receptors on striatal medium spiny neurons and cholinergic interneurons leads to an overactivity of the cholinergic system.[1][8] This increased acetylcholine release stimulates postsynaptic muscarinic receptors, including the M4 subtype, contributing to the observed motor deficits.[1] this compound, as a selective M4 antagonist, is hypothesized to counteract this cholinergic overactivity, thereby alleviating catalepsy.

G cluster_0 Striatal Synapse cluster_1 Behavioral Outcome Dopaminergic_Neuron Dopaminergic Neuron Dopamine Dopamine Dopaminergic_Neuron->Dopamine Cholinergic_Interneuron Cholinergic Interneuron Acetylcholine Acetylcholine Cholinergic_Interneuron->Acetylcholine Medium_Spiny_Neuron Medium Spiny Neuron Catalepsy Catalepsy Medium_Spiny_Neuron->Catalepsy D2R D2 Receptor Dopamine->D2R Binds to M4R M4 Receptor Acetylcholine->M4R Binds to D2R->Cholinergic_Interneuron Inhibits ACh Release M4R->Medium_Spiny_Neuron Modulates Excitability Haloperidol Haloperidol Haloperidol->D2R Blocks rel_VU6021625 This compound rel_VU6021625->M4R Blocks

Diagram 1: Simplified signaling pathway in haloperidol-induced catalepsy.

Experimental Protocols

Protocol 1: Induction of Catalepsy with Haloperidol

This protocol describes the standard method for inducing catalepsy in mice or rats using haloperidol.

Materials:

  • Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5-6 with NaOH)

  • Vehicle control (e.g., saline with a drop of glacial acetic acid, pH 5-6)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Catalepsy bar (a horizontal bar raised approximately 3-9 cm from a flat surface)

  • Stopwatch

Procedure:

  • Animal Acclimation: Allow animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Prepare fresh solutions of haloperidol and vehicle on the day of the experiment.

  • Dosing:

    • Weigh each animal to determine the correct injection volume.

    • Administer haloperidol (e.g., 0.5-2 mg/kg) or vehicle via i.p. injection.[9][10][11] The chosen dose may need optimization based on the animal strain and specific experimental goals.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.[12][13]

    • Gently place the animal's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar and place them on the surface below.

    • A cut-off time (e.g., 180 or 300 seconds) should be established, at which point the animal is removed from the bar if it has not moved.[12][13]

  • Data Recording: Record the latency to descend for each animal at each time point.

Protocol 2: Evaluation of this compound in Reversing Haloperidol-Induced Catalepsy

This protocol details the procedure to assess the efficacy of this compound in mitigating catalepsy induced by haloperidol.

Materials:

  • All materials from Protocol 1

  • This compound solution (formulation will depend on the salt form and solubility; consult manufacturer's instructions or relevant literature)

  • Vehicle for this compound

Procedure:

  • Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Also, prepare the this compound solution and its corresponding vehicle.

  • Pre-treatment:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or its vehicle at a specified time before the haloperidol challenge (e.g., 30 minutes prior).[3]

  • Haloperidol Administration:

    • Administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals except for a vehicle-vehicle control group.

  • Catalepsy Assessment:

    • Assess catalepsy using the bar test at various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes) as described in Protocol 1.

  • Data Analysis: Compare the catalepsy scores (latency to descend) between the group treated with haloperidol alone and the groups pre-treated with different doses of this compound. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) should be used to determine the significance of any observed effects.

G cluster_0 Experimental Groups cluster_1 Procedure A Group 1: Vehicle + Vehicle P1 Pre-treatment (i.p.) A->P1 B Group 2: Vehicle + Haloperidol B->P1 C Group 3: This compound (Dose 1) + Haloperidol C->P1 D Group 4: This compound (Dose 2) + Haloperidol D->P1 E Group 5: This compound (Dose 3) + Haloperidol E->P1 P2 30 min Wait P1->P2 P3 Haloperidol Administration (i.p.) P2->P3 P4 Catalepsy Assessment (Bar Test) at 30, 60, 90, 120 min P3->P4

Diagram 2: Experimental workflow for evaluating this compound.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effects of haloperidol and the reversal by M4 antagonists.

Table 1: Haloperidol-Induced Catalepsy in Mice

Treatment GroupDose (mg/kg, i.p.)Time Post-Injection (min)Mean Catalepsy Score (seconds)
Vehicle-60< 10
Haloperidol0.360~100
Haloperidol0.390~120
Haloperidol1.060~150
Haloperidol1.090~180

Data are illustrative and based on findings reported in the literature.[1]

Table 2: Reversal of Haloperidol-Induced Catalepsy by Scopolamine (Non-selective mAChR Antagonist) in Wild-Type vs. M4 Knockout Mice

GenotypeHaloperidol (mg/kg)TreatmentMean Catalepsy Score (seconds)% Reversal
Wild-Type0.3Saline~120-
Wild-Type0.3Scopolamine (5.0 mg/kg)~40~67%
M4 Knockout0.3Saline~50-
M4 Knockout0.3Scopolamine (5.0 mg/kg)~30~40%

This table illustrates the attenuated cataleptic response in M4 knockout mice and the effect of a non-selective antagonist, providing the rationale for selective M4 antagonism.[1]

Table 3: Pharmacological Characterization of this compound

Receptor SubtypeIC50 (nM) - HumanIC50 (nM) - Rat
M40.4457
M1>10,000>10,000
M2>10,000>10,000
M3>10,000>10,000
M5>10,000>10,000

This table demonstrates the high selectivity of VU6021625 for the human M4 receptor.[7]

Table 4: Efficacy of VU6021625 in Reversing Haloperidol-Induced Catalepsy

Pre-treatment GroupDose (mg/kg, i.p.)Haloperidol Dose (mg/kg)Peak Catalepsy Score (seconds)
Vehicle-1.0~150
VU602162531.0~100
VU6021625101.0~50
VU6021625301.0< 20

Illustrative data based on the reported antiparkinsonian efficacy of VU6021625.[3][4]

Conclusion

The haloperidol-induced catalepsy model remains a valuable tool for assessing the motor side effects of antipsychotic drugs and for screening novel compounds aimed at mitigating these effects. The selective M4 muscarinic antagonist, this compound, demonstrates significant potential in reversing haloperidol-induced catalepsy, highlighting the importance of the M4 receptor as a therapeutic target. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this model and investigate the therapeutic utility of M4-selective compounds.

References

Application Notes and Protocols: Locomotor Activity Assays with rel-VU6021625 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU6021625 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] The M4 receptor plays a crucial role in modulating neurotransmitter release and neuronal excitability, particularly within the basal ganglia circuits that govern motor control.[2][3][4][5] Non-selective muscarinic receptor antagonists have been used to treat movement disorders like Parkinson's disease, and recent research indicates that selective antagonism of the M4 receptor may offer therapeutic benefits with fewer side effects.[2][3][5] Locomotor activity assays are fundamental in assessing the in vivo effects of compounds like VU6021625 on motor function. These notes provide detailed protocols for conducting such assays and summarize the expected outcomes based on preclinical studies.

Data Presentation

The following tables summarize quantitative data from locomotor activity studies involving VU6021625 and the non-selective muscarinic antagonist scopolamine (B1681570).

Table 1: Effect of Scopolamine on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Statistical Significance (vs. Vehicle)
Vehicle-1346.0 ± 385.9-
Scopolamine0.1509.7 ± 193.5p > 0.05
Scopolamine0.31322.0 ± 324.9p > 0.05
Scopolamine15272.0 ± 726.4p < 0.05
Scopolamine36796.0 ± 1870.0p < 0.01

Data extracted from Moehle et al. (2021).[3][5] Values are presented as mean ± SEM.

Table 2: Effect of Scopolamine on Locomotor Activity in M1 and M4 Knockout (KO) Mice

GenotypeTreatmentTotal Distance Traveled (cm)Statistical Significance (vs. Vehicle)
M1 KOVehicle2093.0 ± 388.1-
M1 KOScopolamine (3 mg/kg)7357.0 ± 1427.0p < 0.001
M4 KOVehicle1492.0 ± 248.7-
M4 KOScopolamine (3 mg/kg)3574.0 ± 407.3p > 0.05

Data extracted from Moehle et al. (2021).[4] This demonstrates that the hyperlocomotor effects of scopolamine are largely mediated by the M4 receptor.

Table 3: Effect of VU6021625 on Locomotor Activity in Mice and Rats

SpeciesTreatment GroupTotal Distance Traveled (cm)Statistical Significance (vs. Vehicle)
MiceVehicle2440 ± 712.9-
MiceScopolamine10951 ± 3057p < 0.0001
RatsVehicle5121 ± 766.7-
RatsScopolamine8666 ± 2995p < 0.01

Data from a study by Moehle et al. (2021) indicates that unlike non-selective antagonists such as scopolamine, VU6021625 does not induce hyperlocomotion on its own.[3][5]

Experimental Protocols

Open-Field Locomotor Activity Assay

This protocol is a standard method for assessing spontaneous locomotor activity in rodents.[6][7][8][9]

Objective: To quantify general locomotor activity levels, exploratory behavior, and potential anxiety-like behavior in response to VU6021625 treatment.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

  • Video camera mounted above the arena for recording.[10]

  • Video tracking software for automated analysis of locomotor parameters (e.g., distance traveled, time spent in different zones, rearing frequency).[10]

  • VU6021625 solution and vehicle control.

  • Experimental animals (e.g., C57BL/6J mice or Sprague-Dawley rats).

  • 70% ethanol (B145695) or other suitable disinfectant for cleaning the arena.

Procedure:

  • Animal Acclimation:

    • House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

    • On the day of testing, bring the animals to the testing room at least 30-60 minutes before the start of the assay to allow for acclimation to the room's conditions (e.g., lighting, ambient noise).[6]

  • Drug Administration:

    • Administer VU6021625 or vehicle control via the desired route (e.g., intraperitoneal injection) at the appropriate pre-treatment time based on the compound's pharmacokinetic profile.

  • Testing:

    • Gently place a single animal into the center of the open-field arena.

    • Begin video recording immediately and allow the animal to freely explore the arena for a predetermined duration (e.g., 15-60 minutes).

    • After the session, carefully remove the animal and return it to its home cage.

    • Thoroughly clean the arena with a disinfectant to remove any olfactory cues before testing the next animal.[6][8]

  • Data Analysis:

    • Use the video tracking software to analyze the recordings.

    • Key parameters to quantify include:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

      • Rearing frequency (vertical activity).

      • Ambulatory time versus resting time.

    • Compare the data from the VU6021625-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response ACh Acetylcholine ACh->M4R Activates VU6021625 VU6021625 VU6021625->M4R Antagonizes

Caption: M4 receptor signaling cascade and the antagonistic action of VU6021625.

Experimental Workflow for Locomotor Activity Assay

Locomotor_Assay_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis acclimation Animal Acclimation (30-60 min) drug_admin Drug Administration (Vehicle or VU6021625) acclimation->drug_admin placement Place Animal in Open Field drug_admin->placement recording Record Behavior (e.g., 30 min) placement->recording removal Remove Animal recording->removal video_analysis Video Tracking Software Analysis recording->video_analysis cleaning Clean Arena removal->cleaning cleaning->placement Next Animal data_extraction Extract Parameters (Distance, Time, etc.) video_analysis->data_extraction stats Statistical Comparison data_extraction->stats

Caption: Workflow for conducting a locomotor activity assay with VU6021625.

References

Application Notes and Protocols for rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-VU6021625 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] As a Gαi/o-coupled receptor, the M4 receptor's activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4][5][6] This inhibitory role in neuronal activity has positioned the M4 receptor as a significant target for therapeutic intervention in various neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution and use of this compound in common research applications.

Data Presentation

Quantitative Data Summary
ParameterValueSpeciesAssay ConditionsSource
IC50 (hM4) 0.44 nMHumanCalcium Mobilization Assay (inhibition of ACh EC80)[7][8]
IC50 (rM4) 57 nMRatCalcium Mobilization Assay (inhibition of ACh EC80)[7][8]
IC50 (rM1) 5500 nMRatCalcium Mobilization Assay[9]
IC50 (rM2) 3200 nMRatCalcium Mobilization Assay[9]
IC50 (rM3) >10,000 nMRatCalcium Mobilization Assay[7]
IC50 (rM5) >10,000 nMRatCalcium Mobilization Assay[7]
Brain Cmax,total (rat) 73.0 nM (31.6 ng/mL)Rat3 mg/kg, i.p.[7][10]
Brain Tmax (rat) 1 hRat3 mg/kg, i.p.[7][10]
Brain Kp (total) 0.25RatAUC-based[7][10]
Brain Kp,uu (unbound) 0.13RatAUC-based[7]
P-glycoprotein Efflux Ratio 71In vitro (MDCK-MDR1 cells)Bidirectional efflux assay[7][10]

Experimental Protocols

In Vitro Dissolution Protocol

For cell-based assays and other in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO as indicated in the table below.

  • Vortex the solution briefly.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear. Note that DMSO is hygroscopic, and the presence of water can significantly impact solubility. Therefore, using anhydrous or freshly opened DMSO is critical.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Table (DMSO):

Desired Stock ConcentrationVolume of DMSO per 1 mg of this compound
1 mM2.3118 mL
5 mM0.4624 mL
10 mM0.2312 mL
In Vivo Formulation Protocol

For animal studies, a clear solution of this compound can be prepared using a vehicle of DMSO, PEG300, Tween-80, and saline. This protocol yields a 2.5 mg/mL solution.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is even.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of the working solution will be 2.5 mg/mL. This formulation should be used with caution for dosing periods exceeding half a month.

An alternative formulation for intraperitoneal (i.p.) injection in mice involves 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water.[7][10] For rats, a vehicle of 10% Tween 80 and 0.5% methylcellulose (B11928114) in water has been used.[10]

Calcium Mobilization Assay Protocol

This protocol is designed to assess the antagonist activity of this compound at M4 receptors expressed in a suitable cell line (e.g., CHO cells).

Materials:

  • CHO cells stably expressing the M4 muscarinic receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Acetylcholine (ACh)

  • This compound

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed the M4-expressing CHO cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 0.1% Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a concentration-response curve of this compound in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject an EC80 concentration of acetylcholine into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the calcium influx induced by acetylcholine. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][3][4][5][6] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3][4][5] The Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[5]

M4_Signaling_Pathway M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Converts K_ion_in GIRK->K_ion_in ACh Acetylcholine ACh->M4R Activates relVU This compound relVU->M4R Antagonizes ATP ATP ATP->AC K_ion_out K_ion_out->GIRK

Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the key steps in performing an in vitro antagonist assay with this compound.

Antagonist_Assay_Workflow arrow arrow start Start dissolve Dissolve this compound in DMSO to create stock solution start->dissolve prepare_cells Plate M4-expressing cells in assay plate start->prepare_cells prepare_compound Prepare serial dilutions of this compound dissolve->prepare_compound dye_load Load cells with calcium-sensitive dye prepare_cells->dye_load incubate_compound Incubate cells with This compound dilutions dye_load->incubate_compound prepare_compound->incubate_compound measure_fluorescence Measure fluorescence in plate reader incubate_compound->measure_fluorescence add_agonist Inject Acetylcholine (EC80) measure_fluorescence->add_agonist record_data Record fluorescence change add_agonist->record_data analyze Analyze data and calculate IC50 record_data->analyze end End analyze->end

Caption: Workflow for an in vitro antagonist assay.

References

Application Notes and Protocols: Storage and Stability of rel-VU6021625 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage and assessment of the stability of stock solutions of rel-VU6021625, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound is the relative configuration of VU6021625, a selective antagonist of the M4 muscarinic acetylcholine receptor with IC50 values of 0.44 nM and 57 nM for human and rat M4 receptors, respectively.[1][3] It is a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, including its potential as a therapeutic target for Parkinson's disease and dystonia.[4][5][6][7] The accuracy and reliability of studies using this compound are contingent upon the proper handling and stability of its stock solutions.

Storage and Stability of this compound

Proper storage is essential to prevent the degradation of this compound. The stability of the compound varies depending on whether it is in solid form or in solution.

2.1. Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability for this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from MedchemExpress product information.[1]

2.2. General Recommendations

  • Solid Form: When stored as a powder, this compound is stable for up to 3 years at -20°C and 2 years at 4°C.[1]

  • In Solvent: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Solutions stored at -80°C are stable for up to 6 months, while those at -20°C should be used within 1 month.[1]

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Experimental Protocols

3.1. Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 432.56 g/mol )[1]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous and high-purity

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.326 mg of the compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 4.326 mg of compound.

  • To aid dissolution, use an ultrasonic bath.[1] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[1]

  • Once the solid is completely dissolved, aliquot the solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

3.2. General Protocol for Assessing Stock Solution Stability

This protocol outlines a general method for determining the long-term stability of this compound stock solutions. This is a generalized protocol and may require optimization.

Materials:

  • Prepared stock solution of this compound

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Appropriate column and mobile phases for analysis

  • Vials for storing aliquots at different conditions

Procedure:

  • Preparation of Stability Samples:

    • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

    • Immediately analyze an aliquot of the fresh stock solution (Time 0) using HPLC or LC-MS/MS to determine the initial peak area or concentration.

    • Aliquot the remaining stock solution into multiple vials.

  • Storage:

    • Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, with and without light exposure).

  • Time-Point Analysis:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and reach room temperature.

    • Analyze the sample by HPLC or LC-MS/MS using the same method as the Time 0 sample.

  • Data Analysis:

    • Compare the peak area of the this compound in the stored samples to the peak area of the Time 0 sample.

    • Calculate the percentage of the compound remaining at each time point.

    • The stability of the solution is determined by the time it takes for the concentration to decrease by a certain percentage (e.g., 10%).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the M4 muscarinic receptor and the general workflow for assessing stock solution stability.

M4_Signaling_Pathway M4 Muscarinic Receptor Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Dopaminergic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R activates Gi Gi Protein M4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DA_release Dopamine Release PKA->DA_release inhibits relVU This compound relVU->M4R antagonizes

Caption: M4 Receptor Antagonism by this compound.

Stability_Workflow Workflow for Stock Solution Stability Assessment prep Prepare Stock Solution (e.g., 10 mM in DMSO) t0 Time 0 Analysis (HPLC or LC-MS/MS) prep->t0 aliquot Aliquot into Vials t0->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C, RT, Light/Dark) aliquot->storage timepoint Analyze at Time Points (e.g., 1w, 1m, 3m, 6m) storage->timepoint data Data Analysis (% Remaining vs. Time 0) timepoint->data stability Determine Stability data->stability

Caption: Experimental Workflow for Stability Assessment.

References

Troubleshooting & Optimization

troubleshooting rel-VU6021625 solubility issues for in vivo dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with rel-VU6021625 for in vivo dosing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vitro studies?

For in vitro experiments, this compound can be dissolved in DMSO. A stock solution of up to 100 mg/mL can be prepared, though the use of ultrasound is recommended to facilitate dissolution.[1] It is also important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.[1]

Q2: I am observing precipitation of this compound when preparing my dosing solution. What should I do?

Precipitation is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Ensure Proper Vehicle Component Ratios: Double-check the percentages of each component in your vehicle. For aqueous solutions, ensuring the right concentration of co-solvents, surfactants, or cyclodextrins is critical.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound. This can help to break down smaller particles and increase the surface area for solvation.[1]

  • Gentle Warming: Gently warming the solution may increase the solubility of this compound. However, be cautious about the compound's stability at higher temperatures.

  • Particle Size Reduction: If you are starting with a solid form of the compound, reducing the particle size by grinding can increase the dissolution rate.[2][3]

Q3: Can I administer this compound as a suspension?

Yes, if achieving a clear solution is proving difficult, administering the compound as a suspension is a viable alternative. A common vehicle for oral administration in rats has been reported as 0.5% methylcellulose (B11928114) in water.[4] When preparing a suspension, it is crucial to ensure a uniform particle size to achieve consistent dosing.

Q4: Are there established formulations for in vivo dosing of this compound?

Yes, several formulations have been successfully used in preclinical studies. The choice of vehicle may depend on the route of administration and the animal model.

Troubleshooting Guide for In Vivo Dosing Formulations

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: Compound Crashes Out of Solution Upon Addition of Aqueous Component

This often happens when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility. The addition of saline or water can cause it to precipitate.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_dmso Is the initial DMSO stock clear? start->check_dmso sonicate_dmso Sonicate initial DMSO stock check_dmso->sonicate_dmso No check_order Was the order of addition correct? (DMSO stock to PEG300, then Tween-80, then saline) check_dmso->check_order Yes sonicate_dmso->check_dmso remake Remake solution following correct order check_order->remake No slow_addition Add aqueous component dropwise while vortexing check_order->slow_addition Yes remake->check_order increase_cosolvent Increase the percentage of co-solvent (e.g., PEG300) slow_addition->increase_cosolvent Precipitation persists end Stable Solution/Suspension Achieved slow_addition->end Solution is clear use_cyclodextrin Consider a cyclodextrin-based vehicle increase_cosolvent->use_cyclodextrin Precipitation persists increase_cosolvent->end Solution is clear use_cyclodextrin->end

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Low Bioavailability or High Variability in Pharmacokinetic (PK) Data

Poor solubility can lead to inconsistent absorption and, consequently, variable exposure in animals.

Strategies to Improve Bioavailability:

  • Formulation Optimization: The choice of formulation is critical. Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.[5]

  • Particle Size Reduction: For oral dosing, reducing the particle size of the compound can increase its surface area and dissolution rate, leading to improved absorption.[2][3]

  • Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins can help maintain the drug in solution in the gastrointestinal tract, facilitating absorption.[2]

Quantitative Data Summary

The following tables summarize key solubility and formulation data for this compound.

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mLUltrasonic assistance recommended.[1]

Table 2: Reported In Vivo Formulations for VU6021625

Animal ModelRoute of AdministrationVehicle CompositionConcentration / DoseReference
MouseIntraperitoneal (i.p.)20% β-cyclodextrin in 80% water (w/v)1 mg/kg[4][6]
RatOral (p.o.)0.5% methylcellulose in 99.5% water (w/v)10 mg/kg[4]
GeneralNot specified10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Intraperitoneal Injection

This protocol is adapted from studies using VU6021625 in mice.[4][6]

  • Prepare a 20% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in sterile water.

  • Slowly add the calculated amount of this compound to the HPBCD solution while vortexing.

  • If necessary, sonicate the mixture in an ultrasonic bath until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles before injection.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol provides a clear solution for dosing.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final volume of 1 mL, this would be 100 µL of the 25 mg/mL stock added to 400 µL of PEG300.

  • Mix the DMSO and PEG300 solution thoroughly.

  • Add Tween-80 to the mixture (50 µL for a 1 mL final volume) and mix again.

  • Slowly add saline to the mixture dropwise while vortexing to reach the final volume (450 µL for a 1 mL final volume).

  • The final concentration of this solution will be 2.5 mg/mL.

Signaling Pathway and Mechanism of Action

This compound is a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[6][7] M4 receptors are G-protein coupled receptors that, upon activation, typically couple to Gi/o proteins to inhibit adenylyl cyclase, reducing cAMP levels. As an antagonist, this compound blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby preventing this downstream signaling cascade.

cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds and Activates VU6021625 This compound VU6021625->M4R Binds and Blocks G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

References

Technical Support Center: Optimizing rel-VU6021625 Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rel-VU6021625, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of this compound dosage for maximal efficacy in both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor.[1] It functions by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the M4 receptor.[2] M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[3] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents the inhibitory effects of ACh on neuronal activity in circuits where M4 receptors are expressed.

Q2: What are the primary research applications for this compound?

A2: Research indicates that selective antagonists of the M4 receptor, such as this compound, have potential therapeutic applications in movement disorders.[4] It has demonstrated antiparkinsonian and antidystonic efficacy in preclinical models.[2][5] The primary application of this compound in a research setting is to investigate the role of the M4 receptor in various physiological and pathological processes, particularly within the central nervous system.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory potency of this compound varies between species. For the human M4 receptor, the IC50 is approximately 0.44 nM, while for the rat M4 receptor, it is approximately 57 nM.[1] It is crucial to consider these species-specific differences when designing experiments.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to prevent degradation.[6] For in vivo studies, this compound has been formulated in vehicles such as 20% β-cyclodextrin in water or 0.5% methylcellulose (B11928114) in water.[5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes how to assess the antagonist activity of this compound at the M4 receptor using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).[7]

Materials:

  • CHO-K1 cells stably expressing the human M4 receptor and Gαqi5

  • Cell culture medium (e.g., F-12 with 10% FBS and selection antibiotics)

  • Black, clear-bottom 96-well microplates

  • This compound

  • Acetylcholine (ACh)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the CHO-M4-Gαqi5 cells into 96-well plates at a density of 40,000 to 80,000 cells per well. Incubate overnight at 37°C and 5% CO2 to form a confluent monolayer.[7]

  • Dye Loading: Aspirate the growth medium and add the fluorescent calcium dye solution to each well. Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Challenge: Add a fixed concentration of ACh (typically an EC80 concentration, predetermined from an agonist dose-response curve) to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the response (fluorescence intensity) against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC50 value.

In Vivo Haloperidol-Induced Catalepsy Model

This protocol outlines a common behavioral assay to evaluate the antiparkinsonian efficacy of this compound in rodents.[2]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Haloperidol (B65202)

  • Vehicle for this compound (e.g., 20% β-cyclodextrin in water)

  • Vehicle for haloperidol (e.g., saline with a small amount of lactic acid)

  • Catalepsy bar (a horizontal bar raised above the testing surface)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.

  • Haloperidol Administration: Induce catalepsy by administering haloperidol (e.g., 1-2 mg/kg, i.p.) to the animals.[8]

  • This compound Administration: After a set time following haloperidol injection (e.g., 105 minutes), administer the desired dose of this compound or vehicle via the appropriate route (e.g., i.p. or p.o.).[5]

  • Catalepsy Testing: At various time points after this compound administration (e.g., 15, 30, 60 minutes), perform the catalepsy test. Gently place the animal's forepaws on the elevated bar.[9]

  • Data Collection: Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180-300 seconds) should be established.[10]

  • Data Analysis: Compare the catalepsy scores (latency to descend) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssayIC50 (nM)Reference
M4HumanCalcium Mobilization0.44[2]
M4RatCalcium Mobilization57[2]

Table 2: In Vivo Efficacy of this compound in the Haloperidol-Induced Catalepsy Model (Mice)

Dose (mg/kg, i.p.)% Reversal of CatalepsyReference
0.3Not significant[2]
160.7%[2]
363.3%[2]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesDoseRouteCmax (Total)TmaxBrain KpReference
Mouse1 mg/kgi.p.170 ng/mL (393 nM) in plasma, 31.6 ng/g (73.0 nM) in brain0.25 h (plasma), 1 h (brain)0.25[2]
Rat10 mg/kgp.o.586 ng/mL (1350 nM) in plasma, 282 ng/g (652 nM) in brain5 h-[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak antagonist effect in vitro - Compound degradation- Incorrect concentration- Low receptor expression in cells- Prepare fresh stock solutions.- Verify the concentration of your stock solution.- Use a cell line with confirmed high expression of the M4 receptor.
High variability in in vivo behavioral data - Insufficient animal acclimation- Inconsistent drug administration- Circadian rhythm effects- Ensure proper habituation to the testing environment and handling.- Standardize injection procedures and timing.- Conduct experiments at the same time of day to minimize variability due to circadian rhythms.[11]
Precipitation of this compound in aqueous buffer - Low aqueous solubility- Prepare a high-concentration stock in DMSO.- For the final dilution into aqueous buffer, add the DMSO stock slowly while vortexing.- Consider the use of a vehicle with solubilizing agents like β-cyclodextrin for in vivo studies.[5]
Schild plot slope not equal to 1 - Non-competitive antagonism- Experimental disequilibrium- Agonist uptake or degradation- This may indicate a complex interaction. Consider if the antagonism is surmountable by increasing agonist concentration.[12]- Ensure sufficient incubation time for the antagonist to reach equilibrium.- Use uptake inhibitors or stable agonists if applicable.
Unexpected off-target effects in behavioral studies - High dosage leading to interaction with other receptors- Non-specific effects of the vehicle- Perform a dose-response study to identify the minimal effective dose.- Include a vehicle-only control group in all experiments.- If possible, confirm on-target effects using M4 receptor knockout animals.[2]

Visualizations

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R activates relVU This compound relVU->M4R blocks Gi_o Gαi/o M4R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Neuronal_Activity ↓ Neuronal Activity PKA->Neuronal_Activity leads to

Caption: M4 muscarinic acetylcholine receptor signaling pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate CHO-M4-Gαqi5 cells in 96-well plate load_dye Load cells with calcium-sensitive dye plate_cells->load_dye prep_compounds Prepare serial dilutions of This compound and ACh load_dye->prep_compounds add_antagonist Add this compound to cells and incubate prep_compounds->add_antagonist add_agonist Add ACh (EC80) to challenge the receptor add_antagonist->add_agonist read_fluorescence Measure fluorescence immediately add_agonist->read_fluorescence plot_data Plot dose-response curve read_fluorescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Experimental workflow for the in vitro calcium mobilization assay.

In_Vivo_Workflow cluster_induction Catalepsy Induction cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimate Acclimate animals inject_haloperidol Administer Haloperidol (i.p.) acclimate->inject_haloperidol inject_vu6021625 Administer this compound or Vehicle inject_haloperidol->inject_vu6021625 perform_bar_test Perform catalepsy bar test at multiple time points inject_vu6021625->perform_bar_test record_latency Record latency to descend perform_bar_test->record_latency compare_groups Statistically compare treatment groups record_latency->compare_groups Dose_Finding_Logic start Start Dose-Finding Study lit_review Review literature for similar compounds and starting doses start->lit_review in_vitro_data Consider in vitro potency (IC50) and species differences start->in_vitro_data pilot_study Conduct a pilot study with a wide range of doses (log scale) lit_review->pilot_study in_vitro_data->pilot_study assess_efficacy Assess efficacy in the chosen behavioral model pilot_study->assess_efficacy assess_toxicity Monitor for signs of toxicity and adverse effects pilot_study->assess_toxicity dose_response Generate a dose-response curve assess_efficacy->dose_response assess_toxicity->dose_response determine_med Determine the Minimum Effective Dose (MED) dose_response->determine_med select_doses Select optimal doses for full efficacy studies determine_med->select_doses end Proceed with Efficacy Studies select_doses->end

References

minimizing variability in behavioral studies with rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing rel-VU6021625 in behavioral studies. Our goal is to help minimize experimental variability and ensure robust, reproducible results.

Troubleshooting Guide

High variability in behavioral outcomes can be a significant challenge. This guide addresses common issues encountered during in vivo studies with this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
High inter-animal variability within the same treatment group. Compound Formulation & Administration: - Inconsistent suspension/dissolution of this compound. - Inaccurate dosing volumes. - Variation in administration technique (e.g., speed of injection, exact location of IP injection).Compound Formulation & Administration: - Prepare fresh dosing solutions daily and ensure complete solubilization. Use sonication if necessary. - Use calibrated pipettes and appropriate syringe sizes for accurate dosing. - Standardize administration procedures. Ensure all personnel are trained on the same technique. For intraperitoneal (IP) injections, consistently target the lower abdominal quadrants.
Animal-Related Factors: - Genetic drift in outbred strains. - Underlying health issues or stress. - Differences in gut microbiome affecting metabolism. - Circadian rhythm variations.Animal-Related Factors: - Use genetically uniform inbred strains whenever possible. - Acclimate animals to the housing and testing environment for at least one week prior to the experiment. Handle animals consistently to reduce stress. - House animals under consistent conditions (e.g., diet, bedding) to minimize microbiome differences. - Conduct behavioral testing at the same time each day to control for circadian effects.
Environmental Factors: - Fluctuations in light, temperature, or humidity. - Uncontrolled noise or odors.Environmental Factors: - Maintain a stable and controlled laboratory environment. - Minimize noise and olfactory disturbances during testing. Be mindful of scents from other experiments or cleaning agents.
Inconsistent or unexpected behavioral results across different experiments. Procedural Differences: - Variations in the experimental protocol between cohorts. - Order effects from repeated testing. - Experimenter bias.Procedural Differences: - Follow a detailed, standardized protocol for all experiments. - If multiple behavioral tests are performed on the same cohort, counterbalance the test order. - Blind the experimenter to the treatment conditions whenever possible.
Low or no observable effect of this compound. Compound-Related Issues: - Poor solubility or stability of the dosing solution. - Inadequate dose selection. - Insufficient CNS penetration.Compound-Related Issues: - Verify the solubility of this compound in the chosen vehicle. Consider using alternative formulations if solubility is an issue. - Perform a dose-response study to determine the optimal dose for the desired behavioral effect. - Review pharmacokinetic data to ensure that the chosen dose and route of administration result in adequate brain concentrations.

Frequently Asked Questions (FAQs)

Compound Handling and Formulation

  • Q1: How should I prepare a dosing solution of this compound for in vivo studies? A1: The choice of vehicle is critical and can impact the solubility and bioavailability of this compound. Published studies have successfully used several vehicles. For intraperitoneal (i.p.) injections in mice, a common vehicle is 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water.[1][2] For rats, a formulation of 10% Tween 80 in 0.5% methylcellulose (B11928114) has been used for i.p. administration.[1] Another option for mice is 1% Tween-80.[3] It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it with the chosen vehicle. Always ensure the final concentration of the organic solvent is low and consistent across all treatment groups, including the vehicle control. A protocol for preparing a 2.5 mg/mL solution involves creating a 25.0 mg/mL stock in DMSO, then diluting it with PEG300, Tween-80, and saline.[4]

  • Q2: How stable are this compound solutions? A2: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Dosing solutions should be prepared fresh daily.

Experimental Design and Conduct

  • Q3: What are the key considerations for minimizing variability in behavioral assays with this compound? A3: Consistency is paramount. This includes:

    • Animal Handling: Handle all animals in the same manner. Consistent and gentle handling can reduce stress-induced behavioral changes.

    • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.

    • Time of Day: Conduct all behavioral tests during the same time of day to minimize the influence of circadian rhythms on behavior.

    • Environmental Controls: Maintain consistent lighting, temperature, and noise levels in the testing room.

    • Blinding: The experimenter should be blind to the treatment groups to prevent unconscious bias in scoring or handling.

  • Q4: What is the recommended route of administration and dosing volume for this compound? A4: Intraperitoneal (i.p.) injection is a common route of administration for this compound in rodent studies.[1][2][3] The dosing volume should be kept consistent across all animals, typically 10 mL/kg for mice and 1 mL/kg for rats.[1]

Pharmacokinetics and Mechanism of Action

  • Q5: What is the mechanism of action of this compound? A5: this compound is a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[5] M4 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By blocking the M4 receptor, this compound can modulate cholinergic signaling in the brain.

  • Q6: Does this compound cross the blood-brain barrier? A6: Yes, pharmacokinetic studies have shown that this compound penetrates the central nervous system. In mice, following a 1 mg/kg i.p. dose, the maximum total concentration (Cmax) in the brain was 31.6 ng/mL (73.0 nM) at 1 hour (Tmax).[1][3] The brain-to-plasma ratio (Kp) based on the area-under-the-curve (AUC) was 0.25.[1][3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (Plasma)Tmax (Plasma)Cmax (Brain)Tmax (Brain)Brain/Plasma Ratio (Kp)Vehicle
Mouse1 mg/kg i.p.170 ng/mL (393 nM)0.25 h31.6 ng/mL (73.0 nM)1 h0.2520% β-cyclodextrin in water
Rat10 mg/kg p.o.163 ng/mL (377 nM)2 h120 ng/mL (277 nM)2 h0.740.5% methylcellulose in water
Data sourced from Moehle et al., 2021.[1][3]

Table 2: In Vivo Efficacy of this compound in Behavioral Models

Behavioral TestSpeciesDose (mg/kg, i.p.)EffectVehicle
Haloperidol-Induced CatalepsyMouse1 and 3Significantly reversed cataleptic behavior20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD)
Haloperidol-Induced CatalepsyRat1 and 3Significantly reversed cataleptic behavior10% Tween 80/0.5% methylcellulose
Open Field LocomotionMouse3No significant change in locomotor activity20% HPBCD
Open Field LocomotionRat3No significant change in locomotor activity10% Tween 80/0.5% methylcellulose
Data sourced from Moehle et al., 2021.[1][2][3]

Detailed Experimental Protocols

1. Open Field Test for Locomotor Activity

This protocol is designed to assess general locomotor activity and anxiety-like behavior in mice.

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena should be equipped with an overhead video camera connected to a tracking software.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle via the chosen route and allow for the appropriate pre-treatment time based on pharmacokinetic data (e.g., 30-60 minutes for i.p. administration).

    • Gently place the mouse in the center of the open field arena.

    • Start the video recording and tracking software immediately.

    • Allow the mouse to explore the arena for a predetermined duration (e.g., 10-30 minutes).

    • After the session, return the mouse to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.

  • Data Analysis: The tracking software can automatically analyze several parameters, including:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

2. Haloperidol-Induced Catalepsy Test

This protocol is used to assess the potential of a compound to reverse catalepsy, a state of motor rigidity, often used as an animal model for Parkinsonian symptoms.

  • Apparatus: A horizontal bar (e.g., 0.5 cm in diameter) elevated approximately 4-5 cm from a flat surface.

  • Procedure:

    • Administer haloperidol (B65202) (e.g., 1-2 mg/kg, i.p.) to induce catalepsy.

    • After a set time (e.g., 30-60 minutes), administer this compound or vehicle.

    • At various time points after treatment (e.g., 30, 60, 90 minutes), assess the cataleptic state.

    • Gently place the mouse's forepaws on the elevated bar.

    • Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) should be set. If the mouse remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis: Compare the descent latency between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency indicates an anti-cataleptic effect.

Mandatory Visualizations

M4_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to rel_VU6021625 This compound (Antagonist) rel_VU6021625->M4R Blocks

Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Behavioral_Study_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Randomization Randomization & Blinding Habituation->Randomization Dosing_Prep Dosing Solution Preparation (Fresh Daily) Dosing This compound/ Vehicle Administration Dosing_Prep->Dosing Randomization->Dosing Pretreatment Pre-treatment Period (e.g., 30-60 min) Dosing->Pretreatment Behavioral_Test Behavioral Testing (e.g., Open Field) Pretreatment->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A standardized workflow for behavioral studies with this compound to minimize variability.

References

Technical Support Center: Ensuring On-Target M4 Receptor Engagement with rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols to ensure selective and on-target M4 muscarinic acetylcholine (B1216132) receptor (M4R) engagement when using the antagonist, rel-VU6021625.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the M4 muscarinic acetylcholine receptor (M4R).[1] It functions by blocking the binding of the endogenous ligand, acetylcholine (ACh), and other muscarinic agonists, thereby inhibiting the receptor's activity. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2] Inhibition of M4R by this compound prevents the downstream signaling cascade that includes the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2]

Q2: What are the key pharmacological properties of this compound?

A2: this compound is a potent and selective antagonist for the M4 receptor. It has an IC50 of 0.44 nM for the human M4 receptor and 57 nM for the rat M4 receptor.[1] It has been shown to have in vivo efficacy in rodent models of Parkinson's disease and dystonia.[3][4]

Q3: What are the known off-target activities of this compound?

A3: While this compound is highly selective for the M4 receptor, some off-target binding has been observed at higher concentrations.[3] At a screening concentration of 10 µM, appreciable binding to the histamine (B1213489) H3 receptor was noted (88% radioligand displacement).[5] Modest binding to the nicotinic α3β4 and serotonin (B10506) 5-HT2B receptors was also observed (55% and 53% displacement, respectively).[5] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the compound.

Q4: In what experimental systems has this compound been validated?

A4: this compound has been characterized in a variety of in vitro and in vivo systems. These include CHO cells expressing human, rat, or mouse M4 receptors, ex vivo mouse brain slices for electrophysiology and fast-scan cyclic voltammetry, and in vivo rodent models of movement disorders like Parkinson's disease and dystonia.[3][6]

Troubleshooting Guide

Q1: I am not observing the expected antagonism of M4 receptor activation in my cellular assay. What could be the issue?

A1: There are several potential reasons for a lack of antagonistic effect:

  • Compound Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the provided pharmacological data for effective concentration ranges.

  • Agonist Concentration: The concentration of the agonist used to stimulate the M4 receptor will influence the required concentration of the antagonist. A high agonist concentration may require a higher concentration of this compound to achieve effective blockade.

  • Cell System: Verify the expression and functionality of the M4 receptor in your specific cell line.

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.

Q2: My experimental results are inconsistent or show high variability. How can I improve reproducibility?

A2: To improve reproducibility:

  • Consistent Protocols: Adhere strictly to the experimental protocols, including incubation times, temperatures, and cell densities.

  • Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve this compound.

  • Assay Validation: Ensure your assay is validated and has a sufficiently large assay window to detect the effects of M4R antagonism.

  • Reagent Quality: Use high-quality reagents and verify their performance.

Q3: I am concerned that the observed effects in my experiment are due to off-target interactions. How can I confirm on-target M4 receptor engagement?

A3: To confirm that the observed effects are mediated by M4R antagonism:

  • Use a Structurally Unrelated M4 Antagonist: If possible, repeat the experiment with a different, structurally unrelated M4R antagonist. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Knockout/Knockdown Models: Utilize cell lines or animal models where the M4 receptor has been genetically knocked out or knocked down. The effect of this compound should be absent or significantly reduced in these models.[3][4]

  • Dose-Response Curve: Generate a dose-response curve for this compound. The observed effect should be dose-dependent and occur at concentrations consistent with its known potency at the M4 receptor.

  • Control for Off-Target Receptors: If you suspect a specific off-target interaction (e.g., with the histamine H3 receptor), you can use a selective antagonist for that receptor to see if it blocks the effect of this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssay TypeIC50
M4HumanCalcium Mobilization0.44 nM
M4RatCalcium Mobilization57 nM

Data from MedchemExpress.[1]

Table 2: Off-Target Binding Profile of this compound at 10 µM

TargetRadioligand Displacement
Histamine H3 Receptor88%
Nicotinic α3β4 Receptor55%
Serotonin 5-HT2B Receptor53%

Data from bioRxiv.[5]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for M4 Receptor Antagonism

This protocol is designed to measure the ability of this compound to antagonize the activation of the M4 receptor in a cell-based calcium mobilization assay.

  • Cell Culture: Plate CHO cells stably expressing the human M4 muscarinic receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time. Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of an M4 receptor agonist (e.g., acetylcholine at an EC80 concentration) to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of detecting the specific calcium dye's emission wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the antagonist concentration versus the response to determine the IC50 value.

Protocol 2: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release

This protocol is adapted from studies demonstrating the effect of this compound on dopamine release in the striatum.[3][5]

  • Brain Slice Preparation: Prepare coronal brain slices containing the dorsolateral striatum from rodents.

  • Electrode Placement: Place a carbon-fiber microelectrode in the dorsolateral striatum to detect dopamine.

  • Baseline Recording: Electrically evoke dopamine release and record baseline measurements using FSCV.

  • Agonist Application: Apply a muscarinic agonist (e.g., oxotremorine-M) to the bath to induce changes in dopamine release.

  • Antagonist Application: In a separate set of experiments, pre-incubate the brain slices with this compound before applying the muscarinic agonist.

  • Data Acquisition and Analysis: Record the changes in dopamine release in the presence and absence of this compound. Analyze the data to determine if the antagonist can reverse the agonist-induced effects on dopamine release.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds & Activates rel_VU6021625 This compound rel_VU6021625->M4R Binds & Blocks Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: M4 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_FSCV A Prepare Striatal Brain Slices B Record Baseline Dopamine Release (FSCV) A->B E Pre-incubate with this compound A->E C Apply Muscarinic Agonist (e.g., Oxo-M) B->C D Observe Change in Dopamine Release C->D H Compare Results D->H F Apply Muscarinic Agonist E->F G Observe Blockade of Agonist Effect F->G G->H Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is the effect dose-dependent and at the expected concentration? Start->Q1 A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Potential Off-Target Effect or Assay Issue Q1->A1_No No Q2 Is the effect absent in M4R knockout/knockdown models? A1_Yes->Q2 Q3 Does a structurally different M4 antagonist replicate the effect? A1_Yes->Q3 A2_Yes Confirmed On-Target Q2->A2_Yes Yes A2_No Suggests Off-Target Mechanism Q2->A2_No No A3_Yes Strong Evidence for On-Target Effect Q3->A3_Yes Yes A3_No Consider Off-Target or Compound-Specific Effects Q3->A3_No No

References

interpreting unexpected results in rel-VU6021625 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected results in experiments involving the M4 selective antagonist, rel-VU6021625.

Frequently Asked Questions (FAQs)

Q1: We observe an unexpected increase in dopamine (B1211576) release when co-administering this compound with a non-selective muscarinic agonist. Is this a known effect?

A1: Yes, this is a documented phenomenon. While M4 receptor activation typically leads to a sustained inhibition of dopamine release, the presence of this compound can unmask a robust increase in dopamine release induced by non-selective muscarinic agonists like Oxotremorine-M (Oxo-M).[1][2][3] In experiments using fast-scan cyclic voltammetry in the dorsolateral striatum, Oxo-M alone caused a transient increase in dopamine release followed by a sustained inhibition.[1][2][3] However, in the presence of VU6021625, an Oxo-M-induced increase in dopamine release was observed at all time points.[1][2] The exact muscarinic acetylcholine (B1216132) receptor (mAChR) subtype mediating this increase is not yet fully understood, but it is a consistent finding.[1][2]

Q2: Our in vivo experiments are showing inconsistent results in rodent models of movement disorders. What could be the cause?

A2: Inconsistent efficacy in animal models can stem from several factors. It's important to verify the dosage and administration route. For instance, in a haloperidol-induced catalepsy (HIC) model in mice, a dose of 0.3 mg/kg of VU6021625 did not significantly reduce catalepsy, whereas doses of 1 and 3 mg/kg did show a significant effect.[1][3] Ensure that the vehicle used is appropriate; for example, 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) has been used for intraperitoneal (i.p.) injections.[3] Additionally, consider the specific animal model being used, as efficacy can vary. VU6021625 has demonstrated efficacy in both pharmacological and genetic models of Parkinson's disease and dystonia.[1][4]

Q3: Are there any known off-target effects of this compound that could be confounding our results?

A3: While this compound is a highly selective M4 antagonist, some off-target binding has been observed at higher concentrations.[1][2] At a concentration of 10 μM, screening has shown appreciable binding to the Histamine H3 receptor (88% radioligand displacement) and modest binding to the nicotinic α3β4 and serotonin (B10506) 5-HT2B receptors (55% and 53% displacement, respectively).[2][5] If your experimental system expresses these receptors, it is possible that you are observing off-target effects, especially at higher micromolar concentrations of VU6021625.[3]

Troubleshooting Guides

Issue 1: Unexpected Dopamine Release Dynamics

Symptoms:

  • Co-application of this compound and a muscarinic agonist (e.g., Oxo-M) results in a sustained increase in dopamine release, contrary to the expected inhibition by the agonist alone.

Possible Causes:

  • Blockade of the M4-mediated inhibitory pathway by VU6021625 unmasks a dopamine-enhancing pathway activated by the co-administered agonist.[1][2][3]

Troubleshooting Steps:

  • Confirm the Effect: Run control experiments with the muscarinic agonist alone to establish the baseline inhibitory effect on dopamine release.

  • Isolate the Receptors Involved: If possible, use more selective agonists for other mAChR subtypes to investigate which receptor might be mediating the observed increase in dopamine release.

  • Control for Nicotinic Receptors: Experiments characterizing this effect have been performed in the presence of a nicotinic acetylcholine receptor (nAChR) antagonist (e.g., 1 μM DhβE) to isolate the effects of mAChRs on dopamine release.[1][3]

Issue 2: Variability in In Vivo Efficacy

Symptoms:

  • Inconsistent or lower-than-expected efficacy in reversing motor deficits in animal models.

Possible Causes:

  • Suboptimal dosage of this compound.

  • Issues with drug formulation or administration.

  • Differences in the animal model or experimental paradigm.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response study to determine the minimal effective dose in your specific model. See the table below for reported effective doses.

  • Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of VU6021625 to ensure adequate exposure. The time to maximum concentration (Tmax) in plasma and brain has been reported to be 0.25 hours and 1 hour, respectively.[2]

  • Vehicle and Formulation: Ensure the compound is fully solubilized and the vehicle is appropriate for the route of administration.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models

Animal ModelSpeciesDoses Tested (mg/kg, i.p.)VehicleOutcome
Haloperidol-Induced Catalepsy (HIC)Mouse0.3, 1, 320% HPBCD0.3 mg/kg: No significant effect. 1 & 3 mg/kg: Significant reversal of catalepsy.[1][3]
Haloperidol-Induced Catalepsy (HIC)Rat0.3, 1, 310% Tween 80/0.5% methylcellulose0.3 mg/kg: No significant effect. 1 & 3 mg/kg: Significant reduction in catalepsy.[1]
DOPA-Responsive Dystonia (DRD)Mouse1, 31% Tween 80Significant reduction in abnormal movements at 3 mg/kg.[1]

Table 2: Effect of Oxotremorine-M (Oxo-M) on Dopamine Release with and without this compound

ConditionChange in Dopamine Release (post-washout)
30 μM Oxo-M alone-12.64 ± 3.18% (sustained inhibition)[1][2][3]
30 μM Oxo-M + 3 μM VU6021625+9.45 ± 4.28% (sustained increase)[1][2][3]

Experimental Protocols

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

This protocol is a summary of the methodology used to measure dopamine release in the dorsolateral striatum.

  • Slice Preparation: Prepare coronal brain slices (300 μm) containing the dorsolateral striatum.

  • Recording: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

  • Stimulation: Use a bipolar stimulating electrode to evoke dopamine release.

  • Detection: A carbon-fiber microelectrode is used to detect dopamine via FSCV.

  • Drug Application: After establishing a stable baseline of evoked dopamine release, bath-apply the drugs of interest (e.g., 30 μM Oxo-M with or without 3 μM VU6021625).

  • Nicotinic Receptor Blockade: All experiments should be performed in the presence of a nAChR antagonist (e.g., 1 μM DhβE) to isolate mAChR-mediated effects.[1][3]

Visualizations

experimental_workflow cluster_prep Experimental Preparation cluster_fscv FSCV Protocol cluster_analysis Data Analysis prep_animal Rodent Model (e.g., Mouse, Rat) prep_slice Prepare Coronal Brain Slices prep_animal->prep_slice prep_chamber Transfer to Recording Chamber prep_slice->prep_chamber fscv_baseline Establish Stable Baseline Dopamine Release prep_chamber->fscv_baseline fscv_drug Bath Apply Drugs (e.g., VU6021625, Oxo-M) fscv_baseline->fscv_drug fscv_record Record Changes in Dopamine Release fscv_drug->fscv_record fscv_washout Washout and Observe Sustained Effects fscv_record->fscv_washout analysis_quantify Quantify Dopamine Release Changes fscv_washout->analysis_quantify analysis_compare Compare Conditions (with vs. without VU6021625) analysis_quantify->analysis_compare analysis_interpret Interpret Results analysis_compare->analysis_interpret

Caption: Workflow for FSCV experiments investigating this compound effects.

signaling_pathway cluster_agonism Muscarinic Agonist Action cluster_receptors Receptor Activation cluster_effects Effect on Dopamine Release agonist Muscarinic Agonist (e.g., Oxo-M) m4 M4 Receptor agonist->m4 unknown_receptor Unknown mAChR Subtype agonist->unknown_receptor inhibition Inhibition of Dopamine Release m4->inhibition enhancement Enhancement of Dopamine Release unknown_receptor->enhancement vu6021625 This compound vu6021625->m4

Caption: Proposed signaling pathway for observed dopamine release effects.

troubleshooting_logic start Unexpected Result Observed q_dopamine Is it related to dopamine release? start->q_dopamine q_invivo Is it related to in vivo efficacy? q_dopamine->q_invivo No ans_dopamine_yes Unmasked agonist effect is likely. See FAQ 1. q_dopamine->ans_dopamine_yes Yes ans_invivo_yes Check dosage and administration. See FAQ 2. q_invivo->ans_invivo_yes Yes q_offtarget Could it be an off-target effect? q_invivo->q_offtarget No end_node Consult further literature or technical support. ans_dopamine_yes->end_node ans_invivo_yes->end_node ans_offtarget_yes Consider binding to H3, nAChR α3β4, 5-HT2B. See FAQ 3. q_offtarget->ans_offtarget_yes Yes q_offtarget->end_node No ans_offtarget_yes->end_node

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Enhancing Brain Penetration of Selective M4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the discovery and development of CNS-penetrant M4 antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing brain-penetrant selective M4 antagonists?

A1: The development of selective M4 antagonists that can effectively cross the blood-brain barrier (BBB) is a significant challenge. High sequence homology in the orthosteric binding site among muscarinic receptor subtypes makes achieving selectivity difficult. Furthermore, many potential M4 antagonists are subject to active efflux from the brain by transporters such as P-glycoprotein (P-gp), leading to low brain-to-plasma concentration ratios. Balancing the physicochemical properties required for BBB penetration with the structural requirements for M4 receptor antagonism is a key hurdle in the development of these compounds.[1][2]

Q2: What are the key M4 receptor signaling pathways to consider in my experiments?

A2: M4 receptors are predominantly coupled to the Gαi/o family of G proteins.[3] Upon activation by acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, particularly of dopamine (B1211576) in the striatum.[4] Understanding this primary signaling pathway is crucial for designing functional assays to screen for M4 antagonist activity.

Below is a diagram illustrating the canonical M4 receptor signaling pathway.

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Binds Gi_o Gαi/o M4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->Adenylyl_Cyclase Substrate Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to

Canonical M4 Receptor Signaling Pathway

Q3: What are the essential in vitro and in vivo assays to assess the brain penetration of my M4 antagonist?

A3: A combination of in vitro and in vivo assays is crucial for a comprehensive assessment of brain penetration.

  • In Vitro Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides an initial assessment of a compound's passive permeability across an artificial lipid membrane.

    • Cell-Based Assays (e.g., MDCK-MDR1): Madin-Darby canine kidney cells transfected with the human MDR1 gene (encoding P-gp) are used to determine if a compound is a substrate for this major efflux transporter. A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests that the compound is actively transported out of the brain.[5][6][7][8][9]

  • In Vivo Pharmacokinetic (PK) Studies:

    • These studies in preclinical species (e.g., rodents) are essential to determine key parameters like the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). Kp,uu is considered the most relevant parameter for predicting the pharmacologically active concentration of a drug in the brain.[10]

Troubleshooting Guides

Scenario 1: My M4 antagonist shows good in vitro permeability in the PAMPA assay but has a low brain-to-plasma ratio in vivo.

Potential Cause Troubleshooting Steps & Next Actions
Active Efflux The compound is likely a substrate for efflux transporters like P-gp. Action: Perform an in vitro transporter assay (e.g., MDCK-MDR1) to confirm P-gp substrate liability. If confirmed, consider medicinal chemistry strategies to reduce P-gp efflux, such as masking hydrogen bond donors, reducing polar surface area, or introducing bulky groups near the P-gp recognition site.[1]
High Plasma Protein Binding A high degree of binding to plasma proteins reduces the free fraction of the compound available to cross the BBB. Action: Determine the plasma protein binding of your compound. If it is excessively high, medicinal chemistry efforts may be needed to reduce it.
Rapid Metabolism The compound may be rapidly metabolized in the liver, reducing its systemic exposure and the amount available to enter the brain. Action: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. If metabolic instability is an issue, chemical modifications can be made to block the sites of metabolism.

Scenario 2: My M4 antagonist is a confirmed P-gp substrate in the MDCK-MDR1 assay. What are my next steps?

Strategy Description Considerations
Structural Modification Modify the chemical structure to reduce its affinity for P-gp. This can involve reducing the number of hydrogen bond donors, decreasing the topological polar surface area (TPSA), or increasing lipophilicity (logP).[2][11]These modifications must be carefully balanced to maintain M4 antagonist potency and selectivity.
Prodrug Approach Design a prodrug that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active M4 antagonist within the brain.The kinetics of prodrug conversion in the brain must be carefully characterized.
Co-administration with a P-gp Inhibitor In a research setting, co-administration of a P-gp inhibitor can be used to confirm that P-gp efflux is the primary reason for low brain penetration in vivo.This is generally not a viable long-term therapeutic strategy due to the potential for drug-drug interactions.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for selected selective M4 antagonists from the literature.

Table 1: In Vitro Potency and Selectivity of Selective M4 Antagonists

CompoundHuman M4 IC50 (nM)Rat M4 IC50 (nM)M1/M4 SelectivityM2/M4 SelectivityM3/M4 SelectivityM5/M4 Selectivity
VU6013720 0.5920>1000-fold>1000-fold>1000-fold>1000-fold
VU6021302 1.870>550-fold>550-fold>550-fold>550-fold
VU6021625 0.4457>2200-fold>2200-fold>2200-fold>2200-fold
VU6028418 3.22.1>300-fold>300-fold>300-fold>300-fold

Data compiled from published studies.[10][12][13]

Table 2: In Vivo Brain Penetration of Selective M4 Antagonists in Rodents

CompoundSpeciesDose & RouteKpKp,uuP-gp Efflux Ratio
VU6021625 Mouse1 mg/kg, i.p.0.25-71
VU6028418 Mouse1 mg/kg, i.p.3.40.32-

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio. A higher Kp and a Kp,uu closer to 1 are desirable for CNS drugs. Data compiled from published studies.[10][13]

Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

This protocol is adapted from standard industry practices to assess the potential for P-gp mediated efflux of a test compound.[5][6][7][8][9]

MDCK_MDR1_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed MDCK-MDR1 cells on Transwell inserts Culture_Cells Culture for 3-5 days to form a confluent monolayer Seed_Cells->Culture_Cells Verify_Monolayer Verify monolayer integrity (e.g., TEER measurement) Culture_Cells->Verify_Monolayer Prepare_Solutions Prepare dosing solutions of test compound in transport buffer Verify_Monolayer->Prepare_Solutions Apical_to_Basolateral Add dosing solution to apical side (A -> B Permeability) Prepare_Solutions->Apical_to_Basolateral Basolateral_to_Apical Add dosing solution to basolateral side (B -> A Permeability) Prepare_Solutions->Basolateral_to_Apical Incubate Incubate at 37°C for a defined period (e.g., 60-90 minutes) Apical_to_Basolateral->Incubate Basolateral_to_Apical->Incubate Collect_Samples Collect samples from donor and receiver compartments Incubate->Collect_Samples Quantify_Compound Quantify compound concentration in samples by LC-MS/MS Collect_Samples->Quantify_Compound Calculate_Papp Calculate apparent permeability (Papp) for both directions Quantify_Compound->Calculate_Papp Calculate_Efflux_Ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) Calculate_Papp->Calculate_Efflux_Ratio

Workflow for the MDCK-MDR1 Permeability Assay
  • Cell Culture:

    • Seed MDCK-MDR1 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Prepare dosing solutions of the test compound (typically at a concentration of 1-10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For the apical-to-basolateral (A-to-B) permeability assessment, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For the basolateral-to-apical (B-to-A) permeability assessment, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-90 minutes).

  • Sample Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation of the compound, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

      • An efflux ratio greater than 2 is generally considered indicative of active efflux.

Protocol 2: In Situ Brain Perfusion in Rodents

This technique allows for the precise measurement of the rate of transport of a compound across the BBB, independent of peripheral metabolism and plasma protein binding.[14][15][16][17][18]

  • Surgical Preparation:

    • Anesthetize the rodent according to approved institutional protocols.

    • Expose the common carotid artery and ligate the external carotid artery.

    • Insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin perfusing a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or fluorescently tagged M4 antagonist at a constant rate.

    • The perfusion is typically carried out for a short duration (e.g., 15-60 seconds).

  • Sample Collection and Analysis:

    • At the end of the perfusion period, decapitate the animal and dissect the brain.

    • Homogenize the brain tissue and measure the amount of the compound that has entered the brain using an appropriate detection method (e.g., scintillation counting or fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the brain uptake clearance (Cl,in) or the permeability-surface area (PS) product to quantify the rate of BBB transport.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the general procedure for determining the brain and plasma concentrations of an M4 antagonist following systemic administration.

  • Dosing:

    • Administer the M4 antagonist to a cohort of rodents via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At predetermined time points after dosing, collect blood samples (via tail vein or cardiac puncture) and brain tissue.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Homogenize the brain tissue.

    • Extract the M4 antagonist from the plasma and brain homogenates.

    • Quantify the concentration of the compound in the extracts using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma and brain concentration-time profiles.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and the brain-to-plasma ratio (Kp).

    • If the unbound fractions in plasma (fu,plasma) and brain (fu,brain) are known (from in vitro equilibrium dialysis experiments), calculate the unbound brain-to-unbound plasma ratio (Kp,uu).

References

Technical Support Center: Enhancing Oral Bioavailability of VU6021625 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with VU6021625 analogs and encountering challenges with their oral bioavailability. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to address common issues encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: My VU6021625 analog shows high in vitro potency but poor efficacy in vivo after oral administration. What is the likely cause?

A1: A common reason for this discrepancy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal wall to enter systemic circulation.[1][2][3] Poor aqueous solubility and/or low intestinal permeability are often the primary barriers. It is crucial to characterize the physicochemical properties of your analog, such as its solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability, to identify the root cause of the low bioavailability.

Q2: What are the initial steps to improve the oral bioavailability of a new VU6021625 analog?

A2: A systematic approach is recommended:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties (crystalline vs. amorphous).[4][5]

  • Permeability Assessment: Use in vitro models like the Caco-2 permeability assay to understand its potential for intestinal absorption.

  • Preliminary Formulation Screen: Test the solubility of your compound in a variety of pharmaceutically acceptable vehicles, including co-solvents, surfactants, and lipids.[1][6]

  • Pilot Pharmacokinetic (PK) Study: Conduct a small-scale PK study in a rodent model using a simple formulation to get a baseline understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Q3: Could a prodrug strategy be beneficial for my VU6021625 analog?

A3: Yes, a prodrug approach can be a powerful strategy to overcome bioavailability challenges.[7][8][9] By chemically modifying the parent molecule to create a more soluble or permeable version, you can enhance its absorption.[7][8][10] The prodrug is then converted to the active compound in the body. For instance, adding a phosphate (B84403) ester can increase aqueous solubility, while adding a lipophilic promoiety can improve membrane permeability.[4][8] Oseltamivir is a classic example where an ethyl ester prodrug dramatically improved the oral bioavailability of the active carboxylate form.[11]

Troubleshooting Guide: Addressing Poor Oral Bioavailability

This guide provides a structured approach to troubleshooting and resolving common issues related to the poor oral bioavailability of VU6021625 analogs.

Issue 1: Low Compound Exposure After Oral Dosing

Potential Cause: Poor aqueous solubility leading to limited dissolution in the GI tract.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[5][12][13]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[1][14]

    • Nanosizing: Creating a nanosuspension can further increase the surface area and improve dissolution.[4][12]

  • Formulation Optimization:

    • Co-solvents and Surfactants: Utilize vehicles containing co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., polysorbate 80, Cremophor EL) to increase the solubility of the compound in the dosing formulation.[1][13]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][13][14]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate compared to the crystalline form.[4][6][15] This can be achieved through techniques like spray drying or hot-melt extrusion.[16]

Issue 2: High Variability in Plasma Concentrations Between Subjects

Potential Cause: Inconsistent dissolution or absorption, which can be influenced by physiological factors.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting State: Ensure that animals are consistently fasted before dosing, as the presence of food can significantly impact gastric pH and transit time, affecting drug absorption.[6]

    • Dosing Technique: Use a consistent and accurate oral gavage technique to minimize variability in the dose delivered to the stomach.[6]

  • Improve Formulation Homogeneity:

    • For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.[1]

    • For solutions, confirm that the compound is fully dissolved and remains in solution.

Issue 3: Compound is a Substrate for Efflux Transporters

Potential Cause: Active transport out of the intestinal cells by efflux pumps like P-glycoprotein (P-gp) can limit absorption.

Troubleshooting Steps:

  • In Vitro Efflux Assessment: Use cell-based assays (e.g., Caco-2 with and without a P-gp inhibitor) to determine if your compound is a substrate for efflux transporters.

  • Chemical Modification: If efflux is a significant barrier, medicinal chemistry efforts can be directed towards modifying the structure of the analog to reduce its affinity for efflux transporters.

  • Use of Excipients: Some formulation excipients can inhibit the function of efflux transporters, thereby increasing the intestinal absorption of the drug.

Data Presentation

Table 1: Common Formulation Strategies to Enhance Oral Bioavailability

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area for dissolution.[5][12]Simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Co-solvents/Surfactants Increase the solubility of the drug in the formulation.[13]Easy to prepare for preclinical studies.Potential for in vivo precipitation upon dilution.
Solid Dispersions The drug is dispersed in a carrier, often in an amorphous state, enhancing solubility and dissolution.[5][14]Significant improvement in bioavailability for many compounds.Can be physically unstable over time (recrystallization).
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can enhance absorption via the lymphatic pathway.[13][14]Can significantly improve the bioavailability of lipophilic drugs.Can be complex to formulate and characterize.
Prodrugs A bioreversible derivative of the drug with improved physicochemical properties.[7][8]Can overcome multiple barriers (solubility, permeability).Requires careful design to ensure efficient conversion to the active drug.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a VU6021625 analog to enhance its dissolution rate.

Methodology:

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone) in which both the VU6021625 analog and a polymer (e.g., PVP, HPMC) are soluble.

  • Dissolution: Dissolve the compound and the polymer in the chosen solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.[6]

  • Characterization: Characterize the solid dispersion to confirm the amorphous state using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a VU6021625 analog formulation.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least 3 days prior to the experiment.[6]

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.[6]

  • Dosing: Administer the formulation of the VU6021625 analog orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the VU6021625 analog in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).

Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Compound in\nDosage Form Compound in Dosage Form Dissolution Dissolution Compound in\nDosage Form->Dissolution Release Dissolved\nCompound Dissolved Compound Dissolution->Dissolved\nCompound Permeation Permeation Dissolved\nCompound->Permeation Absorption Metabolism/\nExcretion Metabolism/ Excretion Dissolved\nCompound->Metabolism/\nExcretion First-Pass Metabolism Compound in\nBloodstream Compound in Bloodstream Permeation->Compound in\nBloodstream Efflux Efflux Permeation->Efflux P-gp Efflux

Caption: Key steps and barriers in the oral absorption of a drug.

G Poor Oral\nBioavailability Poor Oral Bioavailability Low Solubility Low Solubility Poor Oral\nBioavailability->Low Solubility Low Permeability Low Permeability Poor Oral\nBioavailability->Low Permeability High First-Pass\nMetabolism High First-Pass Metabolism Poor Oral\nBioavailability->High First-Pass\nMetabolism Particle Size\nReduction Particle Size Reduction Low Solubility->Particle Size\nReduction Formulation\nStrategies Formulation Strategies Low Solubility->Formulation\nStrategies Prodrug\nApproach Prodrug Approach Low Permeability->Prodrug\nApproach Chemical\nModification Chemical Modification Low Permeability->Chemical\nModification High First-Pass\nMetabolism->Prodrug\nApproach

Caption: Troubleshooting logic for addressing poor oral bioavailability.

VU6021625 is a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M4 subtype.[17][18][19] The M4 receptor is involved in modulating neurotransmitter release and neuronal excitability.[18][20][21] Antagonism of M4 receptors has shown potential therapeutic benefits in preclinical models of movement disorders like Parkinson's disease and dystonia.[18][19][20]

G Acetylcholine Acetylcholine M4 Receptor M4 Receptor Acetylcholine->M4 Receptor Activates G-protein\nSignaling G-protein Signaling M4 Receptor->G-protein\nSignaling Initiates VU6021625\nAnalog VU6021625 Analog VU6021625\nAnalog->M4 Receptor Blocks Neuronal\nInhibition Neuronal Inhibition G-protein\nSignaling->Neuronal\nInhibition Leads to

Caption: Simplified signaling pathway for M4 receptor antagonism.

References

Technical Support Center: Development of Selective M4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on selective M4 muscarinic acetylcholine (B1216132) receptor (M4R) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing selective M4 receptor antagonists?

A1: The greatest challenge is achieving high selectivity against other muscarinic receptor subtypes, particularly the M2 receptor.[1][2] The high degree of structural and sequence similarity in the orthosteric binding pocket across all five muscarinic receptor subtypes makes it difficult to develop subtype-selective ligands.[3][4][5] While new compounds have shown improved selectivity, overcoming M2 activity remains a key hurdle.[1][2]

Q2: Why are selective M4 receptor antagonists being developed?

A2: Non-selective muscarinic antagonists are effective for treating movement disorders like Parkinson's disease and dystonia, but their use is limited by severe side effects.[1][6][7][8] These adverse effects are often due to the blockade of other muscarinic receptor subtypes, such as M1, M2, and M3.[2] Research suggests that selectively targeting the M4 receptor could provide the therapeutic benefits of non-selective antagonists while reducing or eliminating these side effects.[1][6][7][8] Selective M4 antagonists are being investigated for their potential in treating schizophrenia, Parkinson's disease, and other cognitive and movement disorders.[9]

Q3: What are the known off-target effects of current lead compounds?

A3: Even with improved selectivity, some lead compounds may exhibit off-target binding. For example, the selective M4 antagonist VU6021625, when screened against a panel of 78 GPCRs, ion channels, and transporters, showed some binding to the Histamine H3 receptor, and modest binding to the nicotinic α3β4 and serotonin (B10506) 5-HT2B receptors at a concentration of 10 μM.[1][2] Another compound, PCS1055, was found to have off-target activity as an acetylcholinesterase antagonist.[6]

Q4: How does M4 receptor antagonism affect dopamine (B1211576) signaling?

A4: M4 receptors play a crucial role in modulating neurotransmission, particularly dopamine release in the striatum.[9] M4 receptor activation tonically inhibits the basal ganglia direct pathway and causes a sustained inhibition of dopamine release.[1][2][6] Consequently, selective M4 antagonists can block this inhibition, leading to an increase in dopamine release, which is a key mechanism for their potential therapeutic effects in conditions like Parkinson's disease.[1][9]

Q5: What are the considerations for blood-brain barrier (BBB) penetration?

A5: For M4 antagonists targeting central nervous system (CNS) disorders, the ability to cross the BBB is critical. This presents a significant challenge for many potential therapeutics.[10][11] The ideal compound must have the appropriate physicochemical properties (e.g., lipophilicity, molecular size) to passively diffuse across the BBB or engage with specific transport systems.[12] A lack of sufficient BBB penetration is a common reason for the failure of CNS drug candidates.[10]

Troubleshooting Guides

Issue 1: Low Potency or Inconsistent Results in Functional Assays

Q: My M4 antagonist shows low potency (high IC50) or variable results in my calcium mobilization assay. What could be the cause?

A: Several factors can contribute to this issue. Follow this troubleshooting workflow:

G start Problem: Low/Variable Potency in Functional Assay check_agonist 1. Verify Agonist Concentration Is it a consistent EC80? start->check_agonist check_cells 2. Assess Cell Health & Receptor Expression Are cells healthy? Is M4R expression level adequate? check_agonist->check_cells Agonist OK agonist_issue Adjust agonist concentration. Re-run EC50 curve. check_agonist->agonist_issue Issue Found check_compound 3. Confirm Compound Integrity Has it degraded? Is the concentration accurate? check_cells->check_compound Cells OK cell_issue Use a new cell batch. Confirm receptor expression (e.g., via binding assay). check_cells->cell_issue Issue Found check_protocol 4. Review Assay Protocol Is incubation time sufficient to reach equilibrium? check_compound->check_protocol Compound OK compound_issue Use fresh compound stock. Verify concentration. check_compound->compound_issue Issue Found solution System Optimized check_protocol->solution Protocol OK protocol_issue Optimize incubation time and other parameters. check_protocol->protocol_issue Issue Found

Caption: Troubleshooting workflow for low antagonist potency.

  • Agonist Concentration: Ensure you are using a consistent EC80 concentration of the agonist (e.g., acetylcholine). An incorrect or shifting agonist concentration will alter the apparent potency of your antagonist.

  • Cell Line Integrity: Confirm that the cell line (e.g., CHO cells) stably expressing the M4 receptor has adequate receptor density and is healthy. Low receptor expression can lead to a weak signal and apparent low potency.[13]

  • Compound Stability: Verify the integrity and concentration of your antagonist. Degradation or inaccurate stock concentrations are common sources of error.

  • Assay Conditions: Ensure the assay has reached equilibrium. Insufficient incubation time can lead to an underestimation of potency.[13]

Issue 2: Poor Selectivity in Binding or Functional Assays

Q: My compound is potent at M4, but also shows high activity at the M2 receptor. How can I address this?

A: Achieving M4 selectivity over M2 is a known and significant challenge.[1][2]

  • Structural Modification: This is the primary strategy. The development of compounds like VU6021625, which has ~56-fold functional selectivity for M4 over M2, involved extensive medicinal chemistry to explore the structure-activity relationship (SAR).[1][2] Consider modifications that exploit the subtle differences between the M4 and M2 binding pockets.

  • Allosteric Targeting: Instead of targeting the highly conserved orthosteric site, consider developing a negative allosteric modulator (NAM). Allosteric sites are less conserved across subtypes, offering a better opportunity for achieving high selectivity.[5][14]

  • Confirm with Binding Assays: If you are seeing poor selectivity in a functional assay (e.g., calcium mobilization), confirm the finding with an orthogonal radioligand competition binding assay. This will help determine if the lack of selectivity is due to binding affinity or differences in receptor coupling and signaling pathways.

Issue 3: High Non-Specific Binding in Radioligand Assays

Q: I am performing a [3H]-NMS competition binding assay and observing a high level of non-specific binding. What are the common causes and solutions?

A: High non-specific binding obscures your specific binding signal, making it difficult to accurately determine Ki values.

Common CauseTroubleshooting Solution
Radioligand Concentration Too High Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[13]
Hydrophobic Compound/Radioligand The compound may be sticking to filters or plasticware. Pre-treat materials with a blocking agent like polyethyleneimine and consider adding BSA to the assay buffer.[13]
Insufficient Washing Unbound radioligand remains trapped on the filter. Increase the number and volume of washes with ice-cold buffer.[13]
High Membrane Protein Concentration Too much membrane protein increases the number of non-specific binding sites. Reduce the amount of membrane protein used in each well.[13]

Quantitative Data Summary

Table 1: Functional Antagonist Potency (IC50) of Selective M4 Antagonists

CompoundrM4 IC50 (nM)hM4 IC50 (nM)rM1 IC50 (nM)rM2 IC50 (nM)rM3 IC50 (nM)rM5 IC50 (nM)M4 vs M2 Selectivity (Fold)
VU6013720 200.591700670>10,000>10,000~34
VU6021302 701.8>10,0002500>10,000>10,000~36
VU6021625 570.4455003200>10,000>10,000~56
Data sourced from calcium mobilization assays in CHO cell lines.[1][2][6]

Table 2: Binding Affinity (Ki) of Selective M4 Antagonists

CompoundRat M4 Ki (nM)Mouse M4 Ki (nM)
VU6013720 1.5 ± 0.15-
VU6021302 11.7 ± 2.01-
VU6021625 11.4 ± 2.249.6 ± 1.17
Data sourced from [3H]-NMS competition assays using membranes from CHO cells.[1][6]

Key Experimental Protocols & Visualizations

M4 Receptor Signaling Pathway

The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[15] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[9][15]

G cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ACh Acetylcholine (ACh) (Agonist) ACh->M4R Activates Antagonist Selective M4 Antagonist Antagonist->M4R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Dopamine Release) cAMP->Response

Caption: Simplified M4 receptor signaling pathway.

Protocol 1: Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist in cells expressing the M4 receptor.

  • Cell Culture: Plate CHO cells stably expressing the human or rat M4 receptor into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells. Incubate for a sufficient time to ensure target engagement.

  • Agonist Challenge: Add an EC80 concentration of an agonist (e.g., acetylcholine) to all wells.

  • Signal Detection: Measure the fluorescent signal using a plate reader (e.g., FLIPR). The signal corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the inhibition of the agonist response against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1][6]

Protocol 2: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the M4 receptor.

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the M4 receptor. Determine the total protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 2-3 hours).[16]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of a known non-selective antagonist (e.g., atropine). Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[1][6]

G start Prepare M4R Membranes step2 Incubate Membranes with [3H]-NMS + Test Compound start->step2 step3 Filter & Wash to Separate Bound from Free Ligand step2->step3 step4 Measure Radioactivity (Scintillation Counting) step3->step4 step5 Analyze Data: Calculate IC50 and Ki step4->step5

Caption: Workflow for a competition binding assay.

References

avoiding precipitation of rel-VU6021625 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of rel-VU6021625 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Q2: What are the initial signs of this compound precipitation?

A2: Visual indicators of precipitation include the appearance of cloudiness, turbidity, crystals, or a visible pellet at the bottom of the container after the solution has been prepared or stored. This can occur immediately upon addition to an aqueous buffer or over time.

Q3: Can the choice of solvent for the initial stock solution affect its stability in aqueous buffers?

A3: Absolutely. A suitable organic solvent is crucial for creating a stable, high-concentration stock solution that can be further diluted into aqueous buffers with minimal precipitation. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization.[1]

Q4: Are there any known formulation strategies to improve the solubility of VU6021625 for in vivo studies?

A4: Yes, for in vivo administration, VU6021625 has been successfully formulated in a 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) solution.[2] Cyclodextrins are known to enhance the solubility of hydrophobic compounds in aqueous solutions.

Troubleshooting Guide: Precipitate Formation

This guide provides a systematic approach to troubleshooting and resolving issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Test a range of lower final concentrations of this compound. 2. Increase the final DMSO concentration: While keeping the final compound concentration the same, increase the percentage of DMSO. Be mindful that high concentrations of DMSO can affect biological assays. 3. Use a co-solvent system: Prepare the final solution using a mixture of solvents as detailed in the protocols below.
Stock solution in DMSO appears cloudy or contains crystals. The concentration of this compound in DMSO is too high, or the compound has not fully dissolved. The DMSO may have absorbed water (hygroscopic), reducing its solvating power.1. Use ultrasonic treatment: As recommended, use an ultrasonic bath to aid in the dissolution of the compound in DMSO.[1] 2. Use freshly opened DMSO: Due to its hygroscopic nature, it is best to use new or properly stored anhydrous DMSO.[1] 3. Gentle warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Always check the compound's temperature stability before heating.
Precipitation occurs over time in the final aqueous solution. The compound is not stable in the aqueous buffer at the experimental temperature over the duration of the experiment.1. Prepare fresh solutions: Prepare the final aqueous solution immediately before use. 2. Test different buffers: The pH and composition of the buffer can influence solubility. Test a range of physiologically relevant buffers to find the most suitable one. 3. Incorporate solubilizing agents: Consider the use of excipients like PEG300 and Tween-80 as described in the provided protocols.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

This protocol is for creating a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Ultrasonic bath

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weigh the desired amount of this compound powder in a suitable vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Due to the hygroscopic nature of DMSO, ensure the vial is tightly sealed.[1]

  • Visually inspect the solution for any undissolved particles. If necessary, continue sonication.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, as recommended.[1]

Protocol 2: Preparation of a 2.5 mg/mL Working Solution for In Vitro Experiments

This protocol details the preparation of a clear working solution using a co-solvent system.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for 1 mL of working solution):

  • Add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound to a microcentrifuge tube.

  • Add 400 µL of PEG300 to the tube and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.

  • This procedure should yield a clear solution with a final concentration of 2.5 mg/mL.

Note: The original source suggests careful consideration of this protocol for dosing periods exceeding half a month.[1]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (2.5 mg/mL) cluster_troubleshooting Troubleshooting Precipitation start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso ultrasonicate Ultrasonicate to Dissolve add_dmso->ultrasonicate store_stock Store at -20°C / -80°C ultrasonicate->store_stock start_working Take DMSO Stock add_peg Add PEG300 & Mix start_working->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline & Mix add_tween->add_saline final_solution Final Clear Solution add_saline->final_solution precipitate Precipitation Observed check_conc Is Final Conc. Too High? precipitate->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dmso Is DMSO % Too Low? check_conc->check_dmso No inc_dmso Increase Final DMSO % check_dmso->inc_dmso Yes use_cosolvent Use Co-solvent System check_dmso->use_cosolvent No

References

Validation & Comparative

Validating the M4 Receptor Selectivity of rel-VU6021625: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro M4 receptor selectivity of the novel antagonist, rel-VU6021625, against other muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. The data presented is compiled from published studies to assist researchers in evaluating its potential as a selective tool for studying M4 receptor pharmacology.

Comparative Analysis of M4 Receptor Antagonists

The in vitro potency and selectivity of this compound have been characterized through functional and binding assays, demonstrating a significant preference for the M4 receptor subtype over M1, M2, M3, and M5.[1][2][3] Below is a summary of its activity compared to other selective M4 antagonists, VU6013720 and VU6021302.

Table 1: Functional Antagonism of Muscarinic Receptors by this compound and Comparators
CompoundhM4 IC₅₀ (nM)rM4 IC₅₀ (nM)rM1 IC₅₀ (nM)rM2 IC₅₀ (nM)rM3 IC₅₀ (nM)rM5 IC₅₀ (nM)M4 Selectivity over rM1 (fold)M4 Selectivity over rM2 (fold)M4 Selectivity over rM3/M5 (fold)
This compound 0.44 57 5500 3200 >10,000 >10,000 96 56 >100
VU60137200.59201700670>10,000>10,0008534>100
VU60213021.870>10,0002500>10,000>10,000>10036>100

Data sourced from Moehle et al., 2021.[2]

Table 2: Radioligand Binding Affinity of Muscarinic Receptor Antagonists
CompoundrM4 Kᵢ (nM)mM4 Kᵢ (nM)
This compound 11.4 ± 2.24 9.6 ± 1.17
VU60137201.5 ± 0.15-
VU602130211.7 ± 2.01-

Data sourced from Moehle et al., 2021.[2]

The data clearly indicates that this compound is a potent antagonist of the human M4 receptor, with an IC₅₀ value in the sub-nanomolar range.[1][4] While it displays lower potency at the rat M4 receptor, it maintains significant selectivity over other rat muscarinic receptor subtypes.[1][5] Specifically, it demonstrates 96-fold selectivity over rM1 and 56-fold selectivity over rM2.[1][5] Its selectivity over rM3 and rM5 is even more pronounced, with IC₅₀ values exceeding 10,000 nM.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the validation of this compound's M4 receptor selectivity.

Calcium Mobilization Assay

This functional assay is employed to determine the potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) and at Gi-coupled receptors (M2, M4) co-expressing a chimeric G protein.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media.[2][3]

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage.[6] The plates are incubated in the dark at 37°C for a specified time.

  • Compound Addition: A concentration-response curve of the antagonist (e.g., this compound) is added to the wells.[2][3]

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of acetylcholine (typically an EC₈₀ concentration) is added to stimulate the receptors.[2][3]

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's IC₅₀ values are calculated from the concentration-response curves, representing the concentration of antagonist required to inhibit 50% of the response to the agonist.

Radioligand Binding Assay ([³H]-NMS Competition)

This assay directly measures the affinity of a compound for the muscarinic receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from CHO cells stably expressing the rat or mouse M4 receptor.[2]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS).[2][7]

  • Compound Addition: A range of concentrations of the unlabeled competitor compound (e.g., this compound) is added to the wells.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium. The incubation time can vary depending on the receptor subtype.[8]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[2]

Visualizing the Pathways and Processes

To further clarify the mechanisms and methodologies involved, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflow for determining antagonist selectivity.

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: M4 muscarinic acetylcholine receptor signaling pathway.

Experimental_Workflow cluster_functional Functional Assay (Calcium Mobilization) cluster_binding Binding Assay ([3H]-NMS Competition) A1 Plate CHO cells expressing M1-M5 receptors A2 Load cells with calcium-sensitive dye A1->A2 A3 Add concentration curve of this compound A2->A3 A4 Stimulate with EC80 of Acetylcholine A3->A4 A5 Measure fluorescence to determine IC50 A4->A5 End End: Determine M4 Receptor Selectivity A5->End B1 Prepare membranes from CHO cells expressing M4 B2 Incubate membranes with [3H]-NMS & this compound B1->B2 B3 Separate bound from free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate Ki from competition curve B4->B5 B5->End Start Start: Characterize This compound Selectivity Start->A1 Start->B1

Caption: Workflow for in vitro M4 receptor selectivity validation.

References

A Comparative Analysis of the Efficacy of rel-VU6021625 and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, rel-VU6021625, and the non-selective muscarinic antagonist, scopolamine (B1681570). This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This guide delves into the distinct pharmacological profiles of this compound and scopolamine. While both compounds act on muscarinic acetylcholine receptors, their selectivity dictates their downstream effects and therapeutic potential. Scopolamine, a well-established tool for inducing cognitive deficits in research, acts broadly across muscarinic receptor subtypes (M1-M4).[1] In contrast, this compound exhibits high selectivity for the M4 receptor subtype, offering a more targeted approach to modulating the cholinergic system.

Experimental evidence, primarily from rodent models, highlights a key divergence in their effects on motor control. In a direct comparative study, this compound demonstrated efficacy in a model of Parkinson's disease motor deficits without inducing the hyperlocomotor activity characteristic of scopolamine. This suggests a more favorable side-effect profile for M4-selective antagonists in the context of movement disorders.

The comparison of their effects on cognition is less direct. Scopolamine is widely used to impair learning and memory, serving as a model for cholinergic dysfunction.[2][3] Conversely, agents that modulate M1 and M4 receptors are being investigated for their potential to reverse such cognitive deficits. While direct studies comparing the cognitive efficacy of this compound and scopolamine are not available, understanding their opposing mechanisms of action provides a framework for their differential application in neuroscience research.

Mechanism of Action

The differential effects of this compound and scopolamine stem from their distinct interactions with the muscarinic acetylcholine receptor family.

Scopolamine: As a non-selective antagonist, scopolamine blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1] This widespread antagonism in the central and peripheral nervous systems leads to a broad range of effects, including the well-documented impairments in memory and learning, as well as alterations in motor activity.[1][2]

This compound: This compound is a selective antagonist of the M4 muscarinic acetylcholine receptor.[4][5][6] M4 receptors are predominantly expressed in the striatum, a key brain region involved in motor control and reward. By selectively blocking M4 receptors, this compound can modulate cholinergic signaling in specific neural circuits without the widespread effects associated with non-selective antagonists like scopolamine.

cluster_scopolamine Scopolamine (Non-selective Antagonist) cluster_vu6021625 This compound (Selective Antagonist) Scopolamine Scopolamine M1 Receptor M1 Receptor Scopolamine->M1 Receptor Blocks M2 Receptor M2 Receptor Scopolamine->M2 Receptor Blocks M3 Receptor M3 Receptor Scopolamine->M3 Receptor Blocks M4 Receptor_S M4 Receptor Scopolamine->M4 Receptor_S Blocks This compound This compound M4 Receptor_V M4 Receptor This compound->M4 Receptor_V Selectively Blocks Habituation Habituation Haloperidol (1 mg/kg, i.p.) Haloperidol (1 mg/kg, i.p.) Habituation->Haloperidol (1 mg/kg, i.p.) Test Compound (i.p.) Test Compound (i.p.) Haloperidol (1 mg/kg, i.p.)->Test Compound (i.p.) Bar Test Bar Test Test Compound (i.p.)->Bar Test Record Latency Record Latency Bar Test->Record Latency Habituation (90 min) Habituation (90 min) Test Compound (i.p.) Test Compound (i.p.) Habituation (90 min)->Test Compound (i.p.) Record Locomotion (60 min) Record Locomotion (60 min) Test Compound (i.p.)->Record Locomotion (60 min) Quantify Distance Quantify Distance Record Locomotion (60 min)->Quantify Distance

References

A Comparative Guide to Selective M4 Muscarinic Acetylcholine Receptor Antagonists: VU6021625 vs. VU6013720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia.[1][2][3][4][5][6] The development of selective antagonists for the M4 receptor is a key area of research, offering the potential for targeted therapeutic effects with fewer side effects compared to non-selective antimuscarinic agents.[1][2][3][4] This guide provides a detailed comparison of two novel, first-in-class selective M4 antagonists, VU6021625 and VU6013720, based on published experimental data.

Performance and Efficacy: A Head-to-Head Comparison

VU6021625 and VU6013720 are potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[1][2][7] Both compounds have been instrumental in elucidating the therapeutic potential of M4 receptor blockade.

In Vitro Pharmacological Profile

A direct comparison of the in vitro pharmacological properties of VU6021625 and VU6013720 reveals subtle but important differences in their potency and selectivity. VU6021625 generally demonstrates higher selectivity for the M4 receptor, particularly over the M2 subtype, which is a critical consideration for minimizing potential cardiac side effects.[1][2][7]

CompoundhM4 IC50 (nM)rM4 IC50 (nM)rM1 IC50 (nM)rM2 IC50 (nM)rM3 IC50 (nM)rM5 IC50 (nM)M4 vs M2 Selectivity (fold)
VU6021625 0.44[1][8]57[1][8]5500[7]3200[1][2][7]>10,000[2][7]>10,000[2][7]~56[1][2][7]
VU6013720 0.59[1]20[1][9]1700[7][9]670[1][2][7][9]>10,000[2][7][9]>10,000[2][7][9]~34[1][2][7][9]
In Vivo Efficacy

Due to its superior selectivity profile, VU6021625 was selected as the lead compound for further in vivo studies.[1][2][7] Research has demonstrated the antiparkinsonian and antidystonic efficacy of VU6021625 in rodent models.[1][2] For instance, VU6021625 was shown to reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and the experimental procedures used to characterize these compounds is crucial for researchers in the field.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[10] Activation of the M4 receptor by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade plays a crucial role in modulating neurotransmitter release and neuronal excitability.[10]

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4R Binds ATP ATP Response Cellular Response (e.g., Modulation of Neurotransmitter Release) cAMP->Response Leads to

Canonical M4 receptor signaling pathway.
Experimental Workflow: Calcium Mobilization Assay

The potency and selectivity of VU6021625 and VU6013720 were primarily determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat muscarinic receptor subtypes.[1][2][7] This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist like acetylcholine (ACh).

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture CHO cells expressing M4 receptor plating Plate cells in 96-well plates cell_culture->plating loading Load cells with calcium-sensitive dye plating->loading add_antagonist Add varying concentrations of VU6021625 or VU6013720 loading->add_antagonist add_agonist Add EC80 concentration of Acetylcholine (ACh) add_antagonist->add_agonist measure_fluorescence Measure fluorescence (calcium signal) add_agonist->measure_fluorescence dose_response Generate dose-response curves measure_fluorescence->dose_response calculate_ic50 Calculate IC50 values dose_response->calculate_ic50

References

On-Target Validation of the M4 Receptor Antagonist rel-VU6021625 in M4 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological effects of the selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, rel-VU6021625, in wild-type versus M4 knockout (KO) mice. The data presented herein serves to validate the on-target activity of this compound, a critical step in the development of novel therapeutics for neurological disorders such as Parkinson's disease and dystonia. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The on-target efficacy of this compound is demonstrated through a series of experiments utilizing M4 receptor knockout mice. The core finding is that the therapeutic effects of this compound observed in wild-type animals are significantly diminished or completely absent in mice lacking the M4 receptor.[1][2] This provides strong evidence that the compound's mechanism of action is directly mediated by the M4 receptor. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways to provide a comprehensive overview of the on-target validation of this compound.

Data Presentation

The following tables summarize the key quantitative data from comparative studies of this compound and the non-selective muscarinic antagonist scopolamine (B1681570) in wild-type and M4 knockout mice.

Table 1: Effect of VU6021625 on Haloperidol-Induced Catalepsy

GenotypeTreatment GroupDose (mg/kg, i.p.)Catalepsy Duration (seconds ± SEM)% Reversal vs. VehicleStatistical Significance (p-value)
Wild-Type Littermate ControlsVehicle-~200--
VU60216250.3159.0 ± 27.3Not Significant> 0.05
VU6021625179.6 ± 20.260.7%< 0.0001
VU6021625374.3 ± 19.563.3%< 0.0001
M4 KnockoutVehicle-142.2 ± 80.74--
VU60216253193.8 ± 131.1Not Significant> 0.05

Data compiled from Moehle et al., 2021.[1][2]

Table 2: Comparative Effects of Scopolamine on Locomotor Activity

GenotypeTreatment GroupLocomotor Activity (Total Distance Traveled)
Wild-TypeScopolamineDose-dependent increase
M1 KnockoutScopolamineIncrease persists
M4 KnockoutScopolamineIncrease is largely absent

This table provides a qualitative summary based on findings from Moehle et al., 2021.[1][2]

Table 3: Comparative Effects of Scopolamine on Haloperidol-Induced Catalepsy

GenotypeTreatment GroupReversal of Catalepsy
Wild-TypeScopolamineSignificant reversal
M1 KnockoutScopolamineSignificant reversal
M4 KnockoutScopolamineReversal is absent

This table provides a qualitative summary based on findings from Moehle et al., 2021.[1][2]

Experimental Protocols

Haloperidol-Induced Catalepsy

This protocol is used to assess the potential of a compound to reverse parkinsonian-like motor deficits.

  • Animal Subjects: Adult male M4 knockout mice and their wild-type littermates are used.

  • Habituation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Catalepsy Induction: Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (B65202) (e.g., 1 mg/kg).

  • Compound Administration: 30 minutes after haloperidol injection, mice are treated with either vehicle (e.g., 20% HPBCD) or VU6021625 at various doses (e.g., 0.3, 1, 3 mg/kg, i.p.).

  • Catalepsy Assessment: 30 minutes after drug administration, catalepsy is measured. The mouse's front paws are placed on a horizontal bar raised 4.5 cm from the surface. The time it takes for the mouse to remove both paws from the bar is recorded (latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The latency to move is averaged for each treatment group and statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) is performed to determine significance.

Locomotor Activity Assessment

This protocol measures the spontaneous locomotor activity of the mice.

  • Animal Subjects: Adult male M4 knockout mice and their wild-type littermates are used.

  • Apparatus: An open field chamber equipped with infrared beams to automatically track movement.

  • Habituation: Mice are placed in the open field chamber and allowed to habituate for a set period (e.g., 90 minutes).

  • Compound Administration: After the habituation period, mice are injected with either vehicle, VU6021625, or a reference compound like scopolamine.

  • Data Recording: Locomotor activity (e.g., total distance traveled) is recorded for a specified duration (e.g., 60 minutes) post-injection.

  • Data Analysis: The total distance traveled is calculated for each treatment group and analyzed for statistical significance.[1]

Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

This electrochemical technique is used to measure real-time dopamine (B1211576) release in brain slices.

  • Brain Slice Preparation: Coronal brain slices containing the dorsolateral striatum are prepared from M4 knockout and wild-type mice.

  • Recording Chamber: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF).

  • Dopamine Release Evocation: Dopamine release is evoked by electrical stimulation.

  • Compound Application: The effect of the M4 agonist Oxotremorine-M (Oxo-M) on dopamine release is measured in the absence and presence of VU6021625.[1][2]

  • Data Acquisition and Analysis: The evoked dopamine release is measured using a carbon-fiber microelectrode and FSCV. Changes in dopamine release in the presence of the compounds are quantified and analyzed.

Mandatory Visualizations

Signaling Pathway of the M4 Receptor

M4_Signaling_Pathway cluster_post Postsynaptic Neuron (e.g., D1-SPN) ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces DA_release Dopamine Release cAMP->DA_release Modulates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Mediates Ca_ion->DA_release Triggers VU6021625 This compound VU6021625->M4R Antagonizes

Caption: M4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow cluster_mice Animal Models cluster_treatment Treatment Groups cluster_hypothesis Hypothesized Outcomes WT_mice Wild-Type Mice Vehicle_WT Vehicle (WT) WT_mice->Vehicle_WT VU6021625_WT VU6021625 (WT) WT_mice->VU6021625_WT M4KO_mice M4 Knockout Mice Vehicle_KO Vehicle (M4 KO) M4KO_mice->Vehicle_KO VU6021625_KO VU6021625 (M4 KO) M4KO_mice->VU6021625_KO Behavioral_Assay Behavioral Assay (e.g., Haloperidol-Induced Catalepsy) Vehicle_WT->Behavioral_Assay VU6021625_WT->Behavioral_Assay Vehicle_KO->Behavioral_Assay VU6021625_KO->Behavioral_Assay Data_Analysis Data Analysis and Comparison Behavioral_Assay->Data_Analysis Outcome_WT Effect Observed (e.g., Catalepsy Reversal) Data_Analysis->Outcome_WT in WT Outcome_KO Effect Absent or Reduced Data_Analysis->Outcome_KO in M4 KO Conclusion Conclusion: On-Target Activity Confirmed Outcome_WT->Conclusion Outcome_KO->Conclusion

Caption: Workflow for validating the on-target activity of this compound using M4 KO mice.

Logical Relationship of M4 Antagonism and Antiparkinsonian Effects

Logical_Relationship M4_Activation M4 Receptor Activation (by Acetylcholine) Inhibition_D1_SPN Inhibition of Direct Pathway (D1-SPNs) M4_Activation->Inhibition_D1_SPN Reduced_DA Sustained Inhibition of Dopamine (DA) Release M4_Activation->Reduced_DA Parkinsonian_Symptoms Parkinsonian Motor Deficits Inhibition_D1_SPN->Parkinsonian_Symptoms Reduced_DA->Parkinsonian_Symptoms VU6021625 This compound (M4 Antagonist) VU6021625->M4_Activation Blocks Disinhibition_D1_SPN Disinhibition of Direct Pathway VU6021625->Disinhibition_D1_SPN Leads to Increased_DA Increased DA Release VU6021625->Increased_DA Leads to Therapeutic_Effect Antiparkinsonian Efficacy Disinhibition_D1_SPN->Therapeutic_Effect Increased_DA->Therapeutic_Effect

Caption: Logical model of how M4 antagonism by this compound leads to antiparkinsonian effects.

References

Comparative Analysis of rel-VU6021625 Potency at Human and Rat M4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory potency (IC50) of the selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, rel-VU6021625, on human versus rat M4 receptors. The data and protocols are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: IC50 Values

The inhibitory activity of this compound was quantified to determine its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the response to an agonist. The compound demonstrates significantly higher potency for the human M4 receptor compared to the rat ortholog.[1][2]

ReceptorIC50 Value (nM)
Human M4 0.44[1][2][3][4]
Rat M4 57[1][2][3][4]

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gαi/o class of heterotrimeric G proteins.[5][6] Upon activation by an agonist like acetylcholine (ACh), the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][7] This pathway is a key mechanism for regulating neuronal excitability.

cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gαi/o G-protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP ACh Acetylcholine (Agonist) ACh->M4R Activates ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (e.g., Inhibition of Neuronal Activity) cAMP->Downstream

Caption: M4 Receptor Gαi/o Signaling Pathway.

Experimental Protocols

The IC50 values for this compound were determined through a functional assay measuring calcium mobilization in engineered cell lines.

Cell Lines and Culture:

  • Chinese Hamster Ovary (CHO) cells were used.

  • Cells were stably transfected to express either the human M4 receptor or the rat M4 receptor.[1][2]

Calcium Mobilization Assay: This assay measures the antagonist's ability to block the increase in intracellular calcium concentration triggered by an agonist.

  • Cell Plating: CHO cells expressing the target receptor (human or rat M4) are seeded into 96-well plates and cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: A concentration-response curve of the antagonist, this compound, is added to the wells.

  • Agonist Challenge: After an incubation period with the antagonist, a fixed concentration of acetylcholine (ACh), typically at its EC80 value (the concentration that elicits 80% of the maximum response), is added to stimulate the M4 receptors.[1][2]

  • Signal Detection: The change in fluorescence, corresponding to the release of intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is plotted against the concentration of this compound. The data are fitted to a four-parameter logistic equation to calculate the IC50 value.

A Plate CHO cells expressing human or rat M4 receptors B Load cells with calcium-sensitive dye A->B C Add varying concentrations of this compound B->C D Stimulate with EC80 concentration of Acetylcholine C->D E Measure fluorescence to detect intracellular calcium release D->E F Plot data and calculate IC50 value E->F

Caption: Workflow for Calcium Mobilization Assay.

References

comparing the antiparkinsonian effects of M4 antagonists and non-selective antimuscarinics

Author: BenchChem Technical Support Team. Date: December 2025

A new class of drugs, selective M4 muscarinic receptor antagonists, is emerging as a promising therapeutic strategy for Parkinson's disease, potentially offering the same motor benefits as traditional non-selective antimuscarinics but with a significantly improved side-effect profile. Preclinical evidence strongly suggests that the antiparkinsonian effects of long-standing anticholinergic drugs are primarily mediated through the M4 receptor, while their problematic side effects, such as cognitive impairment and dry mouth, are linked to the blockade of other muscarinic receptor subtypes.

For decades, non-selective antimuscarinic drugs, such as scopolamine (B1681570) and trihexyphenidyl, have been used to alleviate motor symptoms in Parkinson's disease, particularly tremor and rigidity. However, their clinical utility is often limited by a range of adverse effects. The development of selective M4 antagonists represents a targeted approach to isolate the therapeutic benefits from the undesirable side effects. This guide provides a comparative analysis of the antiparkinsonian effects of selective M4 antagonists and non-selective antimuscarinics, supported by experimental data.

Efficacy in Preclinical Models of Parkinsonism

Experimental data from rodent models of Parkinson's disease demonstrate that the antiparkinsonian efficacy of non-selective antimuscarinics is predominantly driven by their action on M4 receptors. A key study utilizing knockout mice provided compelling evidence for this selectivity.

Experimental Model Treatment Outcome Measure Wild-Type Mice M1 Knockout Mice M4 Knockout Mice Reference
Haloperidol-Induced CatalepsyScopolamine (3 mg/kg)Catalepsy Duration (seconds)Vehicle: 281.3 ± 37.5Scopolamine: 9.8 ± 5.9Vehicle: 266.7 ± 51.7Scopolamine: 76.3 ± 111.4Vehicle: 151.9 ± 28.9Scopolamine: 113.0 ± 29.5[1]

Table 1: Antiparkinsonian Effects of Scopolamine in Wild-Type and Muscarinic Receptor Knockout Mice.

In a model of parkinsonian akinesia (haloperidol-induced catalepsy), the non-selective antimuscarinic drug scopolamine significantly reduced the duration of catalepsy in both wild-type and M1 receptor knockout mice.[1] However, this therapeutic effect was largely absent in M4 receptor knockout mice, indicating that the M4 receptor is the primary target for the antiparkinsonian action of scopolamine.[1]

Similarly, the locomotor-stimulating effects of scopolamine were preserved in M1 knockout mice but were significantly diminished in M4 knockout mice, further supporting the central role of the M4 receptor in mediating the motor benefits of antimuscarinic therapy.[1]

Side-Effect Profile: The Advantage of Selectivity

The primary advantage of selective M4 antagonists lies in their potential to avoid the adverse effects associated with the blockade of other muscarinic receptor subtypes.

Cognitive Effects

Cognitive impairment, including memory deficits and confusion, is a major concern with non-selective antimuscarinics and is largely attributed to the blockade of M1 receptors in the brain. While direct comparative studies in Parkinson's models are limited, research in other contexts suggests a cognitive-sparing profile for M4 antagonists. One study found that an M4-preferring antagonist, tropicamide, did not impair divided attention in rats, whereas an M1-preferring antagonist did.

Peripheral Side Effects

Dry mouth, or xerostomia, is a common and bothersome side effect of non-selective antimuscarinics, resulting from the blockade of M1 and M3 receptors on salivary glands. A preclinical study directly compared the effects of a selective M4 antagonist with non-selective agents on saliva secretion.

Experimental Model Treatment Outcome Measure Result Reference
Pilocarpine-Induced Salivation in RatsSelective M4 AntagonistSaliva SecretionNo significant suppression[2]
Pilocarpine-Induced Salivation in RatsM1/M3 Selective AntimuscarinicsSaliva SecretionSignificant suppression[2]

Table 2: Comparative Effects on Saliva Secretion.

This study demonstrated that while M1/M3 selective antimuscarinics significantly inhibited pilocarpine-induced salivation, the selective M4 antagonist did not, suggesting a lower propensity for causing dry mouth.[2]

Signaling Pathways and Experimental Workflows

The differential effects of M4 antagonists and non-selective antimuscarinics can be understood by examining their roles in the basal ganglia circuitry, which is crucial for motor control.

G M4 Receptor Signaling in the Striatum cluster_0 Postsynaptic cluster_1 Presynaptic Cholinergic_Interneuron Cholinergic Interneuron ACh Acetylcholine (B1216132) (ACh) Cholinergic_Interneuron->ACh D1_SPN D1-Expressing Medium Spiny Neuron (Direct Pathway) M4R M4 Receptor ACh->M4R Binds to Dopamine_Terminal Dopamine (B1211576) Terminal ACh->Dopamine_Terminal Acts on M4 autoreceptors M4R->D1_SPN Inhibits Inhibition Inhibition of D1 Signaling Dopamine Dopamine (DA) Dopamine_Terminal->Dopamine Reduced_DA_Release Reduced DA Release Dopamine_Terminal->Reduced_DA_Release D2R D2 Receptor Dopamine->D2R Binds to

M4 receptor signaling opposes dopamine's effects.

In the striatum, acetylcholine released from interneurons acts on M4 receptors located on the direct pathway medium spiny neurons. Activation of these M4 receptors inhibits the signaling of dopamine D1 receptors, thus dampening the "go" signal for movement. M4 receptors are also present on dopamine terminals, where their activation can inhibit dopamine release. By blocking these M4 receptors, selective antagonists can enhance direct pathway activity and increase dopamine release, thereby alleviating parkinsonian motor deficits.

G Experimental Workflow for Preclinical Comparison Animal_Model Induce Parkinsonism in Rodents (e.g., 6-OHDA or Haloperidol (B65202) model) Group_Allocation Randomly Allocate Animals to Treatment Groups: 1. Vehicle 2. Selective M4 Antagonist 3. Non-selective Antimuscarinic Animal_Model->Group_Allocation Drug_Administration Administer a Single Dose of the Assigned Treatment Group_Allocation->Drug_Administration Motor_Assessment Assess Antiparkinsonian Efficacy (e.g., Catalepsy Test, Rotational Behavior) Drug_Administration->Motor_Assessment Efficacy Side_Effect_Assessment Assess Side Effects (e.g., Novel Object Recognition for Cognition, Pilocarpine-induced Salivation for Dry Mouth) Drug_Administration->Side_Effect_Assessment Safety Data_Analysis Analyze and Compare Data Between Groups Motor_Assessment->Data_Analysis Side_Effect_Assessment->Data_Analysis

A typical workflow for comparing antiparkinsonian drugs.

Experimental Protocols

Haloperidol-Induced Catalepsy Model: This model is used to assess akinesia, a core symptom of Parkinson's disease.

  • Animals: Male and female mice (e.g., C57BL/6J, M1 knockout, M4 knockout) are used.

  • Induction of Catalepsy: Haloperidol (a dopamine D2 receptor antagonist) is administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg to induce a cataleptic state.

  • Drug Administration: 30 minutes after haloperidol injection, the test compounds (e.g., scopolamine 3 mg/kg, i.p. or a selective M4 antagonist) or vehicle are administered.

  • Catalepsy Assessment: Catalepsy is measured at set time points (e.g., 30, 60, 90, and 120 minutes) after drug administration. The mouse's forepaws are placed on a horizontal bar (e.g., 4.5 cm high), and the latency to remove both paws from the bar is recorded, with a maximum cut-off time (e.g., 300 seconds).[1]

Pilocarpine-Induced Salivation Model: This model assesses the peripheral side effect of dry mouth.

  • Animals: Male rats are typically used.

  • Drug Administration: Test compounds (selective M4 antagonists or non-selective antimuscarinics) are administered at various doses.

  • Induction of Salivation: After a set period, pilocarpine (B147212) (a muscarinic receptor agonist) is administered to stimulate salivation.

  • Saliva Collection and Measurement: Pre-weighed cotton swabs are placed in the animals' mouths to collect saliva for a defined period. The amount of saliva is determined by the change in weight of the cotton swabs.[2]

Conclusion

The available preclinical data strongly support the hypothesis that selective M4 muscarinic receptor antagonists can provide the antiparkinsonian benefits of non-selective antimuscarinics without the limiting side effects. By specifically targeting the M4 receptor, these novel compounds hold the promise of a more tolerable and effective treatment for the motor symptoms of Parkinson's disease. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Unveiling the Selectivity of rel-VU6021625: A Comparative Guide for M4 Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) in neurological disorders, the quest for highly selective antagonists is paramount. This guide provides an objective comparison of the M4 antagonist, rel-VU6021625, against other mAChR subtypes, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This compound has emerged as a potent and selective antagonist for the M4 muscarinic acetylcholine receptor.[1][2] Its specificity is crucial for dissecting the physiological functions of the M4 receptor and for developing targeted therapeutics with reduced off-target effects. Non-selective muscarinic antagonists, while effective in some movement disorders like Parkinson's disease and dystonia, are often limited by severe adverse effects due to their broad activity across all five mAChR subtypes.[2]

Comparative Analysis of this compound Activity

The selectivity of this compound has been rigorously evaluated through functional assays and radioligand binding studies. The data presented below summarizes its potency and binding affinity across the different mAChR subtypes.

Functional Antagonism (IC50)

Functional antagonism was assessed using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing either human or rat mAChR subtypes. The IC50 values represent the concentration of this compound required to inhibit 50% of the response to an EC80 concentration of acetylcholine.

Receptor SubtypeSpeciesIC50 (nM)Fold Selectivity vs. hM4Fold Selectivity vs. rM4
M4 Human 0.44 -130
M4 Rat 57 0.0077-
M1Rat55001250096
M2Rat3200727356
M3Rat>10,000>22727>175
M5Rat>10,000>22727>175

Data sourced from Moehle et al., 2021.[1][2]

The data clearly demonstrates the high potency of this compound for the human M4 receptor, with significantly lower potency observed at other rat mAChR subtypes.

Radioligand Binding Affinity (Ki)

Radioligand competition binding assays were performed using [3H]-N-methylscopolamine ([3H]-NMS) to determine the binding affinity (Ki) of this compound for the M4 receptor.

Receptor SubtypeSpeciesKi (nM)
M4 Rat 11.4
M4 Mouse 9.6

Data sourced from Moehle et al., 2021.[1][2]

While comprehensive Ki data for this compound across all subtypes is not fully available, studies on closely related compounds from the same chemical series indicate that the binding affinities for M1, M3, and M5 are greater than 1 micromolar, and the affinity for M2 is in the high nanomolar range, corroborating the functional selectivity data.

Signaling Pathways and Experimental Workflows

To understand the context of these findings, it is essential to visualize the underlying signaling mechanisms and the experimental procedures used to generate the data.

Muscarinic Acetylcholine Receptor Signaling Pathways

The five mAChR subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mAChR_Signaling cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M3 Acetylcholine->M5 Acetylcholine->M2 Acetylcholine->M4 Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start CHO cells expressing mAChR subtype dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_stimulation Stimulate with EC80 concentration of Acetylcholine compound_addition->agonist_stimulation readout Measure fluorescence (proportional to intracellular Ca²⁺) agonist_stimulation->readout analysis Calculate IC50 values readout->analysis Binding_Assay_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow start Membranes from CHO cells expressing mAChR subtype incubation Incubate with [3H]-NMS and varying concentrations of this compound start->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Calculate Ki values quantification->analysis

References

Unmasking the Selectivity of rel-VU6021625: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of rel-VU6021625, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against a panel of other neurotransmitter receptors.[1] Developed for researchers, scientists, and drug development professionals, this document compiles quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a clear and objective comparison of this compound's receptor interaction profile.

Executive Summary

This compound is a selective antagonist of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) involved in the regulation of cholinergic neurotransmission.[1] To assess its specificity, the compound was evaluated against a broad panel of 78 GPCRs, ion channels, and transporters. The findings reveal a high degree of selectivity for the M4 receptor with limited off-target interactions. Notable cross-reactivity was observed only at a high concentration (10 µM) with the histamine (B1213489) H3 receptor, and to a lesser extent with the nicotinic α3β4 and serotonin (B10506) 5-HT2B receptors. This guide presents the available quantitative data for these interactions, placing them in the context of the compound's high affinity for its primary target.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound is demonstrated by its high potency at the M4 receptor in contrast to its interactions with other neurotransmitter receptors. The following tables summarize the available quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity of this compound at Muscarinic M4 Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)
M4HumanCalcium MobilizationIC500.44
M4RatCalcium MobilizationIC5057
M4Rat[3H]-NMS CompetitionKi11.4
M4Mouse[3H]-NMS CompetitionKi9.6

Table 2: Cross-Reactivity Profile of this compound at 10 µM

ReceptorLigand Displaced% Inhibition
Histamine H3[3H]N-α-Methylhistamine88
Nicotinic α3β4[3H]Epibatidine55
Serotonin 5-HT2B[3H]LSD53

Data from Eurofins Safety Pharmacology Panel screen performed at a concentration of 10 µM.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methods used to evaluate this compound, the following diagrams illustrate the M4 receptor signaling pathway and a general workflow for the radioligand binding assays.

M4_Signaling_Pathway M4 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh ACh M4R M4 Receptor ACh->M4R Binds Gi/o Gi/o Protein M4R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

M4 Muscarinic Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation_Counting Scintillation Counting to measure radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki determination) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

The following are representative protocols for the key assays used to characterize the binding and functional activity of this compound.

Radioligand Competition Binding Assay (Representative Protocol)

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the receptor of interest (e.g., human M4 mAChR).
  • Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
  • Test Compound: this compound.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 1 µM Atropine).
  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.
  • In a 96-well plate, add the following to each well in triplicate:
  • Cell membrane preparation (typically 5-20 µg of protein).
  • Radioligand at a concentration near its Kd.
  • Either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
  • Incubate the plate at room temperature for 60-180 minutes with gentle agitation to allow binding to reach equilibrium.
  • Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with bound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filter mat and add scintillation fluid.
  • Measure the radioactivity on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium concentration following receptor activation.

1. Materials:

  • Cells: CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest.
  • Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Calcium-6 dye.
  • Agonist: A known agonist for the target receptor (e.g., acetylcholine).
  • Test Compound: this compound.
  • Black-walled, clear-bottom 96- or 384-well plates.
  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Seed the cells into the microplates and grow them to confluence.
  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
  • To measure antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.
  • Place the plate in the fluorescence plate reader.
  • Initiate fluorescence reading to establish a baseline.
  • Inject the agonist into the wells and continue to monitor the fluorescence signal over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  • For antagonist activity, plot the agonist-induced response against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.

Conclusion

This compound demonstrates a high degree of selectivity for the M4 muscarinic acetylcholine receptor. While some off-target interactions were observed at a high concentration, the available data suggests a significant therapeutic window. This guide provides researchers with the necessary comparative data and methodological insights to confidently utilize this compound as a selective tool for investigating M4 receptor pharmacology.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rel-VU6021625, a novel, highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with other relevant compounds. The data presented herein is intended to inform preclinical research and drug development efforts targeting the cholinergic system for the treatment of movement disorders such as Parkinson's disease and dystonia.

Introduction to this compound

This compound is a first-in-class, selective antagonist of the M4 muscarinic acetylcholine receptor.[1][2][3] Unlike traditional non-selective muscarinic antagonists, which are associated with a range of adverse effects due to their broad activity across all five mAChR subtypes, this compound offers the potential for a more targeted therapeutic approach with an improved side-effect profile.[1][2][3] The M4 receptor is a key regulator of cholinergic signaling in the basal ganglia, a brain region critical for motor control.[1][4] By selectively blocking M4 receptors, this compound can modulate dopamine (B1211576) release and signaling, offering a non-dopaminergic strategy for treating movement disorders.[1][4]

Comparative Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective blockade of the M4 mAChR. This selectivity is a key differentiator from older, non-selective antagonists like scopolamine (B1681570) and trihexyphenidyl.

In Vitro Receptor Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and its analogs compared to the non-selective antagonist scopolamine.

CompoundTargetIC50 (nM)Selectivity vs. M1Selectivity vs. M2Selectivity vs. M3Selectivity vs. M5Reference
This compound Human M4 0.44 >12,500x>10,000x>22,700x>22,700x[1]
Rat M457~96x>175x>175x>175x[1]
VU6013720Rat M420~85x>500x>500x>500x[1][2]
VU6021302Rat M4100>100x>100x>100x>100x[1][2]
ScopolamineM1-M5Non-selective antagonist----[5]
TrihexyphenidylM1/M4 preferenceNon-selective antagonist----[6]
In Vivo Efficacy: Reversal of Haloperidol-Induced Catalepsy

A key in vivo measure of antiparkinsonian efficacy is the reversal of catalepsy induced by the dopamine D2 receptor antagonist haloperidol (B65202).

CompoundDose (mg/kg, i.p.)% Reversal of CatalepsyAnimal ModelReference
This compound 1 60.7% Mouse [1]
3 63.3% Mouse [1]
Scopolamine1Significant increase in locomotor activityMouse[1]
3Significant increase in locomotor activityMouse[1]

Comparative Pharmacokinetics

The pharmacokinetic profiles of these compounds in preclinical species are crucial for interpreting in vivo efficacy studies and predicting human pharmacokinetics.

Mouse Pharmacokinetic Parameters
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Brain Cmax (ng/g)Brain Tmax (h)Brain/Plasma Ratio (AUC)Reference
This compound 1 i.p. 170 0.25 31.6 1 0.25 [1]
Rat Pharmacokinetic Parameters
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Reference
This compound 10 p.o. 586 5 [1]
Scopolamine-p.o.Limited bioavailability due to first-pass metabolism~0.5[5][7]

Note: Direct comparative pharmacokinetic data for all compounds in the same species and under the same conditions is limited. The data presented is compiled from available literature.

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.[4][8] Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4R Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates relVU This compound relVU->M4R Blocks

Caption: M4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Haloperidol-Induced Catalepsy Model

This workflow outlines the key steps in a typical experiment to evaluate the anticataleptic effects of a test compound.

Catalepsy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Animal Acclimation (e.g., C57BL/6J mice) A2 Random Assignment to Treatment Groups A1->A2 B1 Administer Test Compound (e.g., this compound or Vehicle) A2->B1 B2 Administer Haloperidol (e.g., 1.5 mg/kg, i.p.) B1->B2 30 min post-dose B3 Place Mouse on Bar (Bar Test) B2->B3 30 min post-dose B4 Measure Latency to Step Down B3->B4 C1 Record Catalepsy Duration B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare Treatment Groups to Vehicle Control C2->C3

Caption: Workflow for the haloperidol-induced catalepsy experiment in mice.

Experimental Protocols

Haloperidol-Induced Catalepsy in Mice
  • Animals: Male C57BL/6J mice are used.[1]

  • Drug Administration:

    • This compound is dissolved in a vehicle such as 20% (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in water and administered via intraperitoneal (i.p.) injection.[1]

    • Haloperidol is dissolved in a vehicle and administered i.p. at a dose of 1.5 mg/kg.[1]

  • Catalepsy Assessment (Bar Test):

    • Thirty minutes after haloperidol administration, the mouse's forepaws are placed on a horizontal bar (e.g., 0.9 cm diameter) raised 4.5 cm above the surface.[9]

    • The latency for the mouse to remove both forepaws from the bar is recorded, with a typical cut-off time of 180 or 300 seconds.[5][9]

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using statistical methods such as a one-way ANOVA with a post-hoc test (e.g., Dunnett's) to determine significance.[1]

In Vivo Pharmacokinetics in Mice
  • Animals: Adult male C57Bl/6J mice are used.[2]

  • Drug Administration: this compound is formulated (e.g., 0.1 mg/mL in 20% β-cyclodextrin in water) and administered at a specific dose (e.g., 1 mg/kg) and volume (e.g., 10 mL/kg body weight) via the desired route (e.g., i.p.).[2][10]

  • Sample Collection: Non-serial blood and brain samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, and 7 hours) post-administration.[2][10]

  • Sample Analysis: Plasma and brain homogenate concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and area under the curve (AUC) are calculated using appropriate software. The brain-to-plasma ratio is determined based on the AUC values.[1]

Conclusion

This compound represents a significant advancement in the development of therapies for movement disorders. Its high selectivity for the M4 muscarinic acetylcholine receptor translates to potent in vivo efficacy in preclinical models, with the potential for an improved safety profile compared to non-selective antagonists. The data presented in this guide highlights its favorable pharmacokinetic and pharmacodynamic properties, supporting its continued investigation as a promising therapeutic candidate. Further research is warranted to fully elucidate its clinical potential.

References

Comparative Analysis of rel-VU6021625 and Trihexyphenidyl for Antidystonic Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for dystonia, a movement disorder characterized by involuntary muscle contractions, the exploration of novel compounds with improved efficacy and tolerability is a critical area of research. This guide provides a detailed comparison of the investigational drug rel-VU6021625 and the established treatment, trihexyphenidyl (B89730), focusing on their antidystonic effects, mechanisms of action, and supporting preclinical data.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and trihexyphenidyl exert their effects by modulating the cholinergic system, a key player in motor control. However, their approaches differ significantly in terms of receptor selectivity.

Trihexyphenidyl , a long-standing oral medication for dystonia, is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It blocks the action of the neurotransmitter acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[2][3] The therapeutic effect in dystonia is primarily attributed to the blockade of M1 muscarinic receptors within the basal ganglia, which helps to restore the balance between acetylcholine and dopamine (B1211576), two neurotransmitters crucial for smooth, controlled movements.[3][4] By reducing cholinergic activity, trihexyphenidyl is thought to increase the availability of dopamine.[5]

This compound , on the other hand, represents a more targeted approach. It is a first-in-class, selective antagonist of the M4 muscarinic acetylcholine receptor.[6][7] Research suggests that the M4 receptor plays a crucial role in regulating dopamine release in the striatum.[6][8] By selectively blocking M4 receptors on striatal cholinergic interneurons, this compound can enhance dopamine release, thereby offering a potential therapeutic benefit for dystonia.[6] This selective action holds the promise of recapitulating the therapeutic efficacy of non-selective antagonists like trihexyphenidyl while potentially reducing the adverse effects associated with the blockade of other muscarinic receptor subtypes.[8][9]

Signaling Pathway Overview

The following diagram illustrates the distinct mechanisms of action of trihexyphenidyl and this compound within the striatum.

G Mechanism of Action: Trihexyphenidyl vs. This compound cluster_0 Trihexyphenidyl (Non-selective Antagonist) cluster_1 This compound (Selective M4 Antagonist) Trihexyphenidyl Trihexyphenidyl M1_T M1 Receptor Trihexyphenidyl->M1_T Blocks M2_T M2 Receptor Trihexyphenidyl->M2_T Blocks M3_T M3 Receptor Trihexyphenidyl->M3_T Blocks M4_T M4 Receptor Trihexyphenidyl->M4_T Blocks M5_T M5 Receptor Trihexyphenidyl->M5_T Blocks Dopamine_Release_T Dopamine Release M1_T->Dopamine_Release_T Modulates VU6021625 This compound M4_V M4 Receptor VU6021625->M4_V Selectively Blocks Dopamine_Release_V Dopamine Release M4_V->Dopamine_Release_V Enhances

Caption: Comparative signaling pathways of Trihexyphenidyl and this compound.

Preclinical Efficacy: A Comparative Look

Direct head-to-head clinical trials comparing this compound and trihexyphenidyl are not yet available. However, preclinical studies in animal models of dystonia provide valuable insights into the potential antidystonic effects of this compound and how they compare to established treatments.

CompoundAnimal ModelKey FindingsReference
This compound Genetic mouse model of DOPA-responsive dystonia (DRD)Ameliorated abnormal dystonic movements, similar to the effects of trihexyphenidyl in the same model.[1][10]
This compound Mouse model of TOR1A dystonia (Tor1a+/ΔE knockin mice)Recapitulated the effects of trihexyphenidyl in normalizing the deficit in striatal dopamine release.[6]
Trihexyphenidyl Dyt1 knockin miceIncreased striatal dopamine release and efflux.[11]
Trihexyphenidyl Genetically dystonic (dtsz) hamsterRetarded the onset of dystonic attacks after acute systemic administration.[12]

Experimental Protocols

The following outlines a generalized experimental workflow for evaluating the antidystonic effects of compounds like this compound and trihexyphenidyl, based on methodologies described in the cited literature.

1. Animal Models:

  • Genetic Models: Mice with specific gene mutations that mimic human dystonias, such as DOPA-responsive dystonia (DRD) or TOR1A dystonia (e.g., Tor1a+/ΔE knockin mice), are commonly used.[1][6] Another model is the genetically dystonic (dtsz) hamster.[12]

  • Pharmacologically-Induced Models: Dystonia can be induced in rodents through the administration of certain drugs.

2. Drug Administration:

  • Route of Administration: Compounds are typically administered via intraperitoneal (i.p.) injection or orally.[1]

  • Dosage: A range of doses is tested to determine the minimum effective dose and to construct a dose-response curve. For instance, VU6021625 has been tested at doses of 1 and 3 mg/kg.[1]

3. Behavioral Assessments:

  • Observational Scoring: Dystonic movements and postures are observed and scored using a standardized rating scale. The severity and duration of dystonic episodes are recorded.

  • Motor Function Tests: Various tests can be used to assess motor coordination and balance, such as the rotarod test or open-field test to measure locomotor activity.[1]

4. Neurochemical Analysis:

  • Fast-Scan Cyclic Voltammetry (FSCV): This technique is used ex vivo in brain slices to measure real-time changes in dopamine release in the striatum following electrical stimulation.[6][11]

  • In Vivo Microdialysis: This method measures the extracellular levels of neurotransmitters like dopamine in the brains of awake, behaving animals.[11]

Experimental Workflow Diagram

The diagram below provides a visual representation of a typical preclinical experimental workflow for comparing antidystonic drugs.

G Preclinical Evaluation of Antidystonic Compounds Animal_Model Select Animal Model (e.g., Genetic, Pharmacological) Drug_Admin Drug Administration (this compound vs. Trihexyphenidyl) Dose-Response Studies Animal_Model->Drug_Admin Behavioral Behavioral Assessment - Dystonia Scoring - Motor Function Tests Drug_Admin->Behavioral Neurochemical Neurochemical Analysis - FSCV (Dopamine Release) - Microdialysis Drug_Admin->Neurochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Neurochemical->Data_Analysis

Caption: A generalized experimental workflow for preclinical drug comparison.

Conclusion and Future Directions

Preclinical evidence suggests that the selective M4 muscarinic antagonist, this compound, holds significant promise as a novel therapeutic for dystonia. Its ability to ameliorate dystonic symptoms and normalize dopamine release in animal models, in a manner comparable to the non-selective antagonist trihexyphenidyl, is encouraging.[1][6] The key advantage of this compound lies in its selectivity, which may translate to a better side-effect profile by avoiding the blockade of other muscarinic receptor subtypes that are associated with cognitive and peripheral adverse effects.

Further research, including direct, well-controlled comparative clinical trials in human patients, is necessary to definitively evaluate the antidystonic efficacy and safety of this compound relative to trihexyphenidyl. Such studies will be crucial in determining the place of this novel selective antagonist in the clinical management of dystonia.

References

A Comparative Analysis of M1/M4 Agonists and M4 Antagonists in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The muscarinic acetylcholine (B1216132) receptor family, particularly the M1 and M4 subtypes, has emerged as a promising area for therapeutic intervention in neuropsychiatric disorders such as schizophrenia. This guide provides a detailed comparative analysis of two distinct pharmacological strategies: the activation of both M1 and M4 receptors through agonists and the selective blockade of the M4 receptor with antagonists. This objective comparison is supported by experimental data to aid researchers in understanding the potential and pitfalls of each approach.

Mechanism of Action and Signaling Pathways

M1 and M4 receptors are G-protein coupled receptors (GPCRs) that are highly expressed in brain regions implicated in psychosis and cognition. However, they couple to different G-proteins and initiate distinct downstream signaling cascades.

M1/M4 Receptor Agonists: These compounds, often referred to as dual agonists, activate both M1 and M4 receptors. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). This pathway is generally associated with neuronal excitation and has been linked to pro-cognitive effects. In contrast, M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. M4 receptor activation is predominantly inhibitory and is thought to modulate dopamine (B1211576) release in the striatum, a key mechanism for antipsychotic efficacy.

M4 Receptor Antagonists: These molecules selectively bind to and block the activation of M4 receptors by the endogenous neurotransmitter acetylcholine. By inhibiting the Gi/o-mediated inhibitory signaling of M4 receptors, these antagonists can disinhibit acetylcholine release and may indirectly modulate the activity of other neurotransmitter systems, including dopamine.[1] This approach is being explored for its potential to address certain symptoms of neuropsychiatric and movement disorders.[1]

Signaling Pathway of M1 and M4 Receptor Activation

cluster_M1 M1 Receptor Signaling cluster_M4 M4 Receptor Signaling M1_Agonist M1 Agonist M1R M1 Receptor M1_Agonist->M1R activates Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation & Pro-cognitive Effects Ca2->Neuronal_Excitation PKC->Neuronal_Excitation M4_Agonist M4 Agonist M4R M4 Receptor M4_Agonist->M4R activates Gio Gi/o M4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Dopamine_Modulation Modulation of Dopamine Release PKA->Dopamine_Modulation

Caption: Signaling cascades initiated by M1 and M4 receptor agonists.

Signaling Pathway of M4 Receptor Antagonism

ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R activates M4_Antagonist M4 Antagonist M4_Antagonist->M4R blocks Gio Gi/o M4R->Gio activation inhibited AC Adenylyl Cyclase (AC) Gio->AC inhibition relieved cAMP cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Mechanism of M4 receptor antagonists blocking acetylcholine binding.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of representative M1/M4 agonists and M4 antagonists, as well as their in vivo efficacy in a preclinical model of psychosis.

M1/M4 Agonists Binding Affinity (Ki, nM) Functional Potency (EC50, nM)
Compound hM1 hM4
Xanomeline2.74.3
Selective M4 Antagonists Binding Affinity (Ki, nM) Functional Potency (IC50, nM)
Compound rM4 hM4
VU602162511.4-
VU602130211.7-
VU60137201.5-

| In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion | | :--- | :--- | | M1/M4 Agonist (Xanomeline) | Attenuated amphetamine-induced hyperactivity at doses that did not affect spontaneous activity.[2][3] | | M4 PAM (VU0152100) | Dose-dependently reversed amphetamine-induced hyperlocomotion in rats, with significant reversal at 30 and 56.6 mg/kg.[1] | | Selective M4 Antagonist (VU6021625) | Did not induce a hyperlocomotor state in mice or rats, unlike the non-selective antagonist scopolamine.[4][5] |

Data compiled from multiple sources. Experimental conditions may vary. h: human, r: rat

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assays

1. Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

P1 Prepare cell membranes expressing the receptor of interest P2 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of the test compound P1->P2 P3 Separate bound from unbound radioligand by rapid filtration P2->P3 P4 Quantify radioactivity on the filters using scintillation counting P3->P4 P5 Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) P4->P5 P6 Calculate the Ki (binding affinity) using the Cheng-Prusoff equation P5->P6

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (agonist or antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Calcium Mobilization (for EC50/IC50 of Gq-coupled receptors like M1)

This assay measures the ability of a compound to stimulate or inhibit the mobilization of intracellular calcium, a hallmark of Gq-coupled receptor activation.

Procedure:

  • Cell Culture: Plate cells expressing the M1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist mode (EC50): Add varying concentrations of the test agonist.

    • Antagonist mode (IC50): Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration of a known agonist (e.g., acetylcholine).

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Assays

1. Amphetamine-Induced Hyperlocomotion

This is a widely used preclinical model to assess the potential antipsychotic activity of a compound. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.

Workflow for Amphetamine-Induced Hyperlocomotion Assay

A1 Acclimate animals (rats or mice) to the testing environment A2 Administer the test compound (or vehicle) at various doses A1->A2 A3 After a pre-treatment period, administer amphetamine (or saline) A2->A3 A4 Immediately place the animal in an open-field arena equipped with photobeam sensors A3->A4 A5 Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes) A4->A5 A6 Analyze the data to determine if the test compound reduces amphetamine-induced hyperactivity A5->A6

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Materials:

  • Rodents (rats or mice).

  • Test compound.

  • d-Amphetamine sulfate.

  • Vehicle for drug administration (e.g., saline, 10% Tween 80).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Then, place each animal individually in the open-field chamber for a 30-60 minute habituation period.[6]

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • After a specific pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg for rats, 2-5 mg/kg for mice) or saline.

  • Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity for 60-90 minutes.[6]

  • Data Analysis: Analyze the locomotor data (e.g., total distance traveled, number of beam breaks) to compare the effects of the test compound on amphetamine-induced hyperactivity relative to the vehicle control group.

2. Conditioned Avoidance Response (CAR)

The CAR task is another classic preclinical model predictive of antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Procedure:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented to signal the impending unconditioned stimulus (US), the foot shock.[7]

  • Training (Acquisition):

    • Place the animal in one compartment of the shuttle box.

    • Present the CS for a short duration (e.g., 10 seconds).

    • If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the animal does not move, deliver the US (foot shock) at the end of the CS presentation. The US remains on until the animal moves to the other compartment (an escape response).

    • Repeat for a set number of trials per session over several days until a stable level of avoidance responding is achieved.

  • Testing:

    • Once the animals are trained, administer the test compound or vehicle before the test session.

    • Conduct the session as in training and record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Analyze the data to determine if the test compound selectively reduces the number of avoidance responses without significantly increasing the number of escape failures, which would indicate motor impairment.

Logical Comparison: M1/M4 Agonists vs. M4 Antagonists

The choice between an M1/M4 agonist and an M4 antagonist strategy depends on the desired therapeutic outcome and the specific pathophysiology being targeted.

Logical Relationship Diagram

cluster_agonist M1/M4 Agonist Approach cluster_antagonist M4 Antagonist Approach Therapeutic_Target Neuropsychiatric Disorders (e.g., Schizophrenia) M1M4_Agonist M1/M4 Agonist M1_Activation M1 Activation (Pro-cognitive) M1M4_Agonist->M1_Activation M4_Activation M4 Activation (Antipsychotic) M1M4_Agonist->M4_Activation M1_Activation->Therapeutic_Target Addresses Cognitive Deficits M4_Activation->Therapeutic_Target Addresses Positive Symptoms M4_Antagonist M4 Antagonist M4_Blockade M4 Blockade M4_Antagonist->M4_Blockade Dopamine_Modulation Indirect Dopamine Modulation M4_Blockade->Dopamine_Modulation Dopamine_Modulation->Therapeutic_Target Potential for Symptom Modulation

Caption: A logical comparison of the therapeutic rationale for M1/M4 agonists and M4 antagonists.

M1/M4 Agonists:

  • Potential Advantages: This approach offers the potential to simultaneously address both the positive symptoms (via M4 agonism) and the cognitive deficits (via M1 agonism) of schizophrenia. This dual mechanism could lead to a more comprehensive therapeutic effect.

  • Potential Challenges: Non-selective activation of muscarinic receptors can lead to peripheral cholinergic side effects (e.g., salivation, gastrointestinal issues). Strategies to mitigate these side effects, such as co-formulation with a peripherally restricted antagonist, are being explored.

M4 Antagonists:

  • Potential Advantages: By selectively targeting M4 receptors, this approach may offer a more nuanced modulation of cholinergic and dopaminergic signaling with a potentially different side effect profile compared to broad-spectrum muscarinic agents.

  • Potential Challenges: The therapeutic rationale for M4 antagonism in psychosis is less established than for M4 agonism. The precise downstream effects of blocking M4 receptors in relevant brain circuits are still under investigation, and the clinical translation of this approach remains to be fully demonstrated.

References

A Comparative Analysis of the Hyperlocomotor Effects of rel-VU6021625 and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hyperlocomotor effects of the selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, rel-VU6021625, and the non-selective muscarinic antagonist, scopolamine (B1681570). The information presented is based on preclinical experimental data and aims to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Executive Summary

Scopolamine, a well-established muscarinic antagonist, is known to induce a robust hyperlocomotor state in rodents. In stark contrast, this compound, a novel and selective M4 muscarinic receptor antagonist, does not produce a similar increase in locomotor activity at doses that demonstrate efficacy in models of movement disorders. This fundamental difference highlights the distinct roles of specific muscarinic receptor subtypes in the regulation of motor behavior and suggests that the hyperlocomotor effects of scopolamine are not solely mediated by M4 receptor blockade.

Data Presentation: Quantitative Comparison of Locomotor Effects

The following tables summarize the quantitative data from studies comparing the effects of this compound and scopolamine on locomotor activity in mice and rats.

Table 1: Effect on Total Distance Traveled in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM)Statistical Significance (vs. Vehicle)
Vehicle-2440 ± 712.9-
This compound32787 ± 1574Not Significant (p > 0.05)[1][2]
Scopolamine310951 ± 3057p < 0.0001[1][2]

Table 2: Effect on Total Distance Traveled in Rats

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM)Statistical Significance (vs. Vehicle)
Vehicle-5121 ± 766.7-
This compound33746 ± 1034Not Significant[1][2]
Scopolamine38666 ± 2995p < 0.01[1][2]

Experimental Protocols

The data presented above was obtained following a standardized experimental protocol to assess locomotor activity in rodents.

Subjects:

  • Wild-type (WT) mice (N=12 per group)[1][2]

  • Sprague-Dawley rats (N=8 per group)[1][2]

Drug Administration:

  • This compound and scopolamine were administered via intraperitoneal (i.p.) injection.[1][2]

  • A vehicle control group was included in all experiments.

Behavioral Assessment:

  • Habituation: Rodents were placed in the locomotor activity chambers for a habituation period prior to drug administration (90 minutes for mice, 30 minutes for rats).[1][2]

  • Injection: Following habituation, the animals were injected with either vehicle, this compound (3 mg/kg), or scopolamine (3 mg/kg).[1][2]

  • Data Collection: Locomotor activity, measured as total distance traveled, was recorded for a specified period post-injection.

Statistical Analysis:

  • Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways involved in the locomotor effects of these compounds and the general experimental workflow used in their assessment.

G cluster_scopolamine Scopolamine (Non-selective Antagonist) cluster_vu6021625 This compound (Selective Antagonist) cluster_downstream Downstream Effects Scopolamine Scopolamine M1 M1 Receptor Scopolamine->M1 Blocks M4 M4 Receptor Scopolamine->M4 Blocks M5 M5 Receptor Scopolamine->M5 Blocks Other_Muscarinic Other Muscarinic Receptors Scopolamine->Other_Muscarinic Blocks Hyperlocomotion Hyperlocomotion Dopamine_Release Dopamine Release (Increased) M4->Dopamine_Release Inhibits M5->Dopamine_Release Potentiates VU6021625 VU6021625 M4_VU M4 Receptor VU6021625->M4_VU Selectively Blocks No_Change No Change in Locomotion M4_VU->No_Change Dopamine_Release->Hyperlocomotion

Caption: Proposed signaling pathways of scopolamine and this compound.

G start Start habituation Habituation Period (30-90 min) start->habituation injection Intraperitoneal (i.p.) Injection (Vehicle, VU6021625, or Scopolamine) habituation->injection locomotion Locomotor Activity Recording injection->locomotion data_analysis Data Analysis (ANOVA, Dunnett's Test) locomotion->data_analysis results Results Interpretation data_analysis->results

References

Safety Operating Guide

Essential Safety and Handling Guide for rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for rel-VU6021625, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in strict accordance with all applicable local, state, and federal regulations. As a standard practice, chemical substances should be disposed of by a licensed professional waste disposal service.[2]

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be segregated at the point of generation.

    • Use clearly labeled, dedicated waste containers for solid and liquid waste.

  • Liquid Waste Management:

    • Do not discharge solutions containing this compound into drains or waterways.

    • Collect all liquid waste in a sealed, properly labeled container. The label should clearly indicate "Hazardous Waste" and list the chemical contents.

  • Solid Waste Management:

    • Contaminated lab supplies (e.g., absorbent paper, gloves, vials) should be collected in a designated hazardous waste container.

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Unused this compound Solutions & Powders C Label & Seal in 'Hazardous Liquid Waste' Container A->C B Contaminated Labware (Gloves, Tips, Vials) D Label & Seal in 'Hazardous Solid Waste' Container B->D E Store in Designated Secondary Containment Area C->E D->E F Contact Institutional EHS or Licensed Disposal Service E->F G Complete Waste Manifest/Paperwork F->G H Scheduled Waste Pickup G->H

Caption: A workflow diagram illustrating the proper segregation and disposal process for this compound waste.

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5][6]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).

    • For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3]

  • Disposal: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste according to the procedures outlined above.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its related configuration, VU6021625.

PropertyValueSource
Chemical Name This compoundMedchemExpress
Synonym Relative Configuration of VU6021625MedchemExpress[1]
CAS Number 2307718-96-1PubChem
Molecular Formula C₂₅H₃₂N₆OMedchemExpress
Molecular Weight 432.56 g/mol MedchemExpress, PubChem[3][7]
Physical State SolidN/A
Kinetic Solubility 95.1 ± 10.3 µM (pH 2.2)90.8 ± 9.62 µM (pH 6.8)ACS Pharmacol Transl Sci[8]
Storage (Solid) Store at -20°CMedchemExpress
Storage (Solution) -80°C (6 months); -20°C (1 month)MedchemExpress
IC₅₀ (human M4) 0.44 nMACS Pharmacol Transl Sci[9]
IC₅₀ (rat M4) 57 nMACS Pharmacol Transl Sci[9]

Experimental Protocols

This compound is primarily used as a selective antagonist to study the function of the M4 muscarinic acetylcholine receptor. Below is a detailed methodology for a common application.

Calcium Mobilization Assay Protocol

This assay measures the ability of an antagonist like this compound to block the increase in intracellular calcium triggered by an agonist acting on Gq-coupled receptors (or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gαqi5).

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (and Gαqi5) in appropriate growth medium.

  • The day before the assay, seed the cells into 96-well, black-walled, clear-bottom plates at a density of approximately 90,000 cells per well.[10]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[11]

2. Dye Loading:

  • On the day of the assay, remove the growth medium.

  • Add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) to each well.

  • Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[11]

3. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in DMSO.

  • Create a dilution series of this compound in an appropriate assay buffer to achieve the desired final concentrations.

  • Add the diluted this compound solutions to the appropriate wells on the assay plate. Include vehicle-only wells as a control.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Measurement:

  • Prepare a solution of an M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC₈₀).

  • Place the assay plate into a fluorescence plate reader (e.g., FlexStation 3 or FLIPR).

  • The instrument will add the agonist solution to the wells while simultaneously measuring the fluorescence intensity over time. A baseline reading is taken before the agonist addition.

5. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the agonist response in the presence of the antagonist to the response in the vehicle control wells.

  • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Signaling Pathway

This compound acts as a selective antagonist at the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. The primary function of this pathway is inhibitory.

Mechanism of Action:

  • Normal Activation: When the endogenous agonist acetylcholine (ACh) binds to the M4 receptor, it activates the associated Gi protein.

  • Inhibitory Cascade: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Antagonism by this compound: this compound binds to the M4 receptor but does not activate it. By occupying the binding site, it blocks acetylcholine from binding and initiating the inhibitory cascade.[8] This "disinhibition" results in adenylyl cyclase activity being restored to its basal state, thereby preventing the downstream effects of M4 receptor activation.

G This compound Mechanism of Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds & Activates Antagonist This compound Antagonist->M4R Binds & Blocks Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response (e.g., Reduced Neurotransmitter Release) PKA->Response Leads to

Caption: Antagonism of the M4 receptor by this compound blocks acetylcholine-mediated Gi signaling.

References

Essential Safety and Handling Guidelines for rel-VU6021625

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling rel-VU6021625, a potent and selective muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4) antagonist, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2] This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C25H32N6O
Molecular Weight 432.56 g/mol
CAS Number 2307718-96-1
Appearance Solid
Solubility Soluble in DMSO

Source: MedchemExpress[2][3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE based on standard laboratory safety practices for potent chemical compounds.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.
Body Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing. Consider a chemically resistant apron for larger quantities or splash-prone procedures.
Respiratory Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.For weighing or procedures that may generate aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Handling and Storage:

Handling:

  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Procedural Controls: Avoid direct contact with the compound. Use spatulas and other appropriate tools for handling. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Spill and Disposal Plan:

Spill Response:

  • Evacuate: Immediately evacuate the area in case of a significant spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.

Waste Disposal:

  • All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Solid Compound C->D In fume hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Surface F->G H Dispose of Waste Properly (Hazardous Waste Stream) G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.